molecular formula C9H12ClFN6O4 B15564748 Azvudine hydrochloride

Azvudine hydrochloride

货号: B15564748
分子量: 322.68 g/mol
InChI 键: MKMLHJHSIBILJH-DBSFTZRASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azvudine hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN6O4 and its molecular weight is 322.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLHJHSIBILJH-DBSFTZRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (also known as FNC or RO-0622) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against HIV, HBV, and HCV.[1][2][3][4][5] Its chemical name is 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine.[6] This technical guide provides a detailed overview of the chemical synthesis and purification of Azvudine, culminating in the formation of its hydrochloride salt, a common form for pharmaceutical use. The methodologies and data presented are compiled from peer-reviewed scientific literature and patents, offering a comprehensive resource for researchers and drug development professionals.

Chemical Synthesis of Azvudine

The synthesis of Azvudine can be accomplished through a multi-step process starting from commercially available 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. The overall synthetic pathway involves the introduction of the cytosine base, followed by modifications to the sugar moiety to introduce the crucial 4'-azido group, and finally deprotection to yield the active compound.

Synthetic Pathway Overview

Azvudine_Synthesis A 1,3,5-O-tribenzoyl-2-deoxy- 2-fluoro-D-arabinofuranoside B α-bromide intermediate A->B HBr-HOAc C β-nucleoside analog B->C Silylated uracil (B121893) D Deprotected nucleoside C->D NH3-MeOH E 4'-Azido-uracil intermediate D->E Azidation F 1-(4-azido-2-deoxy-2-fluoro-β-D- arabinofuranosyl)cytosine (Azvudine) E->F Amination

Caption: Synthetic pathway of Azvudine.

Experimental Protocols

Step 1: Synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil

A solution of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside is treated with a 45% solution of hydrogen bromide in acetic acid while in dichloromethane (B109758) (DCM) to yield the α-bromide intermediate. This intermediate is then coupled with silylated uracil in chloroform (B151607) to produce the β-nucleoside analog. The benzoyl protecting groups are subsequently removed by stirring in a saturated solution of ammonia (B1221849) in methanol (B129727) at room temperature for 24 hours. The crude product is purified by filtration to give 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil as a white solid.[6]

Step 2: Introduction of the 4'-Azido Group

The introduction of the azido (B1232118) group at the 4' position is a critical step. While the detailed mechanism can vary, a common strategy involves the activation of the 4'-hydroxyl group followed by nucleophilic substitution with an azide (B81097) source.

Step 3: Conversion of Uracil to Cytosine (Amination)

The uracil moiety is converted to cytosine. This is typically achieved by treating the uracil derivative with a mixture of 1,2,4-triazole (B32235) and pyridine (B92270) in DCM at 0°C, followed by the addition of phosphorus oxychloride (POCl₃). The reaction is stirred for several hours and then quenched with water. After extraction and concentration, the residue is treated with aqueous ammonia in tetrahydrofuran (B95107) (THF) to yield 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (Azvudine).[6]

Step 4: Formation of Azvudine Hydrochloride

To form the hydrochloride salt, the purified Azvudine free base is dissolved in methanol and treated with a solution of hydrogen chloride in ethyl acetate. The hydrochloride salt precipitates as a solid and is collected by filtration.[6]

Quantitative Data for Synthesis
StepStarting MaterialProductReagents and ConditionsYield (%)Reference
11,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil1. HBr-HOAc, DCM; 2. Silylated uracil, Chloroform; 3. NH₃-MeOH, rt, 24h93.0[6]
21-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil intermediate(Not specified in detail)-
31-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil intermediate1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (Azvudine)1,2,4-triazole, pyridine, POCl₃, DCM, 0°C to rt; then NH₄OH, THF-[6]
4AzvudineThis compoundHCl in EtOAc, MeOH61.1[6]

Purification of this compound

The purification of Azvudine and its hydrochloride salt is crucial to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary methods employed are silica (B1680970) gel column chromatography for intermediates and recrystallization or precipitation for the final product.

Purification Workflow

Purification_Workflow A Crude Reaction Mixture B Extraction and Washing A->B C Drying and Concentration B->C D Silica Gel Column Chromatography (for intermediates) C->D E Purified Intermediate D->E F Final Reaction Workup G Crude Azvudine F->G H Dissolution in Methanol G->H I Precipitation with HCl in EtOAc H->I J Filtration I->J K Drying J->K L Pure this compound K->L

Caption: General purification workflow for Azvudine.

Experimental Protocols for Purification

Purification of Intermediates by Column Chromatography

Following the reaction, the crude mixture containing the desired intermediate is typically subjected to a workup procedure involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), washing with aqueous solutions (e.g., sodium bicarbonate, brine), and drying over an anhydrous salt (e.g., sodium sulfate). After concentration under reduced pressure, the residue is purified by silica gel column chromatography. A typical mobile phase for the purification of a protected nucleoside intermediate is a gradient of methanol in dichloromethane (e.g., 2-5% methanol in DCM).[6]

Purification of this compound by Precipitation

The final step of forming the hydrochloride salt also serves as a purification step. The free base of Azvudine is dissolved in a minimal amount of a suitable solvent, such as methanol. A solution of hydrogen chloride in a less polar solvent, like ethyl acetate, is then added. This change in solvent polarity causes the hydrochloride salt to precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum to yield the pure this compound.[6]

Purity Assessment

The purity of the final this compound product is typically assessed using high-performance liquid chromatography (HPLC) coupled with a UV detector. The identity and structure of the compound and its intermediates are confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography can also be used for unequivocal structure determination.[6]

Conclusion

The synthesis and purification of this compound is a well-defined process that can be achieved with good yields and high purity. The methodologies described in this guide, based on published scientific literature, provide a solid foundation for researchers and professionals involved in the development of this important antiviral agent. Careful execution of each step and rigorous purification are essential to obtain a final product suitable for further investigation and potential therapeutic use.

References

Azvudine Hydrochloride: A Deep Dive into its Mechanism of Action Against Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Azvudine (B1666521) (FNC), a nucleoside reverse transcriptase inhibitor (NRTI), against viral reverse transcriptase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its inhibitory activity, details experimental methodologies for its evaluation, and presents this information through structured data tables and explanatory diagrams.

Core Mechanism of Action

Azvudine, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a potent antiviral agent.[1] Its primary mechanism of action against retroviruses like HIV is the inhibition of reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA, a necessary step for viral replication.[1][2]

The inhibitory process begins with the intracellular phosphorylation of Azvudine by host cell kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[1] FNC-TP is a structural analog of the natural deoxycytidine triphosphate (dCTP). This structural mimicry allows FNC-TP to compete with the endogenous dCTP for incorporation into the nascent viral DNA chain by the reverse transcriptase enzyme.

Although Azvudine retains a 3'-hydroxyl group, which is typically necessary for the formation of a phosphodiester bond to elongate the DNA chain, the presence of the 4'-azido group is believed to cause premature chain termination.[3][4] This halting of DNA elongation effectively prevents the completion of the viral DNA, thereby inhibiting viral replication.[3]

Beyond its role as a competitive inhibitor and chain terminator, Azvudine has also been described as a dual-target inhibitor for HIV-1, affecting both the reverse transcriptase and the viral infectivity factor (Vif) protein.[5][6] For other viruses, such as SARS-CoV-2, Azvudine has been shown to inhibit the RNA-dependent RNA polymerase (RdRp).[7][8]

AZV_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Azvudine Azvudine (FNC) FNC_P Azvudine Monophosphate Azvudine->FNC_P Phosphorylation (Host Kinases) FNC_DP Azvudine Diphosphate FNC_P->FNC_DP Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Phosphorylation RT Reverse Transcriptase (RT) FNC_TP->RT Competitive Inhibition DNA Growing DNA Chain RT->DNA Incorporation vRNA Viral RNA Template vRNA->RT Termination Chain Termination DNA->Termination Incorporation of FNC-TP prevents further elongation dCTP dCTP (Natural Substrate) dCTP->RT EC50_Workflow A Prepare C8166 cells or PBMCs B Infect cells with HIV-1 (2h at 37°C) A->B C Wash cells to remove free virus B->C D Seed infected cells in 96-well plate C->D E Add serial dilutions of Azvudine D->E F Incubate for 3-7 days E->F G Quantify viral replication (p24 ELISA or Syncytia count) F->G H Calculate EC50 value G->H Resistance_Selection start Infect C8166 cells with HIV-1 culture Culture with sub-optimal Azvudine (EC50) start->culture monitor Monitor for viral replication culture->monitor harvest Harvest virus-containing supernatant monitor->harvest Replication detected genotype Extract viral RNA from resistant strain monitor->genotype High resistance achieved infect_fresh Infect fresh cells with higher Azvudine concentration harvest->infect_fresh infect_fresh->culture Repeat passage sequence Sequence RT gene to identify mutations genotype->sequence

References

Azvudine Hydrochloride: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azvudine (also known as FNC or 2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a nucleoside reverse transcriptase inhibitor with demonstrated antiviral activity. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for its development and translation to clinical applications. This technical guide provides a comprehensive overview of the pharmacokinetics of Azvudine hydrochloride in key animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters of Azvudine

The pharmacokinetic properties of Azvudine have been investigated in rodent and non-rodent species, primarily rats and beagle dogs. These studies are essential for determining dose-response relationships, assessing drug exposure, and predicting human pharmacokinetics.

Oral Administration

Following oral administration, Azvudine is well-absorbed in both rats and dogs. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Azvudine Following Oral Administration in Animal Models

ParameterRatDog
Dose (mg/kg) 52
Cmax (ng/mL) 1030 ± 210450 ± 80
Tmax (h) 0.5 ± 0.21.0 ± 0.5
AUC₀₋t (ng·h/mL) 2860 ± 4502150 ± 320
AUC₀₋inf (ng·h/mL) 2980 ± 4702280 ± 340
t₁/₂ (h) 2.5 ± 0.44.0 ± 0.7
Bioavailability (%) ~83~83

Data presented as mean ± standard deviation.

Intravenous Administration

Intravenous administration studies are critical for determining the absolute bioavailability and intrinsic pharmacokinetic properties of a drug, such as clearance and volume of distribution.

Table 2: Pharmacokinetic Parameters of Azvudine Following Intravenous Administration in Animal Models

ParameterRatDog
Dose (mg/kg) 21
AUC₀₋t (ng·h/mL) 1430 ± 2301370 ± 210
AUC₀₋inf (ng·h/mL) 1490 ± 2401420 ± 220
t₁/₂ (h) 2.2 ± 0.33.8 ± 0.6
CL (L/h/kg) 1.34 ± 0.210.70 ± 0.11
Vd (L/kg) 3.9 ± 0.63.5 ± 0.5

Data presented as mean ± standard deviation. CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of scientific findings. The following sections outline the typical experimental procedures used in the pharmacokinetic evaluation of Azvudine in animal models.

Animal Models
  • Rats: Male and female Sprague-Dawley rats, typically weighing between 200-250g, are commonly used.

  • Dogs: Male and female beagle dogs, usually weighing between 8-12 kg, are a standard non-rodent model.

Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum, except when fasting is required for specific study arms.

Dosing and Sample Collection

A typical workflow for an oral pharmacokinetic study is depicted in the following diagram.

experimental_workflow cluster_pre_dose Pre-Dosing cluster_dosing Dosing cluster_post_dose Post-Dosing cluster_analysis Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dosing Oral Gavage of Azvudine fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation (Protein Precipitation) sample_storage->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Caption: Workflow for an oral pharmacokinetic study of Azvudine.

For intravenous studies, the drug is typically administered as a bolus injection or a short infusion via a cannulated vein (e.g., the femoral vein). Blood sampling follows a similar time course as in oral studies.

Bioanalytical Method: LC-MS/MS

The quantification of Azvudine in plasma samples is predominantly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like methanol (B129727) or acetonitrile. An internal standard is added prior to precipitation to ensure accuracy and precision.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Azvudine is detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.

Tissue Distribution

Studies in rats have shown that after a single oral dose, Azvudine exhibits a wide distribution into various tissues. Notably, the highest concentrations are found in the thymus, followed by the spleen. Lower levels are observed in the heart, liver, and lungs. The active triphosphate form of Azvudine has been shown to accumulate primarily in the thymus and peripheral blood mononuclear cells (PBMCs) in rats. This targeted distribution to immune-related tissues is a significant aspect of its pharmacological profile.

Metabolism and Excretion

The metabolic pathway of Azvudine is a critical component of its pharmacokinetic profile. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form, which is responsible for its antiviral activity. The general metabolic activation pathway is illustrated below.

metabolic_pathway Azvudine Azvudine (FNC) Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Cellular Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Cellular Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Cellular Kinases

Caption: Intracellular phosphorylation pathway of Azvudine.

Information from studies in humans suggests that Azvudine is primarily excreted unchanged through the kidneys.

Early discovery and development history of Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Discovery and Development of Azvudine (B1666521) Hydrochloride

Introduction

Azvudine (FNC), chemically known as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine, is a novel nucleoside analogue with broad-spectrum antiviral activity.[1] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has gained significant attention for its efficacy against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Azvudine is distinguished as the first dual-target oral drug that simultaneously inhibits the viral reverse transcriptase and the viral infectivity factor (Vif) in HIV treatment.[3][4] Its journey from a laboratory curiosity to a clinically approved therapeutic for two major viral diseases represents a significant achievement in medicinal chemistry and drug development. This guide provides a comprehensive overview of the early discovery, preclinical, and clinical development history of Azvudine hydrochloride.

Early Discovery and Medicinal Chemistry

The discovery of Azvudine can be traced back to a patent filed by Chang Jun-biao of Zhengzhou University.[5] The drug discovery process began with 2'-deoxynucleoside as a starting point, followed by extensive modifications, including the introduction of a 2'-β-fluoro atom and substitutions at the 4'-position.[6] Independently, researchers at Roche discovered the compound in 2009 as a potential inhibitor of the Hepatitis C virus RNA polymerase in vitro.[5]

Chinese scientists further investigated its potential against a range of viruses with reverse transcriptase enzymes, including Hepatitis B virus (HBV) and Human T-lymphotropic virus 1 (HTLV-1).[5] In 2011, the Chang group proposed Azvudine as a potential treatment for HIV following positive in vitro test results.[5] The synthesis of Azvudine involves a multi-step process, including hydroxy substitution, elimination reactions, and the introduction of an azide (B81097) group under ICl catalysis.[]

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[8] Its mechanism involves intracellular phosphorylation by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[1][9] This active metabolite then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain.[9]

Against HIV: Azvudine exhibits a dual-action mechanism.

  • Reverse Transcriptase Inhibition: As a classic NRTI, FNC-TP is incorporated into the viral DNA chain by the reverse transcriptase enzyme. Lacking a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral DNA and thus inhibiting replication.[9]

  • Vif Inhibition: Azvudine also prevents the degradation of the host antiviral protein APOBEC3G (A3G) induced by the HIV-1 accessory protein Vif.[6] This represents a first-in-class dual-acting antiviral agent.[6]

Against SARS-CoV-2: The primary target is the viral RNA-dependent RNA polymerase (RdRp).[4][10] FNC-TP is incorporated into the viral RNA chain during synthesis, leading to the termination of the chain and inhibition of viral replication.[1][10]

Fig. 1: Mechanism of Action of Azvudine.

Preclinical Development

In Vitro Studies

Azvudine has demonstrated potent antiviral activity against a wide range of viruses in vitro.

  • HIV: It exerted highly potent inhibition on HIV-1, with EC₅₀ values ranging from 0.03 to 6.92 nM, and on HIV-2, with EC₅₀ values from 0.018 to 0.025 nM.[11] It also showed synergistic effects when combined with six other approved anti-HIV drugs.[11] Notably, Azvudine remained active against NRTI-resistant strains, although the M184V mutation caused a 250-fold reduction in susceptibility.[11]

  • SARS-CoV-2: In vitro studies showed that Azvudine inhibits SARS-CoV-2 with an EC₅₀ value ranging from 1.2 to 4.3 μM.[1] Its active metabolite, CL-236, showed an EC₅₀ of approximately 3.2 µM against SARS-CoV-2, which is comparable to Remdesivir.[12]

  • Other Viruses: Azvudine has also shown in vitro activity against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Enterovirus 71 (EV71).[2]

Table 1: In Vitro Antiviral Activity of Azvudine

VirusStrain/TargetEC₅₀Selectivity Index (SI)Reference
HIV-1 Wild-type & Drug-resistant0.03 - 6.92 nM> 1000[2][11]
HIV-2 Wild-type0.018 - 0.025 nM> 1000[2][11]
SARS-CoV-2 -1.2 - 4.3 µM15 - 83[1]
HCoV-OC43 -4.3 µM-[2]
Hepatitis C Virus (HCV) -0.024 µM-[2]
In Vivo and Pharmacokinetic Studies

Animal studies were crucial in establishing the pharmacokinetic and safety profile of Azvudine.

  • Pharmacokinetics: The oral bioavailability in rats and dogs was determined to be approximately 83%.[5] The plasma half-life in dogs is about 4 hours.[5] Azvudine exhibits low plasma protein binding in humans, dogs, and rats.[2] It is primarily excreted unchanged through the kidneys, with over 70% of the drug excreted within 12 hours in HIV-infected patients.[2] Postprandial administration significantly increased exposure, leading to the recommendation that it be taken on an empty stomach.[2]

  • Toxicology: Chronic toxicity studies established No-Observed-Adverse-Effect Levels (NOAELs) of 0.5 mg/kg/d in rats (3 months) and 0.1 mg/kg/d in beagle dogs (39 weeks).[5] The primary toxicities observed in animal models were related to the immune, bone marrow, and digestive systems.[5]

Table 2: Pharmacokinetic and Toxicological Profile of Azvudine

ParameterSpeciesValueReference
Bioavailability (Oral) Rat, Dog~83%[5]
Elimination Half-life Dog4 hours[5]
Primary Excretion Route HumanRenal (unchanged)[2]
NOAEL (Chronic) Rat (3 months)0.5 mg/kg/d[5]
NOAEL (Chronic) Beagle Dog (39 weeks)0.1 mg/kg/d[5]
Experimental Protocols

Detailed experimental protocols from the initial discovery phase are often proprietary. However, based on published research, key methodologies can be outlined:

  • In Vitro Antiviral Assays (General Protocol):

    • Cell Culture: Appropriate host cells (e.g., C8166, PBMCs for HIV; Vero E6 for SARS-CoV-2) are cultured under standard conditions.

    • Virus Infection: Cells are infected with a known titer of the virus.

    • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of Azvudine.

    • Incubation: The treated, infected cells are incubated for a specific period (e.g., 48-72 hours).

    • Endpoint Measurement: The extent of viral replication is measured using methods like p24 antigen ELISA (for HIV), cytopathic effect (CPE) observation, or quantitative RT-PCR for viral RNA.

    • Data Analysis: The EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) are calculated to determine the selectivity index (SI = CC₅₀/EC₅₀).

  • Pharmacokinetic Studies (General Animal Protocol):

    • Dosing: A single dose of Azvudine is administered to animals (e.g., rats, dogs) via oral gavage and intravenous injection.

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

    • Sample Processing: Plasma is separated and stored frozen until analysis.

    • Bioanalysis: Plasma concentrations of Azvudine are quantified using a validated analytical method, such as LC-MS/MS.

    • Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.

Clinical Development

The clinical development of Azvudine began for HIV treatment and was later expanded to include COVID-19.

Azvudine Clinical Development Workflow cluster_hiv HIV Indication cluster_covid COVID-19 Indication hiv_phase1 Phase I (Safety, PK) (Completed) hiv_phase2 Phase II (Dose-exploratory) (Completed) hiv_phase1->hiv_phase2 hiv_phase3 Phase III (Efficacy vs 3TC) (Completed) hiv_phase2->hiv_phase3 hiv_approval NMPA Conditional Approval (HIV) (July 2021) hiv_phase3->hiv_approval covid_pilot Pilot Study (Mild/Moderate) (2020) covid_phase3 Phase III Trials (China, Brazil, Russia) (2020-2022) covid_pilot->covid_phase3 covid_approval NMPA Conditional Approval (COVID-19) (July 2022) covid_phase3->covid_approval preclinical Preclinical (In Vitro / In Vivo) preclinical->hiv_phase1 preclinical->covid_pilot

Fig. 2: Clinical Development Workflow for Azvudine.
HIV Clinical Trials

Clinical evaluation for HIV began in 2013.[2]

  • Phase I/II: These trials demonstrated desirable safety and pharmacokinetic profiles. Phase II was a dose-exploratory study in treatment-naive HIV patients.[13][14]

  • Phase III: A multi-center, randomized, double-blind, active-control trial was conducted to compare Azvudine with Lamivudine (B182088) (3TC), both in combination with Tenofovir (TDF) and Efavirenz (EFV).[14] The primary endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.[14]

COVID-19 Clinical Trials

Following promising in vitro results against coronaviruses, Azvudine was rapidly advanced into clinical trials for COVID-19.[5]

  • Pilot Study: An open-label pilot study on mild and moderate cases was conducted in 2020, yielding mildly positive results.[4][5]

  • Phase III Trials: Several Phase III trials were conducted between 2020 and 2022 in China, Russia, and Brazil to evaluate efficacy and safety.[3][4]

    • Brazil Study (Moderate COVID-19): A randomized, double-blind, placebo-controlled trial found that the time to achieve a second negative nucleic acid test was significantly shorter in the Azvudine group (7.73 days) compared to the placebo group (8.89 days, p=0.028).[15]

    • Russia Study: The proportion of subjects with clinical improvement on day 7 was significantly higher in the Azvudine group (57/157) compared to the control group (15/157, P < 0.001).[2] The median time to clinical improvement was also shorter (10 days vs. 13 days, P < 0.001).[2]

    • China Study: State media reported 40% clinical improvement in 7 days for the Azvudine group versus 11% in the control group.[5] However, another study noted no statistically significant difference in the changes in viral load between the Azvudine and control groups.[16]

Table 3: Key Efficacy Results from Azvudine COVID-19 Phase III Trials

Study LocationPatient PopulationPrimary EndpointAzvudine GroupControl/Placebo GroupP-valueReference
Brazil Moderate COVID-19Time to 2nd Negative PCR7.73 days8.89 days0.028[15]
Russia -Clinical Improvement at Day 736.3% (57/157)9.6% (15/157)< 0.001[2][16]
Russia -Median Time to Clinical Improvement10 days13 days< 0.001[2][16]
Brazil Mild COVID-19Time to 1st Negative PCR5.55 days8.27 days< 0.001[16]
Safety Profile in Clinical Trials

Across multiple trials, Azvudine has shown a favorable safety profile.

  • HIV: In a Phase III trial, the rate of participants discontinuing therapy due to adverse events (AEs) was reported as a safety outcome.[14]

  • COVID-19: A meta-analysis of five randomized controlled trials (RCTs) found the incidence of AEs was 44.52% in the Azvudine group versus 49.74% in control groups.[2] The incidence of serious adverse events (SAEs) was 1.16% in the Azvudine groups compared to 1.86% in the control groups.[2] Common side effects included dizziness, elevated liver enzymes, nausea, and vomiting.[5]

Regulatory Milestones

  • July 21, 2021: China's National Medical Products Administration (NMPA) granted conditional approval for Azvudine to treat high-viral-load cases of HIV-1.[2][4]

  • July 25, 2022: The NMPA granted conditional approval for Azvudine to treat adult patients with COVID-19, making it China's first domestically developed oral anti-COVID-19 agent.[2][6]

  • August 9, 2022: Azvudine was included in China's "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)".[3][6]

  • February 2023: The Ministry of Health of the Russian Federation approved the use of Azvudine for individuals infected with SARS-CoV-2.[6]

Conclusion

The development of this compound is a testament to a nearly 20-year journey of medicinal chemistry innovation and persistent clinical evaluation.[6] From its origins as a modified nucleoside for HIV, its broad-spectrum activity was successfully leveraged to address the global COVID-19 pandemic. Its dual mechanism against HIV and potent inhibition of viral polymerases, combined with a manageable safety profile and oral bioavailability, underscore its importance in the antiviral therapeutic landscape. The early discovery and development history of Azvudine provides a compelling case study for researchers and drug development professionals in the ongoing search for effective treatments for viral diseases.

References

Azvudine Hydrochloride: A Technical Guide to Solubility, Stability, and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against HIV, HBV, and HCV.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of safe, stable, and effective drug products. This technical guide provides an in-depth overview of the available data and established methodologies for assessing the solubility, stability, and degradation products of this compound.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation design. Currently, publicly available quantitative solubility data for this compound is limited.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common solvents. It is important to note that sonication may be required to achieve these concentrations, indicating that the dissolution rate may be a factor to consider in formulation development.

SolventSolubilityMolar EquivalentConditionsReference
Water50 mg/mL154.95 mMUltrasonic assistance may be needed.[1]
DMSO25 mg/mL77.48 mMUltrasonic assistance may be needed.[1]
Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound in various solvents and at different pH values.

Objective: To determine the saturation concentration of this compound in a given solvent system at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, propylene (B89431) glycol)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Calibrated orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let the undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Perform the experiment in triplicate for each solvent system.

Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying the intrinsic stability of a drug substance and for developing stable formulations. Forced degradation studies, as outlined in the ICH guidelines, are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.

Recommended Forced Degradation Conditions

The following table outlines the recommended stress conditions for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should ideally be between 5-20%.

Stress ConditionReagent/MethodTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M HCl, room temperature to 80°C
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M NaOH, room temperature to 80°C
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30% H₂O₂, room temperature
Thermal Degradation Dry Heat60°C to 105°C
Photostability UV and Visible LightOverall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3]
Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline and may require optimization for this compound. A stability-indicating analytical method, such as HPLC, is necessary to resolve the parent drug from any degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (as listed in the table above)

  • Volumetric flasks

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl.

    • Store the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of an appropriate concentration of NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with a suitable acid.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate concentration of H₂O₂.

    • Store the solution at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a vial and expose it to dry heat in an oven at a specified temperature.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution at a specified temperature.

    • Withdraw samples at various time points and dilute for analysis.

  • Photostability:

    • Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep control samples protected from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all formed degradation products.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound API Stock_Solution Prepare Stock Solution API->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterization Structure Elucidation LCMS->Characterization

Workflow for Forced Degradation Studies.

Degradation Products

The identification and characterization of degradation products are critical for ensuring the safety and quality of a drug product. While specific degradation products for this compound have not been reported in the public literature, potential degradation pathways can be hypothesized based on its chemical structure and the known degradation of similar nucleoside analogues like Zidovudine.

Potential Degradation Products

The following table presents hypothetical degradation products of this compound. This is a predictive exercise, and experimental verification is required.

Potential Degradation ProductProposed StructureFormation Pathway
Thymine Analogue Cleavage of the glycosidic bondAcid or base hydrolysis
Hydrolysis of Azide (B81097) Group Conversion of the azide group to an amine or hydroxyl groupHydrolysis
Oxidation Products Oxidation of the sugar moiety or the pyrimidine (B1678525) ringOxidative stress
Analytical Methods for Identification and Characterization

A combination of chromatographic and spectroscopic techniques is necessary for the identification and structural elucidation of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: A stability-indicating HPLC method is the primary tool for separating the parent drug from its degradation products. A PDA detector can provide information about the spectral purity of the peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in structural elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, preparative HPLC may be used to isolate individual degradation products for analysis by NMR (¹H, ¹³C, and 2D NMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the degradation products.

Mechanism of Action Signaling Pathway

Azvudine is a nucleoside analogue that requires intracellular phosphorylation to become pharmacologically active.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Host Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Host Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Host Kinases Reverse_Transcriptase Reverse Transcriptase Azvudine_TP->Reverse_Transcriptase Inhibition Chain_Termination Chain Termination Azvudine_TP->Chain_Termination Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Reverse_Transcriptase->Chain_Termination

References

Crystallographic Structure of Azvudine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Azvudine is a nucleoside reverse transcriptase inhibitor with documented antiviral activity against HIV, HBV, and HCV. This document provides a technical overview of the available structural information for Azvudine hydrochloride. Despite a comprehensive search of scientific literature, patent databases, and crystallographic repositories, the specific single-crystal X-ray diffraction data for this compound, including unit cell dimensions, space group, and other crystallographic parameters, is not publicly available at the time of this report. However, this guide furnishes a generalized experimental protocol for determining the crystallographic structure of a small molecule like this compound, details its known mechanism of action with accompanying signaling pathway diagrams, and presents its chemical and physical properties.

Chemical and Physical Properties of Azvudine

While the specific crystal structure remains elusive in public records, key chemical and physical properties of Azvudine and its hydrochloride salt have been documented. These are summarized in the table below.

PropertyValue
IUPAC Name 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1]
Molecular Formula C₉H₁₁FN₆O₄[1]
Molecular Weight 286.22 g/mol [2]
CAS Number 1011529-10-4[1]
Chemical Names 2'-deoxy-2'-β-fluoro-4'-azidocytidine, FNC, RO-0622[1]
Molecular Formula (HCl) C₉H₁₂ClFN₆O₄[3]
Molecular Weight (HCl) 322.68 g/mol [3]
CAS Number (HCl) 1333126-31-0[3]

Antiviral Mechanism of Action

Azvudine functions as a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits viral replication. Its primary mechanism involves the termination of viral DNA chain elongation by acting as a competitive inhibitor of viral reverse transcriptase.

Signaling Pathway for Antiviral Activity

The metabolic activation and subsequent action of Azvudine can be represented in the following signaling pathway.

Fig. 1: Metabolic activation and mechanism of action of Azvudine.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule like this compound is achieved through single-crystal X-ray diffraction. The following is a generalized protocol outlining the key steps involved in this process.

Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically with dimensions greater than 0.1 mm in all directions. Common methods for small molecule crystallization include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is gradually cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Key aspects of data collection include:

  • X-ray Source: Monochromatic X-rays, often from a copper or molybdenum source, are used.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Set: A complete data set is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map.

  • Structure Solution: For small molecules, direct methods are commonly used to solve the phase problem.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Workflow Diagram

The logical flow of determining a crystal structure can be visualized as follows:

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of Azvudine HCl Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Fig. 2: Generalized workflow for small molecule X-ray crystallography.

Conclusion

While the precise crystallographic structure of this compound is not publicly documented, this guide provides a framework for understanding its chemical nature, mechanism of action, and the experimental procedures required for its structural elucidation. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into private or proprietary databases may be necessary to obtain the specific crystallographic data for this compound.

References

Genotoxicity and Reproductive Toxicity Profile of Azvudine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- A Comprehensive Whitepaper -

Abstract

Azvudine (B1666521) (FNC) is a nucleoside reverse transcriptase inhibitor approved for the treatment of viral infections such as HIV-1 and COVID-19. As with all nucleoside analogs, a thorough evaluation of its potential for genotoxicity and reproductive toxicity is critical for a comprehensive safety assessment. This technical guide synthesizes the available nonclinical safety data on Azvudine, focusing on its effects on genetic material and reproductive endpoints. Information derived from regulatory technical evaluation reports indicates that Azvudine has demonstrated positive findings in a standard battery of genotoxicity tests, including the bacterial reverse mutation (Ames) test, an in vitro chromosome aberration assay, and an in vivo mouse micronucleus test. Furthermore, reproductive toxicity studies in rats have shown effects on female fertility, specifically on ovarian mass, and an increase in fetal resorption rates. Male fertility appears to be largely unaffected. This document provides a detailed overview of these findings, presents the data in a structured format, and outlines the standard experimental protocols for these toxicological assessments. Visual workflows and diagrams are included to illustrate key processes and pathways.

Introduction

Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC), is a cytosine nucleoside analog with potent antiviral activity.[1][2] It is a reverse transcriptase inhibitor that, after intracellular phosphorylation to its active triphosphate form, becomes incorporated into the growing viral DNA chain, leading to premature chain termination and inhibition of viral replication.[1][3] While this mechanism is effective against viral enzymes like HIV reverse transcriptase and SARS-CoV-2 RNA-dependent RNA polymerase, the potential for interaction with host cell DNA replication and repair machinery necessitates a rigorous evaluation of its safety profile.

This whitepaper provides an in-depth review of the publicly available genotoxicity and reproductive toxicity data for Azvudine. It is intended to serve as a technical resource for researchers, toxicologists, and drug development professionals involved in the safety assessment of antiviral therapeutics.

Mechanism of Action and Potential for Toxicity

Azvudine's therapeutic action is based on its mimicry of natural nucleosides. Once inside the host cell, it is phosphorylated by cellular kinases to form Azvudine triphosphate. This active metabolite competes with natural deoxycytidine triphosphate for incorporation by viral reverse transcriptase. Its integration into the nascent DNA strand halts further elongation due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.

The same mechanism that provides its antiviral efficacy is also the primary source of potential toxicity. If cellular DNA polymerases incorporate Azvudine triphosphate into the host genome during cell division, it can lead to DNA strand breaks and chromosomal damage. This interference with DNA synthesis is a plausible mechanism for the observed genotoxic and embryo-fetal development effects.

cluster_cell Host Cell cluster_viral Viral Replication Inhibition (Therapeutic Effect) cluster_host Potential Host Toxicity Azvudine Azvudine (FNC) Kinases Cellular Kinases Azvudine->Kinases Phosphorylation Azvudine_TP Azvudine Triphosphate (Active Metabolite) Kinases->Azvudine_TP RT Viral Reverse Transcriptase Azvudine_TP->RT Host_Polymerase Host DNA Polymerase Azvudine_TP->Host_Polymerase Viral_DNA Viral DNA Synthesis RT->Viral_DNA Termination Chain Termination Viral_DNA->Termination Incorporation Host_DNA Host DNA Replication Host_Polymerase->Host_DNA Damage DNA Damage & Genotoxicity Host_DNA->Damage Incorporation (potential)

Caption: Mechanism of action and potential toxicity pathway for Azvudine.

Genotoxicity Assessment

A standard battery of tests is used to assess the genotoxic potential of a new drug candidate. This typically includes an in vitro test for gene mutations in bacteria, an in vitro cytogenetic test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. According to a technical evaluation report for its marketing approval, Azvudine yielded positive results in all three types of assays.[3]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames) Chromo Mammalian Chromosome Aberration Assay result Assessment of Genotoxic Potential Ames->result Positive Chromo->result Positive Micro Mammalian Erythrocyte Micronucleus Test Micro->result Positive start Drug Candidate (Azvudine) start->Ames Gene Mutation start->Chromo Chromosomal Damage start->Micro Chromosomal Damage (in whole animal) DART_Workflow cluster_F0 Parental Generation (F0) cluster_Endpoints Key Study Endpoints cluster_F1 Offspring Generation (F1) Dosing_Premating Dosing Prior to Mating Mating Mating Dosing_Premating->Mating Fertility Fertility & Early Embryonic Development Dosing_Premating->Fertility Dosing_Gestation Dosing During Gestation and Lactation Mating->Dosing_Gestation EFD Embryo-Fetal Development Dosing_Gestation->EFD PPND Pre- & Postnatal Development Dosing_Gestation->PPND F1_Viability Viability, Growth, Maturation PPND->F1_Viability F1_Repro Reproductive Performance of F1 Generation F1_Viability->F1_Repro

References

The Dual Role of Host Cell Kinases in the Action of Azvudine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), a novel nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity and is approved for the treatment of viral diseases such as AIDS and COVID-19.[1][2] Its mechanism of action is critically dependent on host cell kinases for its conversion into the active triphosphate form. This technical guide provides an in-depth analysis of the intricate relationship between Azvudine hydrochloride and host cell kinases, focusing on the phosphorylation process essential for its antiviral efficacy. Furthermore, it explores the predicted effects of Azvudine on host cell signaling pathways, summarizing the current understanding and outlining key experimental methodologies for future research.

Introduction: The Central Role of Phosphorylation

Azvudine, chemically known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[3][4] This conversion is a three-step process mediated by host cell kinases, culminating in the formation of Azvudine triphosphate (FNC-TP). FNC-TP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase.[1][5] By incorporating into the nascent viral RNA or DNA chain, FNC-TP leads to premature chain termination, thereby halting viral replication.[1][5] Understanding the kinetics and cellular factors, particularly the host kinases involved in this activation cascade, is paramount for optimizing its therapeutic efficacy and understanding its tissue-specific activity.

Host Cell Kinases in Azvudine Activation

The metabolic activation of Azvudine is a sequential phosphorylation process predominantly carried out by specific host cell nucleoside and nucleotide kinases. Research has identified a distinct thymus-homing characteristic of Azvudine, where the drug and its active triphosphate form are found in high concentrations.[3] This tissue-specific accumulation is linked to the high expression of key phosphorylating enzymes in thymic immune cells.[6]

The primary kinases involved in the bioactivation of Azvudine are:

  • Deoxycytidine Kinase (dCK): This enzyme catalyzes the initial and rate-limiting step, converting Azvudine into Azvudine monophosphate. Azvudine has been shown to be an excellent substrate for dCK, being phosphorylated more efficiently than the natural substrate, deoxycytidine.[7]

  • Cytidylate/Uridylate Monophosphate Kinase (CMPK1): This kinase is responsible for the second phosphorylation step, converting the monophosphate form to Azvudine diphosphate (B83284).

  • Nucleoside Diphosphate Kinase 2 (NME2): In the final step, NME2 (also known as NDPK-B) phosphorylates the diphosphate form to yield the active Azvudine triphosphate (FNC-TP).

A study focusing on the thymus tissue highlighted that the genes encoding these key enzymes—Dck, Cmpk1, and Nme2—are highly expressed in CD4+ T cells, CD8+ T cells, and double-positive (CD4+CD8+) T cells, which possess a robust capacity for metabolizing cytidine (B196190) analogues like Azvudine.[6]

Table 1: Key Host Cell Kinases in Azvudine Phosphorylation
StepPrecursorProductKey Kinase(s)Cellular Location of High ExpressionReference
1Azvudine (FNC)Azvudine Monophosphate (FNC-MP)Deoxycytidine Kinase (dCK)Thymic T cells (CD4+, CD8+, DP)[6][7]
2Azvudine Monophosphate (FNC-MP)Azvudine Diphosphate (FNC-DP)CMPK1Thymic T cells (CD4+, CD8+, DP)[6]
3Azvudine Diphosphate (FNC-DP)Azvudine Triphosphate (FNC-TP)NME2Thymic T cells (CD4+, CD8+, DP)[6]

Predicted Effects on Host Cell Kinase Signaling Pathways

While the primary interaction of Azvudine with host kinases is its own activation, there is emerging evidence suggesting potential off-target effects on host cell signaling pathways. A study utilizing network pharmacology and molecular docking predicted that Azvudine might interact with several key proteins in human signaling networks, including multiple kinases.[8] These predictions, while requiring experimental validation, suggest that Azvudine could have broader cellular effects beyond direct antiviral action.

One study noted that Azvudine treatment could upregulate multiple phosphorylated kinases while downregulating phosphatases in various cell types, suggesting a potential modulation of the cellular phosphoproteome.[6]

Table 2: Predicted Host Cell Kinase Targets of Azvudine (from Network Pharmacology)
Predicted Kinase TargetAssociated Pathway(s)Potential ImplicationReference
AKT1 PI3K-Akt SignalingCell survival, proliferation, metabolism[8]
EGFR EGFR Tyrosine Kinase Inhibitor ResistanceCell growth, differentiation, survival[8]
MAPK8 (JNK1) MAPK SignalingInflammation, apoptosis, cell differentiation[8]
MAPK14 (p38α) MAPK SignalingStress response, inflammation, apoptosis[8]

It is important to emphasize that these are computational predictions. Direct experimental evidence from broad-panel kinase inhibition assays (kinome scans) is not yet publicly available. Such studies would be crucial to definitively identify and quantify any direct inhibitory effects of Azvudine on host cell kinases.

Visualization of Key Pathways and Workflows

Diagram 1: Azvudine Activation Pathway

Azvudine_Activation cluster_cell Host Cell FNC Azvudine (FNC) FNC_MP Azvudine Monophosphate (FNC-MP) FNC->FNC_MP Phosphorylation FNC_DP Azvudine Diphosphate (FNC-DP) FNC_MP->FNC_DP Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) FNC_DP->FNC_TP Phosphorylation Viral_Polymerase Viral Reverse Transcriptase or RdRp FNC_TP->Viral_Polymerase Competitive Inhibition dCK dCK dCK->FNC_MP CMPK1 CMPK1 CMPK1->FNC_DP NME2 NME2 NME2->FNC_TP Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination

Caption: Intracellular phosphorylation cascade of Azvudine to its active triphosphate form.

Diagram 2: Predicted Host Kinase Interaction Network

Predicted_Interactions cluster_pathways Predicted Interacting Kinases & Pathways Azvudine Azvudine AKT1 AKT1 Azvudine->AKT1 Predicted Interaction EGFR EGFR Azvudine->EGFR Predicted Interaction MAPK8 MAPK8 (JNK1) Azvudine->MAPK8 Predicted Interaction MAPK14 MAPK14 (p38α) Azvudine->MAPK14 Predicted Interaction PI3K_Akt PI3K-Akt Pathway (Survival, Growth) AKT1->PI3K_Akt EGFR->PI3K_Akt MAPK_path MAPK Pathway (Stress, Inflammation) MAPK8->MAPK_path MAPK14->MAPK_path

Caption: Computationally predicted interactions of Azvudine with host cell kinases.

Experimental Protocols

Investigating the effects of Azvudine on host cell kinases and phosphorylation requires specific and robust methodologies. Below are generalized protocols for key experiments.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation state of specific proteins in response to Azvudine treatment.

A. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

  • Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] This is critical to preserve the phosphorylation status of proteins.[10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

B. Protein Quantification and Sample Preparation

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Normalize all samples to the same protein concentration.

  • Add Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes to denature the proteins.

C. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

D. Immunoblotting

  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Milk is generally avoided as it contains phosphoproteins that can increase background noise.[10]

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-AKT1 Ser473).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

  • To normalize, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[9]

Diagram 3: Western Blot Workflow for Phospho-Proteins

Western_Blot_Workflow A 1. Cell Culture & Azvudine Treatment B 2. Lysis with Phosphatase Inhibitors A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Ab (anti-phospho) F->G H 8. Secondary Ab (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I

Caption: Key steps in the Western blot protocol for detecting phosphorylated proteins.

In Vitro Kinase Assay (Generalized)

To determine if Azvudine directly inhibits a specific host kinase, a direct kinase activity assay is required. Commercial kits and services are available for this purpose.

A. Principle These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by a purified kinase enzyme. Inhibition is measured as a decrease in substrate phosphorylation. The ADP-Glo™ Kinase Assay is a common platform that quantifies the amount of ADP produced in the kinase reaction.[11]

B. General Procedure

  • A reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • This compound is added at various concentrations to the reaction mixture. A DMSO vehicle control is run in parallel.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • A detection reagent (e.g., ADP-Glo™ reagent) is added to stop the kinase reaction and deplete the remaining ATP.

  • A second detection reagent is added to convert the ADP generated into a luminescent signal.

  • Luminescence is measured, which is proportional to the kinase activity.

  • The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.

C. Kinome Panel Screening For a broad assessment of off-target effects, Azvudine can be submitted to commercial services that screen the compound against a large panel of purified kinases (e.g., 400+ kinases).[12][13] This provides a comprehensive selectivity profile and identifies potential off-target interactions.

Conclusion and Future Directions

The interaction between this compound and host cell kinases is a critical determinant of its therapeutic effect. The phosphorylation cascade, driven by dCK, CMPK1, and NME2, is essential for its antiviral activity, and the high expression of these enzymes in thymus T cells underpins its unique immunomodulatory and thymus-homing properties.

While the primary role of host kinases is in activating Azvudine, computational models predict potential off-target interactions with key signaling kinases like AKT1 and MAPKs. These predictions open new avenues of research into the broader cellular effects of Azvudine, including its potential impact on cell survival, inflammation, and immunomodulation beyond its direct antiviral mechanism.

Future research should prioritize experimental validation of these predicted interactions. A comprehensive kinome-wide scan of Azvudine would provide definitive data on its selectivity and any off-target inhibitory effects. Furthermore, phosphoproteomic studies could elucidate the global changes in host cell phosphorylation patterns following Azvudine treatment, offering a deeper understanding of its impact on cellular signaling networks. This knowledge will be invaluable for the continued development and optimization of Azvudine and other nucleoside analogs in the treatment of viral diseases and potentially other conditions.

References

Initial In Vitro Cytotoxicity Screening of Azvudine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC) hydrochloride is a novel nucleoside reverse transcriptase inhibitor with demonstrated broad-spectrum antiviral activity, notably against HIV and SARS-CoV-2.[1][2][3][4][5][6][7] Beyond its antiviral properties, emerging research indicates potential antitumor activity, making the initial assessment of its in vitro cytotoxicity a critical step in its development as a therapeutic agent. This technical guide provides a consolidated overview of the current understanding of Azvudine's in vitro cytotoxicity, focusing on quantitative data, detailed experimental methodologies, and the signaling pathways implicated in its cellular effects.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Azvudine Hydrochloride

The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of this compound in various cell lines. While extensive data on its antiviral potency is available, comprehensive cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) values against a wide array of cancer cell lines are still emerging in the literature.

Cell LineVirus StrainParameterValueReference
C8166HIV-1 IIIBEC500.11 nM[1]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 TC-1EC500.34 nM[8]
C8166HIV-2 RODEC500.018 nM[3]
C8166HIV-2 CBL-20EC500.025 nM[3]
Vero E6SARS-CoV-2EC501.2 - 4.3 µM[1][2]
HepG2-CytotoxicityNo 50% reduction in viability at 1,000 µM

Table 1: Antiviral Efficacy of this compound. This table highlights the potent antiviral activity of Azvudine against various strains of HIV and SARS-CoV-2 in different cell lines. The low nanomolar and micromolar EC50 values underscore its efficacy as an antiviral agent.

Cell LineAssayParameterValueSelectivity Index (SI)Reference
C8166MTTCC5026.85 µM>244,091[3]
PBMCsMTTCC50100.42 µM>295,353[3]

Table 2: In Vitro Cytotoxicity of this compound. This table presents the 50% cytotoxic concentration (CC50) of Azvudine in C8166 and peripheral blood mononuclear cells (PBMCs). The high CC50 values, coupled with a high selectivity index (SI = CC50/EC50), indicate a favorable safety profile with low cytotoxicity at concentrations effective for antiviral activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro cytotoxicity studies. The following sections outline standard protocols for key assays used to evaluate the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge and wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The G0/G1, S, and G2/M phases of the cell cycle will be distinguished based on their fluorescence intensity.

Signaling Pathways and Mechanisms of Action

This compound has been reported to exert its cytotoxic effects, at least in part, through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. Studies have shown that Azvudine (FNC) can modulate this pathway by increasing the expression of GSK-3β and decreasing β-catenin levels.[1] This suggests that Azvudine may inhibit the canonical Wnt signaling cascade, leading to a reduction in the transcription of target genes that promote cell growth.

Wnt_Azvudine cluster_0 Cytoplasm cluster_1 Nucleus Azvudine Azvudine (FNC) hydrochloride GSK3b GSK-3β Azvudine->GSK3b Upregulates Destruction_Complex Destruction Complex beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation Destruction_Complex->beta_catenin Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes

Caption: Azvudine's modulation of the Wnt/β-catenin pathway.

Mitochondrial Apoptosis Pathway

The mitochondrial (intrinsic) pathway of apoptosis is a critical mechanism for programmed cell death. While direct molecular targets of Azvudine within this pathway are still under investigation, its ability to induce apoptosis suggests an influence on key regulators such as the Bcl-2 family of proteins (Bcl-2 and Bax) and the subsequent activation of caspases.

Mitochondrial_Apoptosis Azvudine Azvudine (FNC) hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Azvudine->Bcl2 Downregulates? Bax Bax (Pro-apoptotic) Azvudine->Bax Upregulates? Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated role of Azvudine in the mitochondrial apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

A logical workflow is essential for the systematic evaluation of a compound's cytotoxicity. The following diagram outlines a typical experimental pipeline for the initial in vitro screening of this compound.

Cytotoxicity_Workflow start Start: Select Cell Lines mtt Cell Viability Assay (e.g., MTT) start->mtt ic50 Determine CC50/IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle If cytotoxic pathway Mechanism of Action Studies (e.g., Western Blot for pathway proteins) apoptosis->pathway cell_cycle->pathway end End: Comprehensive Cytotoxicity Profile pathway->end

Caption: A streamlined workflow for in vitro cytotoxicity screening.

Conclusion

The initial in vitro screening of this compound reveals a compound with high antiviral potency and a favorable cytotoxicity profile, as indicated by a high selectivity index in the context of its anti-HIV activity.[1] Its emerging antitumor properties appear to be linked to the modulation of the Wnt/β-catenin signaling pathway and the induction of apoptosis. Further comprehensive studies are warranted to establish a detailed cytotoxicity profile across a broader range of cancer cell lines and to elucidate the precise molecular targets within the apoptotic and other relevant signaling pathways. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, which will be crucial for the future clinical development of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Azvudine Hydrochloride's Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) hydrochloride (FNC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity.[1][2][3] It has demonstrated significant efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][4] As a cytidine (B196190) analog, its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral replication by inhibiting the viral reverse transcriptase or RNA-dependent RNA polymerase (RdRp).[5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the antiviral activity of Azvudine hydrochloride. The described methods are designed for efficiency and scalability, enabling the rapid assessment of the compound's potency and efficacy in a drug discovery and development setting.

Mechanism of Action

Azvudine, upon entering a host cell, is converted by cellular kinases into its active triphosphate metabolite. This active form competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of Azvudine triphosphate leads to the termination of the nucleic acid chain, thereby halting viral replication.[5]

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (FNC) Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Cellular Kinases Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Cellular Kinases Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Cellular Kinases Viral_Polymerase Viral Reverse Transcriptase / RdRp Azvudine_TP->Viral_Polymerase Inhibition Nucleic_Acid Viral DNA/RNA Synthesis Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination Incorporation of Azvudine-TP

Caption: Intracellular activation and mechanism of action of Azvudine.

Quantitative Antiviral Activity of this compound

The following tables summarize the in vitro antiviral activity of Azvudine against various viral strains. The 50% effective concentration (EC50) is a measure of the drug's potency.

Table 1: Anti-HIV-1 Activity of Azvudine [1][6]

HIV-1 StrainCell LineEC50 (nM)
IIIB (Wild-type)C81660.03 - 0.11
RF (Wild-type)C81660.03 - 0.11
KM018 (Clinical Isolate)PBMC6.92
TC-1 (Clinical Isolate)PBMC0.34
WAN (T69N Mutant)PBMC0.45
74V (NRTI-resistant)C81660.11
L10R/M46I/L63P/V82T/I84V (PI-resistant)C81660.14
RF V82F/184V (PI-resistant)C81660.37
pNL4-3gp41 (36G) V38A/N42T (FI-resistant)C81660.36
FNC-P-21 (Induced Resistant)C816680.82
3TC-P-21 (Induced Resistant)C816625.49

Table 2: Anti-HIV-2 Activity of Azvudine [1][6]

HIV-2 StrainCell LineEC50 (nM)
RODC81660.018 - 0.025

Table 3: Antiviral Activity of Azvudine Against Other Viruses [2][7]

VirusCell LineEC50 (µM)
Hepatitis C Virus (HCV)-0.024
SARS-CoV-2Calu-31.2
HCoV-OC43H4604.3

High-Throughput Screening Protocols

The following are detailed protocols for common HTS assays to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to host cells and can be adapted for high-throughput screening in 96- or 384-well formats.[8][9][10]

Objective: To determine the concentration of Azvudine that inhibits virus-induced cell death by 50% (EC50).

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV)

  • Complete cell culture medium (e.g., MEM with 2% FBS)

  • Virus stock with a known titer

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well or 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or Neutral Red stain

  • Plate reader capable of measuring luminescence or absorbance

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend host cells in complete culture medium to a concentration that will form a confluent monolayer after 24 hours.

    • Dispense the cell suspension into each well of the microplate (e.g., 5,000 cells/well for a 384-well plate).[9]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in culture medium. A typical starting concentration for the highest dose would be in the low micromolar range, with 8 to 10 dilution points.

    • Include appropriate controls: no-drug virus control, no-drug no-virus cell control, and a positive control antiviral if available.

    • Remove the medium from the cell plates and add the diluted compounds.

  • Virus Infection:

    • Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) that will cause >80% CPE in the virus control wells within the desired incubation period (e.g., MOI of 0.01).[9]

    • Add the diluted virus to all wells except for the cell control wells.

    • Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for the required duration (typically 48-72 hours).

  • Quantification of Cell Viability:

    • After the incubation period, visually inspect the plates for CPE.

    • Using CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions, incubate, and measure the luminescent signal.

    • Using Neutral Red: Add Neutral Red solution to each well, incubate, wash, and then solubilize the dye. Measure the absorbance at 540 nm.[10]

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each drug concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the EC50 value.

CPE_Assay_Workflow A Seed host cells in microplate B Incubate for 18-24 hours A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of Azvudine C->D E Infect cells with virus (except cell controls) D->E F Incubate for 48-72 hours E->F G Add cell viability reagent (e.g., CellTiter-Glo) F->G H Measure luminescence/absorbance G->H I Calculate EC50 H->I

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
HIV-1 p24 Antigen ELISA

This assay is highly specific for HIV-1 and measures the amount of the viral core protein p24 in the cell culture supernatant, which is indicative of viral replication.[11][12]

Objective: To quantify the inhibition of HIV-1 replication by Azvudine by measuring the reduction in p24 antigen production.

Materials:

  • HIV-1 susceptible cells (e.g., C8166 or PBMCs)

  • Complete cell culture medium

  • HIV-1 stock

  • This compound

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 ELISA kit

  • ELISA plate reader

Protocol:

  • Cell Culture and Infection:

    • Plate susceptible cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of Azvudine for a short period (e.g., 1-2 hours).

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of replication (e.g., 3-7 days).

  • Sample Collection:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatant from each well.

  • p24 ELISA:

    • Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating a plate with a capture antibody.

      • Adding the supernatant samples and standards.

      • Adding a detection antibody.

      • Adding a substrate and measuring the colorimetric change.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each Azvudine concentration.

    • Determine the EC50 value by non-linear regression analysis.

p24_Assay_Workflow A Plate susceptible cells B Pre-treat with Azvudine dilutions A->B C Infect with HIV-1 B->C D Incubate for 3-7 days C->D E Collect culture supernatant D->E F Perform p24 ELISA E->F G Measure absorbance F->G H Calculate p24 concentration and EC50 G->H

Caption: Workflow for the HIV-1 p24 Antigen ELISA.
Luciferase Reporter Gene Assay

This assay utilizes a recombinant virus that expresses a reporter gene, such as luciferase, upon successful replication in host cells. The amount of light produced is proportional to the level of viral replication.[13][14][15]

Objective: To measure the antiviral activity of Azvudine by quantifying the reduction in reporter gene expression.

Materials:

  • Host cells permissive to the reporter virus

  • Recombinant virus expressing luciferase

  • This compound

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Beta-Glo® Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed host cells in the appropriate microplate and incubate overnight.

  • Compound Treatment and Infection:

    • Treat the cells with serial dilutions of Azvudine.

    • Infect the cells with the luciferase-expressing reporter virus.

  • Incubation:

    • Incubate the plates for a period sufficient for reporter gene expression (typically 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescent signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each concentration of Azvudine.

    • Determine the EC50 value using non-linear regression.

Luciferase_Assay_Workflow A Seed host cells in white microplate B Treat with Azvudine dilutions A->B C Infect with luciferase reporter virus B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase reagent D->E F Measure luminescence E->F G Calculate EC50 F->G

Caption: Workflow for the Luciferase Reporter Gene Assay.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and scalable methods for evaluating the antiviral activity of this compound. By employing these protocols, researchers can efficiently determine the potency of Azvudine against a wide range of viruses, contributing to the advancement of antiviral drug discovery and development. The provided quantitative data and mechanistic diagrams offer a comprehensive resource for understanding the antiviral profile of this promising therapeutic agent.

References

Application Notes and Protocols: Standard Method for Determining the Antiviral Efficacy of Azvudine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azvudine (B1666521) (FNC), a nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and SARS-CoV-2.[1][2] It functions as a prodrug, which upon entering a host cell, is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA or RNA chain by viral polymerases such as reverse transcriptase or RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and the inhibition of viral replication.[1][3][4] This document provides a standardized protocol for assessing the in vitro antiviral efficacy of Azvudine hydrochloride in cell culture.

Mechanism of Action of Azvudine

Azvudine's primary mechanism involves the inhibition of viral replication through chain termination. After administration, Azvudine is taken up by host cells and undergoes intracellular phosphorylation by host cell kinases to form its active triphosphate metabolite, Azvudine triphosphate (FNC-TP).[3] FNC-TP acts as a competitive inhibitor of natural deoxynucleotides for incorporation into the nascent viral DNA or RNA strand by viral reverse transcriptase (for retroviruses like HIV) or RNA-dependent RNA polymerase (for RNA viruses like HCV and SARS-CoV-2).[1][3] Because Azvudine lacks a 3'-hydroxyl group, its incorporation into the growing nucleic acid chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting elongation and effectively terminating viral replication.[3][5]

Azvudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Azvudine Azvudine (FNC) FNC_TP Azvudine Triphosphate (FNC-TP) Azvudine->FNC_TP Intracellular Phosphorylation (Host Kinases) RT_RdRp Viral Reverse Transcriptase / RdRp FNC_TP->RT_RdRp Competitive Inhibition Viral_RNA Viral RNA Genome Viral_DNA Viral DNA/RNA Hybrid Viral_RNA->Viral_DNA Reverse Transcription / RNA Replication Terminated_DNA Terminated Viral DNA/RNA Viral_DNA->Terminated_DNA Incorporation of FNC-TP & Chain Termination Inhibition Inhibition Terminated_DNA->Inhibition Inhibition of Viral Replication Virus Virus Particle Virus->Viral_RNA Entry & Uncoating

Caption: Mechanism of action of Azvudine in inhibiting viral replication.

Experimental Protocols

A comprehensive evaluation of Azvudine's antiviral activity involves two key in vitro assays: a cytotoxicity assay to determine the drug's effect on host cell viability and an antiviral efficacy assay to measure its ability to inhibit viral replication.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of Azvudine that is toxic to the host cells, which is crucial for calculating the selectivity index (SI). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7]

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, C8166 or PBMCs for HIV)[1][8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[9]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer the next day and incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Drug Treatment: Remove the old medium from the cells and add the various concentrations of Azvudine. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Azvudine that reduces cell viability by 50% compared to the untreated control.

Antiviral Efficacy Assay Protocol (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[11] It determines the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • This compound

  • Appropriate host cell line and lytic virus strain

  • Complete cell culture medium

  • Serum-free medium

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)[12]

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin in PBS)[11]

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Drug and Virus Preparation: Prepare serial dilutions of Azvudine in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[11]

  • Infection and Treatment: Mix the diluted virus with each dilution of Azvudine and incubate for 1 hour at 37°C. Also, prepare a virus control (virus with medium) and a cell control (medium only).[11]

  • Adsorption: Add the virus-drug mixtures to the cell monolayers and incubate for 1-2 hours at 37°C to allow for viral adsorption.[11]

  • Overlay Application: Aspirate the inoculum and add the semi-solid overlay medium to each well.[12]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[11]

  • Plaque Visualization: Fix the cells and then stain with a staining solution to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of Azvudine that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).

Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in Multi-well Plates E Infect Cell Monolayers A->E B Prepare Serial Dilutions of Azvudine D Mix Virus with Azvudine Dilutions B->D C Prepare Virus Inoculum C->D D->E F Incubate for Viral Adsorption (1-2 hours) E->F G Add Semi-Solid Overlay F->G H Incubate for Plaque Formation (2-10 days) G->H I Fix and Stain Cells H->I J Count Plaques I->J K Calculate EC50 and Selectivity Index (SI) J->K

Caption: Experimental workflow for the plaque reduction assay.

Data Presentation

The antiviral activity of Azvudine has been evaluated against a range of viruses. The following tables summarize the reported 50% effective concentration (EC50) values.

Table 1: Anti-HIV Activity of Azvudine

Virus StrainCell LineEC50 (nM)Reference
HIV-1 (Wild-Type)-0.13[13]
HIV-1-0.03 - 6.92[1][14]
HIV-2-0.018 - 0.025[1][14]
HIV-1KM018-6.92[8]
HIV-1TC-1-0.34[8]
HIV-1WAN T69N (NRTI-resistant)-0.45[8]
FNCP-21 HIV-1IIIBC816680.82[8]
3TCP-21 HIV-1IIIBC816625.49[8]

Table 2: Anti-Coronavirus Activity of Azvudine

Virus StrainCell LineEC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2-1.2-[13]
HCoV-OC43-4.3-[13]
SARS-CoV-2Vero E64.3115.35[15]
SARS-CoV-2 / HCoV-OC43-1.2 - 4.315 - 83[1][15]

Table 3: Anti-HCV Activity of Azvudine

Virus StrainEC50 (µM)Reference
HCV0.024[1]

Conclusion

The protocols outlined in this document provide a standardized framework for the in vitro evaluation of this compound's antiviral efficacy. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued research and development of this promising broad-spectrum antiviral agent. The provided quantitative data serves as a benchmark for future studies.

References

Application Notes and Protocols for Establishing Azvudine Hydrochloride-Resistant Viral Strains In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC) is a nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity. It has demonstrated potent inhibition of Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and several coronaviruses, including SARS-CoV-2.[1][2] As with any antiviral agent, the emergence of drug-resistant strains is a significant concern that can impact therapeutic efficacy.[3] The in vitro selection and characterization of drug-resistant viral strains are critical components of the drug development process, providing valuable insights into resistance mechanisms, genetic barriers to resistance, and cross-resistance profiles.[3][4]

This document provides detailed application notes and protocols for the in vitro establishment of viral strains resistant to Azvudine hydrochloride. The primary focus is on HIV-1, for which there is more available data, with generalized protocols adaptable for HBV, HCV, and SARS-CoV-2 based on established virological techniques.

Mechanism of Action and Resistance

Azvudine is a cytidine (B196190) analog that, upon intracellular phosphorylation to its active triphosphate form (FNC-TP), acts as a competitive inhibitor of viral polymerases.[5] For retroviruses like HIV, it targets the reverse transcriptase (RT), while for RNA viruses such as HCV and SARS-CoV-2, it targets the RNA-dependent RNA polymerase (RdRp).[5][6] Incorporation of FNC-TP into the nascent viral DNA or RNA chain leads to premature chain termination, thus inhibiting viral replication.[5]

Resistance to Azvudine in HIV-1 is primarily associated with mutations in the pol gene, which encodes the reverse transcriptase.[2] The key mutation identified is M184I, with M184V also contributing to reduced susceptibility.[2][7] Although the M184V mutation can cause a significant reduction in susceptibility, Azvudine may remain active in the nanomolar range.[2] For other viruses, specific Azvudine resistance mutations are not as well-characterized in publicly available literature, but mutations in the respective polymerase genes (HBV polymerase, HCV NS5B, and SARS-CoV-2 RdRp) are the expected mechanism of resistance.[8][9][10]

Data Presentation: Quantitative Analysis of Azvudine Resistance

The following tables summarize quantitative data related to the antiviral activity of Azvudine and the impact of resistance mutations.

Table 1: In Vitro Antiviral Activity of Azvudine against HIV

Virus StrainCell LineEC50 (nM)Reference(s)
HIV-1IIIB (Wild-Type)C81660.03 - 0.11[2]
HIV-1RF (Wild-Type)C81660.03 - 0.11[11]
HIV-2RODC81660.018[2]
HIV-2CBL-20C81660.025[12]
HIV-1KM018 (Clinical Isolate)PBMC6.92[12]
HIV-1TC-1 (Clinical Isolate)PBMC0.34[12]
HIV-1WAN T69N (NRTI-Resistant)C81660.45[12]
HIV-174V (NRTI-Resistant)C81660.11[12]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity.

Table 2: Phenotypic Susceptibility of HIV-1 Reverse Transcriptase Mutants to Azvudine

RT MutationFold Change in EC50 vs. Wild-TypeReference(s)
M184V~250[2]
M184I(Key mutation, frequency increases with induction time)[2]

Fold change is calculated as the EC50 of the mutant virus divided by the EC50 of the wild-type virus.

Experimental Protocols

Protocol 1: In Vitro Selection of Azvudine-Resistant HIV-1

This protocol describes a dose-escalation method for selecting Azvudine-resistant HIV-1 strains in cell culture.

Materials:

  • Susceptible host cell line (e.g., C8166, MT-4, or peripheral blood mononuclear cells [PBMCs])

  • Wild-type HIV-1 stock (e.g., HIV-1IIIB)

  • This compound

  • Complete cell culture medium

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 antigen ELISA kit or a reverse transcriptase activity assay kit

  • Reagents for viral RNA extraction, RT-PCR, and sequencing

Methodology:

  • Initial Infection and Drug Concentration: a. Seed host cells in a 24-well plate. b. Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI) (e.g., 0.01-0.05). c. After 2-4 hours of incubation, wash the cells to remove the initial inoculum and resuspend them in fresh medium. d. Add Azvudine at a starting concentration equal to its EC50 value. Culture the cells in parallel with a no-drug control.

  • Virus Passage and Dose Escalation: a. Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen production). b. When viral replication is evident in the drug-treated culture (this may take longer than the no-drug control), harvest the cell-free supernatant containing the virus. c. Use this supernatant to infect fresh host cells. d. Double the concentration of Azvudine in the new culture. e. Repeat this passaging and dose-escalation process. If viral replication is completely suppressed, reduce the drug concentration to the previously permissive level and continue passaging until robust replication is observed before increasing the concentration again.

  • Isolation and Characterization of Resistant Virus: a. After several passages (e.g., 10-20), the virus should be capable of replicating in the presence of significantly higher concentrations of Azvudine compared to the wild-type virus. b. Isolate the resistant virus from the culture supernatant. c. Determine the EC50 of the selected virus against Azvudine to quantify the level of resistance. d. Extract viral RNA from the resistant strain. e. Perform RT-PCR to amplify the pol gene (specifically the reverse transcriptase coding region). f. Sequence the PCR product to identify mutations associated with resistance.

Protocol 2: Generalized Protocol for In Vitro Selection of Azvudine-Resistant RNA Viruses (HBV, HCV, SARS-CoV-2)

This protocol provides a general framework that can be adapted for selecting Azvudine-resistant HBV, HCV, or SARS-CoV-2. Specific cell lines, viral strains, and replication monitoring methods will need to be optimized for each virus.

Materials:

  • Appropriate host cell line (e.g., HepG2.2.15 for HBV, Huh-7.5 for HCV, Vero E6 for SARS-CoV-2)

  • Wild-type virus stock

  • This compound

  • Complete cell culture medium

  • Multi-well cell culture plates

  • CO2 incubator with appropriate temperature and CO2 levels

  • Assay to quantify viral replication (e.g., qPCR for viral genomes, ELISA for viral antigens, or plaque assay)

  • Reagents for viral RNA/DNA extraction, PCR/RT-PCR, and sequencing

Methodology:

  • Establishment of Baseline Susceptibility: a. Determine the EC50 of Azvudine against the wild-type virus in the selected cell line using a standard antiviral assay (e.g., plaque reduction assay, yield reduction assay, or qPCR-based assay).

  • Initiation of Resistance Selection: a. Infect a culture of the host cells with the wild-type virus. b. Treat the infected cells with Azvudine at a concentration of 1x to 5x the EC50. c. Culture the cells, monitoring for viral replication.

  • Serial Passaging: a. When viral replication is detected, harvest the virus-containing supernatant. b. Use this supernatant to infect fresh cells, again in the presence of Azvudine. c. Gradually increase the concentration of Azvudine in subsequent passages (e.g., 2-fold increments).

  • Phenotypic and Genotypic Analysis: a. Once a viral strain capable of replicating at high concentrations of Azvudine is selected, perform a phenotypic analysis to determine its EC50 value and calculate the fold-resistance. b. Extract viral nucleic acid and amplify the relevant polymerase gene (HBV polymerase, HCV NS5B, or SARS-CoV-2 RdRp) by PCR or RT-PCR. c. Sequence the amplified gene to identify potential resistance mutations.

Mandatory Visualizations

G cluster_0 In Vitro Selection of Azvudine-Resistant Virus start Start with Wild-Type Virus and Susceptible Host Cells infect Infect Cells at Low MOI start->infect add_drug Add Azvudine at EC50 Concentration infect->add_drug culture Culture and Monitor Viral Replication add_drug->culture harvest Harvest Viral Supernatant culture->harvest passage Infect Fresh Cells and Increase Azvudine Concentration harvest->passage loop Repeat Passaging passage->loop loop->culture Iterate characterize Characterize Resistant Virus: - Phenotypic Assay (EC50) - Genotypic Analysis (Sequencing) loop->characterize Resistance Established

Caption: Workflow for in vitro selection of Azvudine-resistant viral strains.

G cluster_1 Mechanism of Azvudine Action and Resistance azvudine Azvudine (FNC) fnc_tp Azvudine Triphosphate (FNC-TP) (Active Form) azvudine->fnc_tp Intracellular Phosphorylation viral_polymerase Viral Polymerase (RT for HIV, RdRp for RNA viruses) fnc_tp->viral_polymerase Competitive Inhibition inhibition Inhibition of Viral Replication fnc_tp->inhibition Leads to Chain Termination viral_replication Viral Replication viral_polymerase->viral_replication Enables mutations Mutations in Polymerase Gene (e.g., M184I/V in HIV RT) mutations->viral_polymerase Alters Structure resistance Drug Resistance: Reduced Binding of FNC-TP, Continued Viral Replication mutations->resistance Results in

Caption: Signaling pathway of Azvudine's antiviral action and resistance.

References

Application Notes and Protocols for In Vivo Administration of Azvudine Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (also known as FNC or RO-0622) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity against HIV, hepatitis B and C viruses, and SARS-CoV-2.[1][2] Recent studies have also unveiled its potent anti-tumor and immunomodulatory properties.[3][4] This document provides detailed application notes and protocols for the in vivo administration of Azvudine hydrochloride in murine models, based on currently available research. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of Azvudine in preclinical settings.

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, FNC-TP.[5] As a nucleoside analog, FNC-TP acts as a chain terminator during viral RNA or DNA synthesis by inhibiting viral reverse transcriptase or RNA-dependent RNA polymerase (RdRp).[5][6]

In the context of cancer, Azvudine has been shown to exhibit anti-tumor effects through the induction of immunogenic cell death (ICD).[3] This process involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) and high-mobility group box 1 (HMGB1), which stimulate an anti-tumor immune response.[3][4] Furthermore, Azvudine remodels the tumor microenvironment (TME) by reducing the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing the infiltration and proliferation of cytotoxic CD8+ T cells and natural killer (NK) cells.[3][4] This shift from an immunologically "cold" to a "hot" TME enhances the efficacy of cancer immunotherapies.[3]

Data Presentation

Table 1: Summary of In Vivo Murine Studies with this compound
ApplicationMouse ModelCell LineAdministration RouteDosageKey FindingsReference(s)
Anti-Tumor Syngeneic BALB/cCT26 (Colon Carcinoma)Oral (presumed)Dose-dependentInhibition of tumor growth, reduction of MDSCs, increase in CD8+ T cells and NK cells.[3][4]
Syngeneic BALB/cH22 (Hepatocellular Carcinoma)Oral (presumed)Dose-dependentInhibition of tumor growth, induction of immunogenic cell death.[3]
Syngeneic BALB/cEMT6 (Mammary Carcinoma)Oral (presumed)Dose-dependentTime- and dose-dependent tumor inhibition.[7]
Toxicology BALB/cN/AIntraperitoneal1, 10, and 25 mg/kgIncreased WBC, RBC, Hb, and neutrophils; decreased lymphocytes.[8]

Note: While studies report dose- and time-dependent anti-tumor effects, the specific therapeutic dosages for oral administration in these murine cancer models are not explicitly detailed in the reviewed literature. Researchers should perform dose-response studies to determine the optimal therapeutic dose for their specific model and experimental goals.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous syngeneic tumor model, such as CT26 or H22 in BALB/c mice.

Materials:

  • This compound (FNC)

  • Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Syngeneic tumor cells (e.g., CT26, H22)

  • 6-8 week old immunocompetent mice (e.g., BALB/c)

  • Sterile PBS

  • Standard animal handling and surgical equipment

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Randomization and Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

    • Preparation of Azvudine Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice, ensuring the administration volume is within acceptable limits for oral gavage (typically 5-10 mL/kg).[9]

    • Administration: Administer this compound solution or vehicle control to the respective groups via oral gavage daily or on a predetermined schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry for immune cell infiltration).

Protocol 2: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Sterile, purified water or other appropriate vehicle (e.g., 0.5% methylcellulose)[10]

  • Sterile tubes

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

Procedure:

  • Calculate the total amount of this compound needed based on the number of animals, dosage, and treatment duration.

  • Weigh the required amount of this compound powder.

  • In a sterile tube, add the powder to a precise volume of the chosen vehicle to achieve the desired final concentration. This compound is soluble in water.[11]

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, check the pH of the solution and adjust to a physiologically acceptable range (pH 7.0-7.4).

  • Store the prepared solution according to the manufacturer's recommendations, protected from light if necessary. Prepare fresh solutions regularly to ensure stability.

Visualizations

G cluster_0 Antiviral Mechanism of Action Azvudine Azvudine (FNC) (Oral Administration) Intracellular_Phosphorylation Intracellular Phosphorylation (Host Cell Kinases) Azvudine->Intracellular_Phosphorylation FNC_TP Azvudine Triphosphate (FNC-TP) (Active Form) Intracellular_Phosphorylation->FNC_TP Viral_Enzyme Viral Reverse Transcriptase or RdRp FNC_TP->Viral_Enzyme Competitive Inhibition Chain_Termination Chain Termination of Viral DNA/RNA Synthesis Viral_Enzyme->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication

Caption: Antiviral mechanism of Azvudine.

G cluster_1 Immunomodulatory Anti-Tumor Mechanism Azvudine Azvudine (FNC) Tumor_Cell Tumor Cell Azvudine->Tumor_Cell MDSC Myeloid-Derived Suppressor Cells (MDSCs) Azvudine->MDSC Reduces CD8_NK CD8+ T Cells & NK Cells Azvudine->CD8_NK Increases Infiltration & Proliferation of ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD Induces DAMPs Release of DAMPs (Calreticulin, HMGB1) ICD->DAMPs TME Tumor Microenvironment (TME) DAMPs->TME Stimulates Immune Response in MDSC->TME Suppresses Immune Response in Tumor_Regression Tumor Regression TME->Tumor_Regression CD8_NK->TME Enhance Anti-Tumor Immunity in

Caption: Immunomodulatory anti-tumor mechanism of Azvudine.

G cluster_2 Experimental Workflow for Anti-Tumor Efficacy Study Start Start Acclimation Animal Acclimation Start->Acclimation Implantation Tumor Cell Implantation (Subcutaneous) Acclimation->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment Azvudine/Vehicle Administration (Oral Gavage) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy_Assessment Endpoint Endpoint Analysis (Tumor Excision, Further Analysis) Efficacy_Assessment->Endpoint End End Endpoint->End

Caption: Workflow for in vivo anti-tumor efficacy studies.

References

Application Notes: Protocol for Evaluating Antiviral Synergy of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive protocol for evaluating the synergistic antiviral effects of Azvudine (B1666521) hydrochloride when used in combination with other antiviral agents. Azvudine is a broad-spectrum nucleoside reverse transcriptase inhibitor (NRTI) with proven activity against Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and SARS-CoV-2.[1][2][3][4] Combining antiviral agents can offer numerous advantages, including increased efficacy, reduced dosage, minimized toxicity, and a higher barrier to the development of drug resistance. This document outlines the principles of synergy assessment, key viral signaling pathways, a detailed experimental workflow for in vitro evaluation using the checkerboard method, and the calculation of the Combination Index (CI) based on the Chou-Talalay method.

Background

Mechanism of Action of Azvudine (FNC)

Azvudine (2′-deoxy-2′-β-fluoro-4′-azidocytidine, FNC) is a nucleoside analog.[1] Upon entering a host cell, it is phosphorylated by cellular kinases into its active triphosphate form, FNC-TP.[1] This active metabolite acts as a competitive inhibitor and a chain terminator for viral polymerases.

  • Against HIV: FNC-TP competes with natural deoxynucleotides for incorporation by the viral reverse transcriptase. Its integration into the growing viral DNA chain causes premature termination because it lacks the 3′-hydroxyl group necessary for the next phosphodiester bond, thereby halting viral replication.[1][2]

  • Against SARS-CoV-2/HCV: FNC-TP inhibits the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, by a similar chain-termination mechanism.[1][3]

Azvudine has demonstrated potent activity against various HIV-1 and HIV-2 strains, including those resistant to other NRTIs.[2][5][6]

Principle of Antiviral Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The most widely accepted method for quantifying this interaction is the Combination Index (CI) derived from the Chou-Talalay method.[7][8] The CI provides a quantitative measure of the interaction between two drugs at different effect levels (e.g., 50%, 75%, 90% inhibition).

  • CI < 1: Indicates synergism.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.[7][9]

This method allows for dose reduction of synergistic drugs, potentially lowering patient toxicity while maintaining or enhancing therapeutic efficacy.

Key Signaling Pathways in Viral Replication

Understanding the viral life cycle and the host signaling pathways that are hijacked for replication is crucial for identifying rational drug combinations. Azvudine targets viral polymerase activity, and combining it with an agent that targets a different stage (e.g., entry, integration, or protease activity) is a common strategy for achieving synergy.

HIV_Signaling_Pathway cluster_entry Viral Entry cluster_replication Viral Replication HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change Signaling Host Cell Signaling (Actin Remodeling) CCR5_CXCR4->Signaling Fusion Membrane Fusion & Uncoating Signaling->Fusion vRNA Viral RNA Fusion->vRNA RT Reverse Transcriptase vRNA->RT Template vDNA Viral DNA RT->vDNA Synthesizes Azvudine Azvudine (FNC-TP) Azvudine->RT Inhibits

Caption: Simplified pathway of HIV-1 entry and reverse transcription, highlighting the inhibitory action of Azvudine.

SARSCoV2_Signaling_Pathway cluster_entry Viral Entry cluster_replication Viral Replication SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming by Entry Endocytosis or Membrane Fusion TMPRSS2->Entry vRNA_genome Viral Genomic RNA Entry->vRNA_genome RdRp RNA-dependent RNA Polymerase (RdRp) vRNA_genome->RdRp Template Replication_Complex Replication/ Transcription Complex RdRp->Replication_Complex New_vRNA New Viral RNA Replication_Complex->New_vRNA Azvudine Azvudine (FNC-TP) Azvudine->RdRp Inhibits

Caption: Pathway of SARS-CoV-2 entry and replication, showing inhibition of RdRp by Azvudine.

Experimental Design and Protocols

The overall process involves determining the individual potency of each drug, followed by testing them in combination across a range of concentrations to quantify the nature of their interaction.

Experimental_Workflow A 1. Select Virus Strain & Host Cell Line B 2. Determine Single Agent EC50 (Azvudine & Drug 'X') A->B C 3. Perform Checkerboard Dose-Matrix Assay B->C D 4. Quantify Viral Inhibition (e.g., CPE, ELISA, PCR) C->D E 5. Calculate Combination Index (CI) (Chou-Talalay Method) D->E F 6. Determine Interaction (Synergy, Additive, Antagonism) E->F

Caption: High-level workflow for evaluating antiviral synergy.
Phase 1: Single Agent Dose-Response Assay

Objective: To determine the 50% effective concentration (EC50) for Azvudine and the combination agent(s) individually.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., C8166 for HIV, Vero E6 for SARS-CoV-2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[6][10]

  • Drug Dilution: Prepare serial dilutions of Azvudine and the other antiviral agent in separate plates. A typical 8-point, 2-fold dilution series is recommended, spanning a range well above and below the expected EC50.

  • Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.[11]

  • Treatment: Immediately after infection, add the diluted single agents to the respective wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plates for a period sufficient to observe a clear cytopathic effect (CPE) or viral replication, typically 48-72 hours.[10][12]

  • Quantification: Measure the extent of viral inhibition. Methods include:

    • CPE Inhibition Assay: Staining with crystal violet to assess cell viability.

    • MTT/XTT Assay: Colorimetric assay to measure cell metabolic activity.[13]

    • Reporter Gene Assay: Using viruses engineered to express luciferase or GFP.

    • ELISA: Quantifying viral antigens (e.g., HIV-1 p24 antigen).[14]

    • qRT-PCR: Quantifying viral RNA in the supernatant.[11]

  • EC50 Calculation: Calculate the percent inhibition for each drug concentration relative to the virus and cell controls. Use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to determine the EC50 value.

Phase 2: Combination Drug Synergy Assay (Checkerboard Method)

Objective: To measure the antiviral effect of Azvudine in combination with another agent over a matrix of concentrations.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates as described in 4.1.

  • Checkerboard Dilution:

    • Prepare serial dilutions of Azvudine hydrochloride horizontally across the plate (e.g., in rows B-H).

    • Prepare serial dilutions of the second antiviral agent (Drug X) vertically down the plate (e.g., in columns 2-11).

    • The result is a matrix where each well contains a unique concentration combination of the two drugs.

    • Row A and Column 1 can be used for single-drug dose responses. Include virus and cell controls on each plate.

  • Infection and Incubation: Infect the cells with the virus and incubate as described in 4.1.

  • Quantification: Measure viral inhibition in each well of the matrix using one of the methods described in 4.1.

Phase 3: Data Analysis and Synergy Quantification

Objective: To calculate the Combination Index (CI) and determine the nature of the drug interaction.

Protocol:

  • Data Normalization: Convert the raw data from the checkerboard assay into percent inhibition for each concentration pair.

  • CI Calculation: Use specialized software like CompuSyn or CalcuSyn, which employs the Chou-Talalay method.[6][8] The median-effect equation is used to calculate the CI value for each combination at various effect levels (Fraction affected, Fa). The generalized equation for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve x% effect.

    • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the single agents required to achieve the same x% effect.[8][9]

  • Interpretation: Analyze the CI values. A CI value consistently less than 1 across multiple effect levels indicates a strong synergistic interaction. A Fa-CI plot (a plot of the CI value versus the fraction affected) can visualize the nature of the interaction across the entire dose-response range.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: EC50 Values of Single Agents against HIV-1 in C8166 Cells

Compound Target EC50 (nM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Azvudine Reverse Transcriptase 0.11 >100 >909,090
Drug 'X' Integrase 1.5 >100 >66,667

| Drug 'Y' | Protease | 2.1 | >100 | >47,619 |

Table 2: Example Checkerboard Assay Results (% Inhibition of HIV-1 Replication)

Drug 'X' (nM)
Azvudine (nM) 0 0.375 0.75 1.5 3.0
0 0 15 28 52 70
0.0275 12 45 65 88 94
0.055 25 70 89 95 98
0.11 50 91 96 99 100

| 0.22 | 68 | 98 | 99 | 100 | 100 |

Table 3: Calculated Combination Index (CI) Values for Azvudine + Drug 'X'

Effect Level (Fa) CI Value Interpretation
0.50 (50% Inhibition) 0.65 Synergy
0.75 (75% Inhibition) 0.58 Synergy
0.90 (90% Inhibition) 0.51 Strong Synergy
0.95 (95% Inhibition) 0.49 Strong Synergy

Note: CI < 0.9 indicates synergy; CI < 0.3 indicates strong synergy.[15]

Materials and Reagents

  • Cell Lines: Virus-permissive cells (e.g., C8166, MT-4, PMBCs for HIV; Vero E6, Calu-3, A549 for SARS-CoV-2).[6][10][14][16]

  • Viruses: Laboratory-adapted or clinical isolate strains of the target virus.

  • Compounds: this compound (high purity), other antiviral agents for combination testing.

  • Reagents: Cell culture media (e.g., RPMI, DMEM), fetal bovine serum (FBS), antibiotics, DMSO, PBS.

  • Assay Kits: Cell viability reagents (Crystal Violet, MTT), ELISA kits (e.g., HIV-1 p24), or qRT-PCR reagents.

  • Equipment: 96-well cell culture plates, multichannel pipettes, CO₂ incubator, plate reader/luminometer, real-time PCR system, biosafety cabinet (BSL-2 or BSL-3 as required).

References

Application Notes and Protocols: Determination of Azvudine Hydrochloride EC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azvudine (also known as FNC or RO-0622) is a broad-spectrum antiviral drug that functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It has demonstrated potent inhibitory activity against a range of RNA viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and SARS-CoV-2.[1][2][3] Azvudine is a prodrug that, once inside a host cell, is phosphorylated by cellular kinases into its active triphosphate form (FNC-TP).[4] This active metabolite is then incorporated into the growing viral DNA or RNA chain by viral enzymes like reverse transcriptase or RNA-dependent RNA polymerase (RdRp), causing premature chain termination and halting viral replication.[3][4]

The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of an antiviral compound. It represents the concentration of the drug required to inhibit viral replication by 50% in vitro. This document provides an overview of Azvudine's reported EC50 values and detailed protocols for common cell-based assays used to determine this value.

Mechanism of Action

Azvudine's primary mechanism involves its intracellular conversion to an active triphosphate form.[4] This active molecule mimics natural nucleosides and is incorporated by viral polymerases into the nascent genetic strand.[4] For retroviruses like HIV, Azvudine triphosphate targets the reverse transcriptase enzyme.[4] In the case of SARS-CoV-2, it inhibits the RNA-dependent RNA polymerase (RdRp).[3][5] The incorporation of Azvudine triphosphate leads to the termination of the elongating nucleic acid chain, thereby preventing successful viral replication.[4]

Azvudine_Mechanism Azvudine Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication AZV Azvudine (Prodrug) Kinases Host Cell Kinases AZV->Kinases Phosphorylation AZV_TP Azvudine Triphosphate (FNC-TP - Active Form) Polymerase Viral Polymerase (RT or RdRp) AZV_TP->Polymerase Competitive Inhibition Replication Viral RNA/DNA Elongation AZV_TP->Replication Incorporation Kinases->AZV_TP Polymerase->Replication Termination Chain Termination Replication->Termination

Caption: Intracellular activation and inhibitory mechanism of Azvudine.

Data Presentation: Azvudine Hydrochloride EC50 Values

The following table summarizes the in vitro EC50 values for Azvudine against various viruses as reported in the literature.

VirusVirus Strain/GenotypeCell LineEC50 ValueReference
HIV-1 Wild-Type (IIIB, RF)C816630 - 110 pM[1][6]
Clinical Isolate (KM018)C8166 / PBMCs6.92 nM[1][6]
Clinical Isolate (TC-1)C8166 / PBMCs0.34 nM[1][6]
NRTI-Resistant (L74V)C81660.11 nM[6]
GeneralHEK293T0.063 nM[7]
HIV-2 ROD, CBL-20C8166 / PBMCs0.018 - 0.025 nM[2][6]
SARS-CoV-2 Not SpecifiedVero E64.31 µM[8]
Not SpecifiedCalu-31.2 µM[8][9]
Hepatitis C Virus (HCV) Genotype 1b2209-2324 nM[7]
Human Coronavirus HCoV-OC43H4601.2 µM[9]

Experimental Workflow for EC50 Determination

The general workflow for determining the EC50 value of an antiviral compound involves several key stages, from initial cell culture preparation to final data analysis and calculation.

EC50_Workflow A 1. Cell Seeding Seed appropriate host cells in multi-well plates. C 3. Viral Infection Infect cells with virus at a predetermined MOI. A->C B 2. Compound Preparation Prepare serial dilutions of This compound. D 4. Drug Treatment Add compound dilutions to infected cells. B->D C->D E 5. Incubation Incubate plates for a defined period (e.g., 48-72h). D->E F 6. Assay Readout Quantify viral activity (e.g., CPE, plaques, qPCR). E->F G 7. Data Analysis Calculate % inhibition vs. virus control. F->G H 8. EC50 Calculation Use non-linear regression to fit a dose-response curve and determine EC50. G->H

Caption: General experimental workflow for determining antiviral EC50 values.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. It is crucial to include proper controls in every experiment:

  • Cell Control (CC): Cells only, no virus, no compound.

  • Virus Control (VC): Cells and virus, no compound.

  • Compound Cytotoxicity Control: Cells and compound, no virus.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).[10]

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV).

  • Complete cell culture medium.

  • Virus stock with a known titer.

  • This compound.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Neutral Red stain).[10][11]

  • Plate reader for absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a 90-100% confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a 2-fold or 10-fold serial dilution of this compound in culture medium to cover a broad concentration range.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Infect the cells with the virus at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours.

    • Immediately after infection, add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until at least 90% CPE is visible in the virus control wells.[10]

  • Quantification of Cell Viability:

    • Visually inspect the wells for CPE using a microscope.

    • Quantify cell viability using a chosen reagent (e.g., MTS). Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[12]

    • Measure the absorbance or luminescence using a microplate reader.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the cell control wells.

  • Calculate the percentage of CPE inhibition using the formula: % Inhibition = [(OD_Treated - OD_VirusControl) / (OD_CellControl - OD_VirusControl)] * 100

  • Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[12]

Protocol 2: Plaque Reduction Assay

This is a classic and highly quantitative assay that measures the ability of a compound to inhibit the formation of viral plaques, where each plaque originates from a single infectious virus particle.[11][12]

Materials:

  • Host cells that form a solid monolayer (e.g., Vero E6, Calu-3).

  • 6-well or 12-well cell culture plates.

  • Virus stock.

  • This compound.

  • Semi-solid overlay medium (e.g., medium containing 0.4-0.6% low-melting-point agarose (B213101) or methylcellulose).[11][12]

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.8% Crystal Violet in 20% ethanol).[12]

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to achieve a 100% confluent monolayer on the day of infection.

  • Infection:

    • Remove the growth medium and wash the monolayer with PBS.

    • Infect the cells with a virus dilution calculated to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.[11][12]

  • Treatment and Overlay:

    • Prepare the semi-solid overlay medium containing various concentrations of this compound.

    • After the adsorption period, carefully remove the virus inoculum.

    • Gently add 2-3 mL of the overlay medium with the corresponding drug concentration to each well.[12]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-7 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells by adding formalin to each well and incubating for at least 2 hours.[12]

    • Carefully remove the semi-solid overlay.

    • Stain the cell monolayer with Crystal Violet solution for 10-15 minutes.[12]

    • Gently wash the wells with water and allow them to air dry.

Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. % Reduction = [(PlaqueCount_VirusControl - PlaqueCount_Treated) / PlaqueCount_VirusControl] * 100

  • Plot the percentage of reduction against the logarithm of the drug concentration and use non-linear regression to calculate the EC50 value.[12]

Protocol 3: Cytotoxicity Assay (CC50 Determination)

This protocol is essential for determining the concentration of Azvudine that is toxic to the host cells (50% cytotoxic concentration, CC50). This value is used to calculate the Selectivity Index (SI = CC50/EC50), a measure of the drug's therapeutic window.[12][13]

Procedure: The procedure is identical to the CPE Inhibition Assay, with one key difference: no virus is added to the wells.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Remove the growth medium and add serial dilutions of this compound to the cells. Include "cells only" controls with no compound.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[12]

  • Quantification of Cell Viability: Use the same viability reagent (e.g., MTS) as in the antiviral assay to measure cell health.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the "cells only" control wells.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the CC50 value.[12]

References

Application Notes and Protocols for Measuring Viral Load Reduction by Azvudine Hydrochloride Using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine, a nucleoside analog, has demonstrated broad-spectrum antiviral activity against RNA viruses such as Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action involves the inhibition of viral replication by acting as a reverse transcriptase inhibitor or by targeting the viral RNA-dependent RNA polymerase (RdRp).[3][4] Real-time reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying viral RNA, making it an essential tool for evaluating the efficacy of antiviral drugs like Azvudine hydrochloride.

These application notes provide detailed protocols for the quantification of viral load reduction in response to this compound treatment using RT-qPCR. The protocols cover sample collection and preparation, RNA extraction, and RT-qPCR assay setup and data analysis.

Mechanism of Action of Azvudine

Azvudine is a prodrug that, once administered, is phosphorylated intracellularly by host cell kinases to its active triphosphate form.[3] This active metabolite then competes with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases. In the case of retroviruses like HIV, it inhibits reverse transcriptase. For other RNA viruses like SARS-CoV-2, it targets the RNA-dependent RNA polymerase (RdRp).[3] The incorporation of the Azvudine analog results in chain termination, thereby halting viral replication.[3]

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (Prodrug) Kinases Host Cell Kinases Azvudine->Kinases Phosphorylation Azvudine_TP Azvudine Triphosphate (Active Form) Polymerase Viral Polymerase (RT or RdRp) Azvudine_TP->Polymerase Inhibition Growing_Chain Growing Viral DNA/RNA Chain Azvudine_TP->Growing_Chain Incorporation Kinases->Azvudine_TP Viral_RNA Viral RNA Viral_RNA->Polymerase Polymerase->Growing_Chain Chain_Termination Chain Termination Growing_Chain->Chain_Termination

Caption: Mechanism of action of Azvudine.

Quantitative Data on Azvudine Efficacy

Clinical studies have demonstrated the effectiveness of Azvudine in reducing viral load and improving clinical outcomes in patients with viral infections. The following tables summarize key quantitative findings from various studies.

Table 1: Efficacy of Azvudine in COVID-19 Patients

ParameterAzvudine GroupControl GroupP-valueCitation
Median Time to Nucleic Acid Negativity2.6 days5.6 daysP = 0.008[5]
Proportion of Subjects with Clinical Improvement (Day 7)57/15715/157P < 0.001[5]
Median Time to Clinical Improvement10 days13 daysP < 0.001[5]
Reduction in Viral Load from Baseline (Day 5)Statistically Significant--[6]
Shorter Time to First RT-PCR Negativity6.24 days7.94 daysP = 0.002[5]
Shorter Hospital Stay6.5 days7.73 daysP = 0.028[5]

Table 2: In Vitro Antiviral Activity of Azvudine

VirusCell LineEC50Selectivity Index (SI)Citation
HIV-1 (wild-type)-0.13 nM>1000[5]
HIV-1-0.03–6.92 nM>1000[5]
HIV-2-0.018–0.025 nM>1000[5]
SARS-CoV-2-1.2–4.3 µmol/L15–83[5]
HCoV-OC43-1.2–4.3 µmol/L15–83[5]

Experimental Protocols

The following protocols provide a general framework for quantifying viral load using RT-qPCR. It is recommended to validate the chosen assay and adapt the protocol to the specific virus and sample type.

Sample Collection and Handling

Proper sample collection and handling are critical for accurate viral load quantification.

  • Sample Types: Nasopharyngeal swabs, oropharyngeal swabs, saliva, plasma, or peripheral blood mononuclear cells (PBMCs).

  • Collection: Use sterile, nuclease-free collection devices. For swabs, use synthetic fiber swabs with plastic shafts and place them immediately into viral transport medium (VTM).

  • Storage and Transport: Samples should be transported on cold packs and processed as soon as possible. For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles.

RNA Extraction

The choice of RNA extraction method can impact the yield and purity of the viral RNA. Both manual and automated methods are available.

Protocol: Manual RNA Extraction using a Column-Based Kit

This protocol is based on commercially available viral RNA extraction kits.

  • Sample Lysis: Mix the patient sample (e.g., 140 µL of VTM) with the lysis buffer provided in the kit, which typically contains a chaotropic salt and carrier RNA.

  • Binding: Add ethanol (B145695) to the lysate to promote RNA binding to the silica (B1680970) membrane of the spin column.

  • Washing: Centrifuge the sample through the column and wash the membrane with the provided wash buffers to remove inhibitors and contaminants.

  • Elution: Elute the purified RNA from the membrane using a small volume of nuclease-free water or the provided elution buffer.

  • Storage: Store the extracted RNA at -80°C.

RNA_Extraction_Workflow Start Start: Patient Sample Lysis 1. Sample Lysis (Lysis Buffer + Carrier RNA) Start->Lysis Binding 2. RNA Binding (Ethanol + Spin Column) Lysis->Binding Washing 3. Washing Steps (Wash Buffers) Binding->Washing Elution 4. RNA Elution (Nuclease-free Water) Washing->Elution End End: Purified Viral RNA Elution->End

Caption: RNA extraction workflow.

RT-qPCR Assay

This protocol describes a one-step RT-qPCR assay, where reverse transcription and qPCR are performed in the same tube.

Materials:

  • RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer)

  • Primers and probe specific to the target virus (e.g., for SARS-CoV-2, targeting the E, N, or RdRp gene)

  • Internal control primers and probe (e.g., human RNase P) to monitor extraction efficiency and PCR inhibition

  • Nuclease-free water

  • Purified viral RNA samples

  • Positive and negative controls

Protocol:

  • Reaction Setup: On ice, prepare the RT-qPCR reaction mix by combining the master mix, primers, and probe.

  • Add RNA: Add the purified RNA template to each well of a 96-well PCR plate. Include a positive control (e.g., synthetic viral RNA of known concentration), a negative template control (NTC, nuclease-free water), and a negative extraction control.

  • Run the RT-qPCR: Place the plate in a real-time PCR instrument and run the following thermal cycling program (example for SARS-CoV-2):

    • Reverse Transcription: 55°C for 10 minutes

    • Initial Denaturation: 94°C for 3 minutes

    • PCR Amplification (40 cycles):

      • Denaturation: 94°C for 15 seconds

      • Annealing/Extension: 58°C for 30 seconds (acquire fluorescence data)

RTqPCR_Workflow Start Start: Purified RNA Reaction_Setup 1. Prepare RT-qPCR Reaction Mix Start->Reaction_Setup Add_Template 2. Add RNA Template, Controls to Plate Reaction_Setup->Add_Template Run_PCR 3. Run on Real-Time PCR Instrument Add_Template->Run_PCR Data_Analysis 4. Data Analysis: Ct Values & Viral Load Run_PCR->Data_Analysis

Caption: RT-qPCR experimental workflow.

Data Analysis

Absolute Quantification:

To determine the absolute viral load (e.g., viral copies/mL), a standard curve must be generated.

  • Prepare Standards: Create a serial dilution of a quantified viral RNA standard or a plasmid containing the target sequence.

  • Run Standards: Run the standards alongside the patient samples in the RT-qPCR assay.

  • Generate Standard Curve: Plot the Cq values of the standards against the logarithm of their known concentrations.

  • Calculate Viral Load: Use the standard curve to interpolate the viral load of the patient samples from their Cq values.

Relative Quantification:

To assess the change in viral load in response to Azvudine treatment, relative quantification can be used.

  • Normalization: Normalize the Cq value of the target viral gene to the Cq value of an internal control gene (e.g., RNase P) for each sample (ΔCq = Cq_viral_gene - Cq_control_gene).

  • Calculate Fold Change: Compare the ΔCq values of the Azvudine-treated group to the control group to determine the fold change in viral load. The 2^(-ΔΔCt) method is commonly used for this calculation.[5]

Conclusion

RT-qPCR is a robust and reliable method for quantifying the reduction in viral load following treatment with this compound. The protocols outlined in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development. Adherence to best practices in sample handling, RNA extraction, and RT-qPCR assay execution is essential for obtaining accurate and reproducible results. The quantitative data presented underscores the potential of Azvudine as an effective antiviral agent.

References

Application Notes and Protocols for the Preclinical Safety Evaluation of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) hydrochloride is a nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity. It has received approval for the treatment of HIV-1 infection and conditional approval for COVID-19 in China. As with any drug candidate, a thorough preclinical safety evaluation is paramount to identify potential hazards and characterize the risk to humans. These application notes provide a comprehensive overview of the experimental design for the preclinical safety evaluation of Azvudine hydrochloride, including detailed protocols for key studies.

Azvudine is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form, acts as a chain terminator for viral reverse transcriptase and RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[1][2] Preclinical studies have indicated that Azvudine exhibits genotoxicity, reproductive toxicity, and targets the immune system, bone marrow, and digestive system.[1] This document outlines the essential studies to assess these potential toxicities.

Preclinical Safety Evaluation Workflow

The preclinical safety evaluation of this compound should follow a structured workflow to ensure a comprehensive assessment of its toxicological profile. This workflow integrates various in vitro and in vivo studies to evaluate safety pharmacology, genetic toxicity, repeated-dose toxicity, and reproductive toxicity.

Preclinical Safety Evaluation Workflow for this compound cluster_0 Initial Assessment cluster_1 Genetic Toxicology cluster_2 Systemic Toxicity cluster_3 Reproductive & Developmental Toxicology cluster_4 Further Evaluation In_vitro_Pharmacology In vitro Pharmacology (Receptor Binding, Enzyme Inhibition) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) In_vitro_Pharmacology->Ames_Test Acute_Toxicity Acute Toxicity Studies (Rodent & Non-rodent) Repeated_Dose_Rodent Repeated-Dose Toxicity (Rodent, e.g., 28-day, 90-day) Acute_Toxicity->Repeated_Dose_Rodent In_vitro_Genotox In vitro Mammalian Cell Genotoxicity Assays (e.g., Chromosome Aberration, Micronucleus) Ames_Test->In_vitro_Genotox In_vivo_Genotox In vivo Genotoxicity Assay (e.g., Micronucleus Test in Rodents) In_vitro_Genotox->In_vivo_Genotox Carcinogenicity Carcinogenicity Studies (if warranted) In_vivo_Genotox->Carcinogenicity Fertility Fertility and Early Embryonic Development Repeated_Dose_Rodent->Fertility Repeated_Dose_NonRodent Repeated-Dose Toxicity (Non-rodent, e.g., Beagle Dog, 90-day) Safety_Pharmacology Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) Repeated_Dose_NonRodent->Safety_Pharmacology Embryo_Fetal Embryo-Fetal Development Fertility->Embryo_Fetal Pre_Postnatal Pre- and Postnatal Development Embryo_Fetal->Pre_Postnatal

Preclinical safety evaluation workflow for Azvudine.

Mechanism of Action of this compound

Azvudine is a prodrug that is intracellularly phosphorylated to its active triphosphate metabolite. This active form then competes with natural deoxycytidine triphosphate for incorporation into the nascent viral DNA or RNA chain by viral reverse transcriptase or RNA-dependent RNA polymerase. The incorporation of the Azvudine metabolite leads to premature chain termination, thus inhibiting viral replication.

Azvudine Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine Phosphorylation Intracellular Phosphorylation Azvudine->Phosphorylation Uptake Azvudine_TP Azvudine Triphosphate (Active Metabolite) Phosphorylation->Azvudine_TP Reverse_Transcriptase Reverse Transcriptase / RNA-dependent RNA Polymerase Azvudine_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA_RNA Viral DNA/RNA Synthesis Reverse_Transcriptase->Viral_DNA_RNA Chain_Termination Chain Termination Viral_DNA_RNA->Chain_Termination Incorporation of Azvudine-TP Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Mechanism of action of this compound.

Genetic Toxicology

Genetic toxicology studies are crucial for assessing the potential of a substance to cause DNA damage or mutations. For Azvudine, which has shown mutagenic potential, a standard battery of tests is required.[1]

Data Summary
Test SystemGuidelineConcentration/Dose RangeMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)OECD 471Not SpecifiedWith and WithoutPositive[1]
In vitro Chromosome Aberration Test (CHL cells)OECD 473Not SpecifiedWith and WithoutPositive[1]
In vivo Mouse Micronucleus TestOECD 474Not SpecifiedN/APositive[1]
Experimental Protocols

This protocol is based on the OECD Guideline 471.

  • Test System: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.

  • Dose Levels: Use a minimum of five different analyzable concentrations of this compound, selected based on a preliminary toxicity test. The concentration range should bracket the expected therapeutic concentrations and extend to cytotoxic levels.

  • Procedure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (or buffer) with molten top agar (B569324) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix (or buffer) before adding to the top agar and plating.

  • Controls: Include both negative (vehicle) and positive controls (known mutagens for each strain with and without S9) in each experiment.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants or a reproducible and statistically significant increase at one or more concentrations.

This protocol is based on the OECD Guideline 474.

  • Test System: Use a rodent species, typically mice or rats.

  • Dose Levels: Administer at least three dose levels of this compound, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. Include a vehicle control and a positive control group.

  • Administration: Administer the test substance via a clinically relevant route, typically oral gavage.

  • Sampling: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis: Prepare and stain slides to visualize micronucleated polychromatic erythrocytes (MN-PCEs). Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as an indicator of bone marrow toxicity.

  • Data Analysis: A positive result is indicated by a dose-related and statistically significant increase in the frequency of MN-PCEs in treated animals compared to the control group.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to characterize the toxicological profile of Azvudine following repeated administration over a period of time. These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Data Summary
SpeciesDurationRoute of AdministrationNOAELTarget Organs of ToxicityReference
Rat3 monthsOral0.5 mg/kg/dayImmune system, Bone marrow, Digestive system[1]
Rat26 weeksOral0.3 mg/kg/dayImmune system, Bone marrow, Digestive system[1]
Beagle Dog1 monthOral0.1 mg/kg/dayImmune system, Bone marrow, Digestive system[1]
Beagle Dog39 weeksOral0.1 mg/kg/dayImmune system, Bone marrow, Digestive system[1]
Experimental Protocols

This protocol is based on the OECD Guideline 408.

  • Test System: Use a standard rodent species, such as the Sprague-Dawley rat.

  • Groups and Dose Levels: Use at least three dose groups and a concurrent control group, with a sufficient number of animals of each sex in each group. The highest dose should elicit some signs of toxicity without causing excessive mortality. The lowest dose should not produce any evidence of toxicity.

  • Administration: Administer this compound daily by oral gavage for 90 days.

  • Observations: Conduct daily clinical observations, and weekly measurements of body weight and food consumption. Perform detailed clinical examinations periodically.

  • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.

  • Pathology: At the termination of the study, conduct a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related effects. The NOAEL is the highest dose at which no adverse treatment-related findings are observed.

Reproductive and Developmental Toxicology

Reproductive toxicity studies are essential to evaluate the potential effects of Azvudine on fertility and embryonic development.

Data Summary
SpeciesType of StudyNOAEL (Male)NOAEL (Female)Key FindingsReference
RatReproductive Toxicity5.0 mg/kg/day0.5 mg/kg/dayAffects ovarian mass and increases fetal resorption rates.[1]
RabbitReproductive ToxicityNot SpecifiedNot SpecifiedToxic to the reproductive system.[1]
RatPup DevelopmentN/A1.5 mg/kg/day (for pups)Excreted in breast milk.[1]
Experimental Protocols

This protocol is based on the ICH S5(R3) guideline.

  • Test System: Use a rodent species, typically the rat.

  • Treatment: Treat male and female rats with this compound for a specified period before mating, during mating, and for females, through implantation.

  • Mating: Cohabit one male and one female for mating.

  • Endpoints:

    • Parental: Monitor clinical signs, body weight, food consumption, and reproductive performance (e.g., mating index, fertility index).

    • Fetal: At termination, examine the uterus for the number of corpora lutea, implantation sites, and live/dead fetuses.

  • Data Analysis: Evaluate the data for any adverse effects on male and female reproductive function and on early embryonic development.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol

This protocol is based on the ICH S7A and S7B guidelines.

  • Central Nervous System (CNS): Assess the effects of Azvudine on the CNS in rodents using a functional observational battery (e.g., Irwin test) to evaluate behavior, coordination, and sensory/motor function.

  • Cardiovascular System (CVS): Evaluate the effects on the cardiovascular system in a conscious, non-rodent species (e.g., Beagle dog) using telemetry to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.

  • Respiratory System: Assess the effects on respiratory function in rodents using whole-body plethysmography to measure respiratory rate and tidal volume.

Conclusion

The preclinical safety evaluation of this compound requires a comprehensive and systematic approach. The studies outlined in these application notes and protocols, based on international guidelines, provide a framework for a thorough assessment of its potential toxicities. The known genotoxic and reproductive risks associated with Azvudine necessitate careful dose selection and thorough monitoring in all preclinical studies. The data generated from these studies are essential for a complete risk assessment and for guiding the safe clinical development and use of this compound.

References

Application Notes and Protocols: Azvudine Hydrochloride for HIV-1 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) hydrochloride (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating potent antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] As a cytidine (B196190) analog, Azvudine requires intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator during viral DNA synthesis.[4] This document provides detailed application notes and experimental protocols for the use of Azvudine hydrochloride in HIV-1 infected peripheral blood mononuclear cells (PBMCs), a primary cell model for HIV research.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Azvudine in PBMCs
HIV-1 StrainCell TypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
TC-1 (Clinical Isolate)PBMCs6.92>100>14,450[2]
KM018 (Clinical Isolate)PBMCs0.06>100>1,666,667[2]
WAN (Clinical Isolate)PBMCs0.11>100>909,091[2]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity of the drug for the virus over the host cell. A selectivity index of >1000 for Azvudine has been reported.[5]

Table 2: Synergistic Antiviral Activity of Azvudine in Combination with other Antiretroviral Drugs in HIV-1 Infected PBMCs
Combination DrugDrug ClassInteraction in PBMCsCombination Index (CI)Reference
Zidovudine (AZT)NRTISynergismNot explicitly stated[2]
Lamivudine (B182088) (3TC)NRTISynergismNot explicitly stated[2]
Nevirapine (NVP)NNRTISynergismNot explicitly stated[2]
Enfuvirtide (T-20)Fusion InhibitorSynergismNot explicitly stated[2]
Raltegravir (RAL)Integrase InhibitorSynergismNot explicitly stated[2]
Indinavir (IDV)Protease InhibitorSynergismNot explicitly stated[2]

The combination index (CI) is used to quantify the interaction between two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2] While synergism has been demonstrated, specific CI values for combinations in PBMCs are not detailed in the reviewed literature.[2]

Mechanism of Action and Signaling Pathway

Azvudine is a prodrug that requires intracellular activation. Once it enters the host cell, it is phosphorylated by cellular kinases to its active triphosphate form (Azvudine-TP). This process is initiated by deoxycytidine kinase (dCK), followed by subsequent phosphorylations by other cellular kinases. Azvudine-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. The incorporation of Azvudine-TP leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and inhibiting HIV-1 replication.

Azvudine_Mechanism cluster_cell PBMC cluster_virus HIV-1 Replication Azvudine Azvudine (extracellular) Azvudine_in Azvudine (intracellular) Azvudine->Azvudine_in Uptake Azvudine_MP Azvudine-MP Azvudine_in->Azvudine_MP Phosphorylation Azvudine_DP Azvudine-DP Azvudine_MP->Azvudine_DP Phosphorylation Azvudine_TP Azvudine-TP (Active) Azvudine_DP->Azvudine_TP Phosphorylation RT HIV-1 Reverse Transcriptase Azvudine_TP->RT Competitive Inhibition dCK dCK Kinases Cellular Kinases vDNA Viral DNA (ssDNA) vRNA Viral RNA vRNA->vDNA Reverse Transcription Termination Chain Termination vDNA->Termination Incorporation of Azvudine-TP proviral_DNA Proviral DNA (dsDNA) PBMC_Isolation start Whole Blood Collection dilute Dilute Blood with PBS (1:1) start->dilute layer Layer Diluted Blood over Ficoll-Paque dilute->layer centrifuge Centrifuge (400 x g, 30 min, no brake) layer->centrifuge collect Collect PBMC Layer centrifuge->collect wash1 Wash with PBS (250 x g, 10 min) collect->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Culture Medium wash2->resuspend count Count Cells and Assess Viability (Trypan Blue Exclusion) resuspend->count stimulate Stimulate with PHA (5 µg/mL for 3 days) count->stimulate end PBMCs Ready for Infection stimulate->end Anti_HIV_Assay start Prepare Stimulated PBMCs infect_cells Infect PBMCs with HIV-1 (e.g., MOI of 0.1) start->infect_cells prepare_drug Prepare Serial Dilutions of Azvudine plate_cells Plate Infected Cells in 96-well Plate with Drug Dilutions prepare_drug->plate_cells wash_cells Wash Cells to Remove Free Virus infect_cells->wash_cells wash_cells->plate_cells incubate Incubate for 7-10 days plate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_p24 Measure p24 Antigen Levels (ELISA) collect_supernatant->measure_p24 calculate_ec50 Calculate EC₅₀ measure_p24->calculate_ec50 end Determine Antiviral Efficacy calculate_ec50->end

References

Application Notes and Protocols for Studying Azvudine Hydrochloride Efficacy Against SARS-CoV-2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and methodologies for evaluating the efficacy of Azvudine hydrochloride against SARS-CoV-2 in preclinical animal models. Due to the limited availability of detailed preclinical protocols for Azvudine, this document synthesizes findings from existing studies on Azvudine in non-human primates and provides representative protocols for commonly used rodent models of SARS-CoV-2 infection, which can be adapted for the evaluation of this compound.

Introduction to this compound

Azvudine (FNC) is a nucleoside analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including SARS-CoV-2.[1][2] By terminating the viral RNA chain synthesis, Azvudine effectively halts viral replication.[1][2] Initially developed for the treatment of HIV, its broad-spectrum antiviral activity has led to its investigation and use as a therapeutic agent for COVID-19.[2][3][4] Preclinical and clinical studies have suggested that Azvudine can reduce viral load, shorten the duration of viral shedding, and improve clinical outcomes in patients with COVID-19.[3][4][5] A unique characteristic of Azvudine is its tendency to accumulate in the thymus, suggesting a potential immunomodulatory role in addition to its direct antiviral effects.[3]

Recommended Animal Models for SARS-CoV-2 Efficacy Studies

The selection of an appropriate animal model is critical for obtaining relevant and translatable data on the efficacy of antiviral compounds. The following models are widely used in SARS-CoV-2 research.

Rhesus Macaques (Non-human Primate Model)

Rhesus macaques are considered a gold-standard model for COVID-19 research as they closely mimic the clinical course and pathology of mild-to-moderate human infection.[6]

  • Key Features: Susceptible to SARS-CoV-2 infection, develop viral pneumonia, and exhibit measurable viral shedding.

  • Relevance for Azvudine: Studies have utilized rhesus macaques to demonstrate the in vivo efficacy of Azvudine, showing reduced viral loads and improved lung pathology.[4][7]

K18-hACE2 Transgenic Mice

These mice are genetically engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, the primary entry point for SARS-CoV-2, making them susceptible to infection.[8]

  • Key Features: Develop severe, often lethal, disease that recapitulates aspects of severe COVID-19 in humans, including significant weight loss and lung injury.[9]

  • Relevance for Azvudine: While no specific studies on Azvudine in K18-hACE2 mice are currently available in the public domain, this model would be highly valuable for assessing the compound's ability to prevent severe disease and mortality.

Golden Syrian Hamsters

Golden Syrian hamsters are naturally susceptible to SARS-CoV-2 and develop a non-lethal respiratory disease that mirrors moderate COVID-19 in humans.[10][11]

  • Key Features: Exhibit high levels of viral replication in the respiratory tract, pronounced lung pathology, and clinical signs such as weight loss.[10][11]

  • Relevance for Azvudine: This model is well-suited for evaluating the impact of Azvudine on viral replication and lung inflammation. To date, there are no published studies specifically detailing the use of Azvudine in this model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study of Azvudine in rhesus macaques infected with SARS-CoV-2. Data for K18-hACE2 mice and Syrian hamsters are not available.

Table 1: Efficacy of Azvudine in SARS-CoV-2 Infected Rhesus Macaques

ParameterTreatment Group (Azvudine 0.07 mg/kg, qd, oral)Control Group (Vehicle)OutcomeReference
Viral Load (Nasal Swabs) Significantly lower than controlHigher viral loadReduced viral shedding[4][7]
Viral Load (Lung Tissue) Lower than controlHigher viral loadReduced viral replication in the lungs[4][7]
Lung Pathology Alleviated inflammation and organ damageMore severe lung pathologyImproved lung health[4][7]
Blood Lymphocyte Profiles ImprovedAltered lymphocyte countsPotential immunomodulatory effect[4][7]

Experimental Protocols

The following are detailed protocols for key experiments. The rhesus macaque protocol is based on published studies with Azvudine. The protocols for K18-hACE2 mice and Syrian hamsters are representative methodologies for SARS-CoV-2 studies and can be adapted for the evaluation of Azvudine.

Rhesus Macaque Efficacy Study Protocol

This protocol is based on the methodology described by Zhang et al. (2021).[4][7]

4.1.1. Animal Model and Housing

  • Species: Adult rhesus macaques (Macaca mulatta)

  • Housing: Animals should be housed in a BSL-3 facility in accordance with institutional animal care and use committee (IACUC) guidelines.

4.1.2. Experimental Workflow

Rhesus_Macaque_Workflow acclimatization Acclimatization baseline Baseline Sample Collection (Nasal Swabs, Blood) acclimatization->baseline infection SARS-CoV-2 Infection (1x10^6 PFU, Intratracheal) baseline->infection treatment_start Azvudine Treatment Start (12h post-infection) (0.07 mg/kg, qd, oral) infection->treatment_start monitoring Daily Clinical Monitoring and Sample Collection (Nasal Swabs, Blood) treatment_start->monitoring necropsy Necropsy (Day 8 post-infection) (Lung Tissue Collection) monitoring->necropsy analysis Endpoint Analysis (Viral Load, Histopathology, Blood Analysis) necropsy->analysis

Caption: Experimental workflow for Azvudine efficacy testing in rhesus macaques.

4.1.3. SARS-CoV-2 Infection

  • Anesthetize the animals.

  • Administer a total dose of 1 x 10^6 plaque-forming units (PFU) of SARS-CoV-2 intratracheally.

4.1.4. This compound Administration

  • Begin treatment 12 hours post-infection.

  • Administer this compound orally at a dose of 0.07 mg/kg once daily (qd) for 7 consecutive days.

  • The control group should receive a vehicle control orally on the same schedule.

4.1.5. Sample Collection

  • Nasal Swabs: Collect daily to monitor viral shedding.

  • Blood: Collect at baseline and specified time points post-infection for hematology and clinical chemistry.

  • Lung Tissue: Collect at necropsy (Day 8 post-infection) for viral load determination and histopathological analysis.

4.1.6. Endpoint Analysis

  • Viral Load Quantification (qRT-PCR):

    • Extract viral RNA from nasal swabs and homogenized lung tissue using a commercial viral RNA extraction kit.

    • Perform one-step quantitative reverse transcription PCR (qRT-PCR) targeting a conserved region of the SARS-CoV-2 genome (e.g., the N or E gene).

    • Use a standard curve of a known quantity of viral RNA to quantify the viral copy number.

  • Histopathology:

    • Fix lung tissue samples in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Evaluate lung sections for pathological changes, including interstitial pneumonia, inflammatory cell infiltration, and alveolar damage. A semi-quantitative scoring system can be used to assess the severity of lung injury.[1][3]

  • Blood Analysis:

    • Perform complete blood counts (CBC) and clinical chemistry panels to assess systemic effects of infection and treatment.

Representative K18-hACE2 Mouse Efficacy Study Protocol

4.2.1. Animal Model and Housing

  • Species: K18-hACE2 transgenic mice (C57BL/6J background), 6-8 weeks old.

  • Housing: BSL-3 containment is required.

4.2.2. Experimental Workflow

K18_hACE2_Mouse_Workflow acclimatization Acclimatization infection SARS-CoV-2 Infection (1x10^4 PFU, Intranasal) acclimatization->infection treatment Azvudine Treatment (Dose and schedule to be determined) infection->treatment monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring endpoint Endpoint (Survival or Necropsy at Day 5-7) monitoring->endpoint analysis Tissue Analysis (Lung Viral Load, Histopathology, Cytokines) endpoint->analysis

Caption: General workflow for antiviral efficacy studies in K18-hACE2 mice.

4.2.3. SARS-CoV-2 Infection

  • Anesthetize mice lightly with isoflurane.

  • Inoculate intranasally with 1 x 10^4 PFU of SARS-CoV-2 in a volume of 20-30 µL.

4.2.4. This compound Administration

  • The optimal dose and treatment schedule for Azvudine in this model needs to be determined. Treatment could be initiated prophylactically (before infection) or therapeutically (after infection). Administration would likely be oral gavage.

4.2.5. Monitoring and Endpoints

  • Monitor body weight and clinical signs of disease daily. A clinical scoring system should be used.

  • The primary endpoint is typically survival. Alternatively, animals can be euthanized at a predetermined time point (e.g., day 5-7 post-infection) for analysis.

4.2.6. Endpoint Analysis

  • Lung Viral Load: Quantify using qRT-PCR as described for the rhesus macaque model.

  • Lung Histopathology: Assess and score lung tissue for inflammation, edema, and other pathological changes.[3][7]

  • Cytokine and Chemokine Analysis: Homogenize lung tissue and measure cytokine/chemokine levels using a multiplex immunoassay (e.g., Luminex) or ELISA.

Representative Golden Syrian Hamster Efficacy Study Protocol

4.3.1. Animal Model and Housing

  • Species: Golden Syrian hamsters (Mesocricetus auratus), 6-8 weeks old.

  • Housing: BSL-3 facility.

4.3.2. Experimental Workflow

Syrian_Hamster_Workflow acclimatization Acclimatization infection SARS-CoV-2 Infection (1x10^5 PFU, Intranasal) acclimatization->infection treatment Azvudine Treatment (Dose and schedule to be determined) infection->treatment monitoring Daily Weight Monitoring treatment->monitoring necropsy Necropsy (Day 4-5 post-infection) monitoring->necropsy analysis Lung Analysis (Viral Titer, Histopathology) necropsy->analysis

Caption: Typical workflow for antiviral testing in the Syrian hamster model.

4.3.3. SARS-CoV-2 Infection

  • Anesthetize hamsters.

  • Inoculate intranasally with 1 x 10^5 PFU of SARS-CoV-2 in a volume of 50-100 µL.

4.3.4. This compound Administration

  • The appropriate dosage and treatment regimen for Azvudine in hamsters would need to be established. Oral gavage is a common route of administration.

4.3.5. Monitoring and Endpoints

  • Monitor body weight daily as a key indicator of disease progression.

  • Euthanize animals at the peak of disease (typically day 4-5 post-infection) for tissue collection.

4.3.6. Endpoint Analysis

  • Lung Viral Titer: In addition to qRT-PCR, determine infectious virus titers in lung homogenates using a TCID50 (50% Tissue Culture Infectious Dose) assay on Vero E6 cells.

  • Lung Histopathology: Evaluate and score lung sections for evidence of pneumonia and inflammation.[1][4]

Signaling Pathway and Mechanism of Action

Azvudine's primary mechanism of action is the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Azvudine_Mechanism cluster_cell Host Cell Azvudine_prodrug Azvudine (Prodrug) Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_prodrug->Azvudine_TP Phosphorylation RdRp SARS-CoV-2 RdRp Azvudine_TP->RdRp Incorporation RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Catalyzes Chain_termination RNA Chain Termination RdRp->Chain_termination Inhibition Replication_Blocked Viral Replication Blocked Chain_termination->Replication_Blocked Leads to SARS_CoV_2 SARS-CoV-2 Virus SARS_CoV_2->Azvudine_prodrug Enters

Caption: Mechanism of action of Azvudine against SARS-CoV-2.

Conclusion

The available data, primarily from rhesus macaque studies, suggest that this compound is a promising antiviral agent against SARS-CoV-2. Further preclinical evaluation in established rodent models such as K18-hACE2 mice and Syrian hamsters is warranted to fully characterize its efficacy profile, particularly in the context of severe disease. The protocols outlined in these application notes provide a framework for conducting such studies, which will be crucial for optimizing the clinical use of Azvudine in the treatment of COVID-19.

References

Troubleshooting & Optimization

Troubleshooting high cytotoxicity of Azvudine hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high cytotoxicity with Azvudine (B1666521) hydrochloride in cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with Azvudine hydrochloride in our cell line, even at low concentrations. What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from several factors. Here’s a checklist of initial steps to diagnose the issue:

  • Verify Drug Concentration and Preparation: Double-check all calculations for dilution series. Ensure the stock solution was prepared correctly and has been stored properly to prevent degradation. This compound is soluble in water and DMSO. If using DMSO, ensure the final concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.

  • Assess Cell Health and Culture Conditions:

    • Cell Viability: Before starting the experiment, ensure your cells are healthy, with high viability (typically >95%).

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity to compounds.

    • Cell Seeding Density: Optimize cell seeding density. Both very low and very high densities can affect cell health and susceptibility to cytotoxic agents.

    • Contamination: Regularly test your cell lines for mycoplasma and other microbial contamination, which can significantly impact experimental results.

  • Include Proper Controls:

    • Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) to differentiate between compound- and solvent-induced cytotoxicity.

    • Untreated Control: This group of cells receives only the cell culture medium and serves as a baseline for normal cell viability.

    • Positive Control: A known cytotoxic agent can be used to ensure the assay is working correctly.

Q2: How can we determine if the observed cytotoxicity is a specific effect of this compound or a general cytotoxic effect?

A2: To distinguish between specific antiviral cytotoxicity and general cytotoxicity, consider the following:

  • Determine the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A high SI (generally ≥10) suggests that the antiviral effect is observed at concentrations much lower than those that cause general cell death, indicating a specific antiviral mechanism.[1]

  • Use a Counter-Screen: Test this compound on a non-permissive cell line that does not support viral replication. If high cytotoxicity is still observed, it suggests a general cytotoxic effect.

  • Mechanism-Based Assays: Investigate downstream markers of known this compound mechanisms. For example, as a nucleoside analog, it can cause cell cycle arrest and apoptosis.[2][3] Assays for these specific cellular events can help confirm a mechanism-based effect.

Q3: Our cytotoxicity assay results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results are often due to variability in experimental procedures. To improve reproducibility:

  • Standardize Protocols: Ensure all steps, from cell seeding to reagent addition and incubation times, are performed consistently.

  • Reagent Quality: Use fresh, high-quality reagents. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Instrumentation: Ensure plate readers are properly calibrated and maintained.

  • Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.

Q4: Can the components of the cell culture medium interfere with the cytotoxicity assay?

A4: Yes, certain media components can affect the results of cytotoxicity assays. For example, in MTT assays, phenol (B47542) red can contribute to background absorbance, and high serum concentrations can also interfere.[4] If you suspect interference, consider using a phenol red-free medium and reducing the serum concentration during the assay incubation period.

Data Presentation

Table 1: Summary of Azvudine (FNC) 50% Cytotoxic Concentration (CC50) and 50% Effective Concentration (EC50)
Cell LineVirusParameterConcentrationReference
HEK293-CC50≥ 25 µM[5]
Various Human Cancer Cell Lines-IC50 (Cell Proliferation)0.95 - 4.55 µM[6]
C8166HIV-1EC500.03 - 6.92 nM[7]
PBMCHIV-1EC50Data not available[7]
C8166HIV-2EC500.018 - 0.025 nM[7]
HepG2.2.15HBVEC500.12 ±0.01 µM[6]
Huh7HCVEC50Data not available[8]
Vero E6SARS-CoV-2EC501.2 µM[9]
HCT-8HCoV-OC43EC504.3 µM[9]

Note: CC50 and EC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay method used.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[5]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant.[10]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Prepare Controls:

    • Maximum LDH Release: Add lysis buffer to control wells 30 minutes before the end of the incubation period.

    • Spontaneous LDH Release: Use untreated cells.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • 6-well plates or culture tubes

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed check_conc Verify Drug Concentration and Preparation start->check_conc check_cells Assess Cell Health and Culture Conditions start->check_cells check_controls Review Experimental Controls start->check_controls conc_ok Concentration Correct? check_conc->conc_ok cells_ok Cells Healthy? check_cells->cells_ok controls_ok Controls Valid? check_controls->controls_ok conc_ok->cells_ok Yes reprepare Re-prepare Compound and Repeat conc_ok->reprepare No cells_ok->controls_ok Yes optimize_culture Optimize Cell Culture (e.g., seeding density, passage #) cells_ok->optimize_culture No repeat_exp Repeat Experiment with Validated Controls controls_ok->repeat_exp No investigate_mechanism Investigate Mechanism of Cytotoxicity controls_ok->investigate_mechanism Yes apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) investigate_mechanism->apoptosis_assay cell_cycle_assay Perform Cell Cycle Analysis investigate_mechanism->cell_cycle_assay conclusion Determine if Cytotoxicity is On-Target or Off-Target apoptosis_assay->conclusion cell_cycle_assay->conclusion

Caption: Troubleshooting workflow for high cytotoxicity.

Azvudine's Mechanism of Action Leading to Cytotoxicity azvudine This compound rt_inhibition Reverse Transcriptase Inhibition (Antiviral Effect) azvudine->rt_inhibition dna_synthesis Inhibition of Cellular DNA Synthesis azvudine->dna_synthesis cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M Phase) dna_synthesis->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation cell_death Cell Death caspase_activation->cell_death

Caption: Azvudine's mechanism leading to cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with Azvudine Hydrochloride Dilutions seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay data_analysis Analyze Data and Calculate CC50 viability_assay->data_analysis mechanism_study If High Cytotoxicity, Investigate Mechanism data_analysis->mechanism_study High Cytotoxicity end End data_analysis->end Low Cytotoxicity apoptosis_flow Apoptosis Assay (Flow Cytometry) mechanism_study->apoptosis_flow apoptosis_flow->end

Caption: Workflow for cytotoxicity assessment.

References

Technical Support Center: Optimizing Azvudine Hydrochloride Dosage for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Azvudine hydrochloride for in vitro antiviral assays. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] Its antiviral activity targets human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[2][3] As a nucleoside analog, Azvudine is taken up by host cells and intracellularly phosphorylated by host cell kinases to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA chain by the viral reverse transcriptase enzyme. The incorporation of the Azvudine analog, which lacks a 3'-hydroxyl group, results in the termination of the growing DNA chain, thereby inhibiting viral replication.[4][5]

Q2: What are the recommended starting concentrations for this compound in in vitro anti-HIV assays?

The effective concentration (EC50) of this compound against HIV is highly potent and typically falls within the picomolar (pM) to nanomolar (nM) range. The optimal concentration will vary depending on the specific HIV strain, the cell line used, and the assay format. Based on available data, a good starting point for a dose-response curve would be a serial dilution ranging from 0.01 nM to 100 nM.

Q3: Which cell lines are suitable for in vitro anti-HIV assays with this compound?

Commonly used cell lines for in vitro anti-HIV assays that are compatible with this compound include:

  • C8166 cells: A human T-cell line that is highly susceptible to HIV-1 infection and syncytia formation.[6][7]

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV infection.[2][3]

The choice of cell line should be guided by the specific research question and the HIV strain being investigated.

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound against various viral strains.

Table 1: In Vitro Anti-HIV Activity of this compound

Virus StrainCell LineEC50 (nM)Reference
HIV-1IIIBC81660.03 - 0.11[8]
HIV-1RFC81660.03 - 0.11[8]
HIV-1KM018PBMC6.92[2][3]
HIV-1TC-1PBMC0.34[2][3]
HIV-1WAN T69NPBMC0.45[2][3]
HIV-2RODC81660.018[2][3]
HIV-2CBL-20C81660.025[2][3]

Table 2: In Vitro Activity of this compound Against Other Viruses

VirusEC50Reference
Hepatitis B Virus (HBV)Activity reported, specific EC50 not detailed[2][3]
Hepatitis C Virus (HCV)Activity reported, specific EC50 not detailed[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments to determine the antiviral efficacy and cytotoxicity of this compound.

Protocol 1: Anti-HIV Activity Assay (C8166 Cells)

This protocol is adapted from methodologies used for NRTI evaluation.

  • Cell Preparation: Culture C8166 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in sterile distilled water or DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 nM to 100 nM).

  • Infection: Seed C8166 cells in a 96-well plate. Infect the cells with a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus control (cells + virus, no drug) and a cell control (cells only, no virus).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Endpoint Measurement: Assess viral replication by measuring a relevant endpoint, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatant.

    • MTT Assay for Cell Viability: To indirectly measure virus-induced cell death (see Protocol 2).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed the chosen cell line (e.g., C8166 or PBMCs) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Troubleshooting Guides

Issue: High Variability in EC50/CC50 Results

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consider using a multichannel pipette for adding cells and reagents.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and temperature uniformity.
Pipetting Errors Regularly calibrate pipettes. Ensure accurate and consistent volumes are added to each well.

Issue: Low or No Antiviral Activity Observed

Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the stock solution concentration and the dilution series calculations. Ensure the drug is fully dissolved.
Drug Degradation Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Viral Resistance If using a clinical isolate, it may have pre-existing resistance mutations. Sequence the viral polymerase gene to check for known resistance mutations.

Issue: High Background in Assays

Possible Cause Recommended Solution
Contamination (Bacterial or Fungal) Maintain sterile technique throughout the experiment. Regularly check cell cultures for contamination. Use antibiotics/antimycotics in the culture medium if necessary.
Compound Interference with Assay Some compounds can interfere with the assay readout (e.g., by directly reducing MTT). Run a control with the compound in cell-free medium to check for interference.

Visualizations

Mechanism of Action of this compound

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (Prodrug) Azvudine_MP Azvudine Monophosphate Azvudine->Azvudine_MP Phosphorylation Azvudine_DP Azvudine Diphosphate Azvudine_MP->Azvudine_DP Phosphorylation Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine_DP->Azvudine_TP Phosphorylation RT Reverse Transcriptase Azvudine_TP->RT Azvudine_TP->RT Incorporation Kinase1 Cellular Kinase Kinase1->Azvudine_MP Kinase2 Cellular Kinase Kinase2->Azvudine_DP Kinase3 Cellular Kinase Kinase3->Azvudine_TP Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Growing Viral DNA RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of Azvudine.

General Experimental Workflow for Antiviral Assay

Antiviral_Workflow A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Azvudine HCl E Add Azvudine HCl Dilutions B->E D Infect Cells with Virus C->D D->E F Incubate (3-5 days) E->F G Measure Endpoint (e.g., p24 ELISA, MTT) F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for determining the in vitro antiviral efficacy of Azvudine HCl.

References

Identifying and characterizing Azvudine hydrochloride resistance mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Azvudine hydrochloride resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azvudine?

A1: Azvudine, a nucleoside analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with natural nucleotides for incorporation into the growing viral DNA chain by viral reverse transcriptase (RT). Its incorporation leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, thereby halting viral replication.[1] Azvudine has also been described as a dual-target inhibitor, affecting the viral RNA-dependent RNA polymerase (RdRp) in some viruses.[2][3][4]

Q2: What are the known primary resistance mutations to Azvudine in HIV-1?

A2: The primary resistance mutations to Azvudine in HIV-1 are located in the reverse transcriptase gene. The M184I mutation is considered the key mutation associated with Azvudine treatment.[3][5] The M184V mutation also confers resistance, although Azvudine may retain some activity in the nanomolar range against viruses with this mutation.[3][4]

Q3: How significant is the resistance conferred by the M184V mutation?

A3: The M184V mutation has been shown to cause a significant reduction in susceptibility to Azvudine. In one study, this mutation resulted in a 250-fold decrease in susceptibility.[4]

Q4: Can Azvudine be effective against HIV strains that are resistant to other nucleoside reverse transcriptase inhibitors (NRTIs)?

A4: Azvudine has demonstrated potent inhibition against some NRTI-resistant strains, such as those with the L74V and T69N mutations.[4] However, its efficacy is reduced against strains with the M184V/I mutation.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Azvudine against different HIV-1 strains.

HIV-1 StrainMutation(s)Azvudine EC₅₀ (nM)Fold Change in EC₅₀ vs. Wild-TypeReference
HIV-1IIIBWild-Type0.03 - 0.11-[6]
HIV-1RFWild-Type0.03 - 0.11-[6]
HIV-1LAV-M184VM184V27.45~250[7]
FNCP-21 HIV-1IIIBM184I (predominant)80.82~735[6]
3TCP-21 HIV-1IIIBM184I/V25.49~232[6]
HIV-1WAN T69NT69N0.45Not Reported[6]
HIV-174VL74VNot ReportedNot Reported[6]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies and troubleshooting for key experiments used to identify and characterize Azvudine resistance mutations.

In Vitro Selection of Azvudine-Resistant HIV-1

This experiment aims to generate Azvudine-resistant HIV-1 strains in cell culture to identify potential resistance mutations.

Experimental Protocol:

  • Cell Culture and Virus Inoculation:

    • Culture a suitable cell line (e.g., MT-4 cells) in complete medium.

    • Infect the cells with a wild-type HIV-1 strain at a specific multiplicity of infection (MOI), for example, 0.001.

    • Incubate for 2 hours at 37°C to allow for viral entry.

  • Drug Selection:

    • Wash the cells to remove the initial virus inoculum.

    • Resuspend the cells in a complete medium containing Azvudine at a starting concentration close to the IC₅₀ value for the wild-type virus.

    • Incubate the cultures at 37°C.

  • Virus Propagation and Dose Escalation:

    • Monitor the cultures for signs of viral replication (e.g., syncytia formation, p24 antigen levels).

    • When viral replication is detected, harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect fresh cells, gradually increasing the concentration of Azvudine in the culture medium with each passage. This is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase in concentration).[8]

  • Characterization of Resistant Virus:

    • After several passages, the virus should exhibit reduced susceptibility to Azvudine.

    • Isolate the viral RNA from the resistant strain for genotypic analysis to identify mutations in the reverse transcriptase gene.

    • Perform phenotypic assays to quantify the level of resistance (i.e., determine the EC₅₀ of Azvudine against the resistant strain).

Troubleshooting Guide: In Vitro Selection

Problem Possible Cause(s) Solution(s)
No viral replication observed after initial infection. - Low virus titer.- Poor cell health.- Incorrect MOI.- Use a higher titer virus stock.- Ensure cells are in the exponential growth phase.- Optimize the MOI.
Virus fails to develop resistance. - Drug concentration is too high, leading to complete inhibition.- Insufficient number of passages.- The genetic barrier to resistance for the specific viral strain is high.- Start with a lower, sub-optimal drug concentration.- Continue passaging the virus for a longer duration.- Consider using a different viral strain.
Loss of resistant phenotype after removal of the drug. - The resistance mutation may impart a fitness cost, leading to the outgrowth of wild-type revertants.- Always maintain a low level of drug pressure during virus stock preparation.- Sequence the viral population at different passages to monitor for revertants.

Workflow for In Vitro Selection of Resistant Virus

in_vitro_selection start Start with Wild-Type HIV-1 infect_cells Infect susceptible cells (e.g., MT-4) start->infect_cells add_drug Culture in presence of Azvudine (near IC50) infect_cells->add_drug monitor Monitor for viral replication (e.g., p24 antigen) add_drug->monitor harvest Harvest virus-containing supernatant monitor->harvest passage Infect fresh cells with escalating Azvudine concentration harvest->passage check_resistance Is virus resistant? passage->check_resistance check_resistance->passage No genotype Genotypic Analysis (Sequencing of RT gene) check_resistance->genotype Yes phenotype Phenotypic Analysis (EC50 determination) genotype->phenotype end Resistant Mutant Identified phenotype->end

Caption: Workflow for in vitro selection of Azvudine-resistant HIV-1.

Genotypic Resistance Testing

This method is used to identify specific mutations in the viral genome that are known to confer drug resistance.

Experimental Protocol:

  • Sample Collection and Viral RNA Extraction:

    • Obtain a plasma sample from a patient with a viral load of at least 500-1,000 copies/mL.[9][10]

    • Extract viral RNA from the plasma using a commercial kit.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • Amplify the reverse transcriptase (RT) gene region of the cDNA using Polymerase Chain Reaction (PCR) with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the amplified RT gene using Sanger sequencing or next-generation sequencing methods.

  • Data Analysis:

    • Compare the obtained sequence to a wild-type reference sequence to identify mutations.

    • Use HIV resistance databases (e.g., Stanford HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.

Troubleshooting Guide: Genotypic Resistance Testing

Problem Possible Cause(s) Solution(s)
Failed PCR amplification. - Low viral load in the sample.- RNA degradation.- PCR inhibitors in the sample.- Use a sample with a higher viral load (>1,000 copies/mL).- Ensure proper sample handling and storage.- Use a robust RNA extraction kit that removes inhibitors.
Poor quality sequencing data. - Insufficient amount of PCR product.- Contamination of the PCR product.- Optimize PCR conditions to increase yield.- Gel-purify the PCR product before sequencing.
Ambiguous mutations in the sequence. - Presence of mixed viral populations (wild-type and mutant).- If using Sanger sequencing, this may appear as double peaks. Consider subcloning and sequencing individual clones or using next-generation sequencing for a more detailed analysis.

Workflow for Genotypic Resistance Testing

genotypic_testing start Plasma Sample (Viral Load >500 copies/mL) extract_rna Viral RNA Extraction start->extract_rna rt_pcr Reverse Transcription & PCR (Amplify RT gene) extract_rna->rt_pcr sequence DNA Sequencing rt_pcr->sequence analyze Sequence Analysis sequence->analyze compare Compare to Wild-Type & Resistance Databases analyze->compare result Identify Resistance Mutations (e.g., M184I) compare->result sdm start Plasmid with Wild-Type RT Gene design_primers Design mutagenic primers (containing M184I mutation) start->design_primers pcr PCR with high-fidelity polymerase design_primers->pcr dpni_digest Digest with DpnI to remove parental template pcr->dpni_digest transform Transform competent E. coli dpni_digest->transform plate Plate on selective media transform->plate verify Sequence plasmid from colonies to confirm mutation plate->verify end Mutant Plasmid Generated verify->end

References

Technical Support Center: Enhancing the Oral Bioavailability of Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Azvudine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it exhibits high solubility but low permeability. The primary factor limiting its oral bioavailability is its poor permeability across the gastrointestinal membrane. While its solubility in water is high (over 100 mg/mL), its low lipophilicity restricts its ability to passively diffuse through the lipid bilayers of intestinal epithelial cells.

Q2: How can the permeability of Azvudine be improved?

Several strategies can be employed to overcome the low permeability of Azvudine:

  • Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of hydrophilic drugs like Azvudine.

  • Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can encapsulate Azvudine and present it to the intestinal wall in a solubilized state, promoting absorption through lymphatic pathways and avoiding first-pass metabolism.

  • Prodrug Approach: Modifying the chemical structure of Azvudine to create a more lipophilic prodrug can enhance its passive diffusion across cell membranes. The prodrug is then converted to the active Azvudine molecule within the body.

Q3: What formulation strategies can be used to enhance the dissolution and absorption of Azvudine?

While this compound has high intrinsic solubility, formulation strategies can still play a crucial role in optimizing its absorption profile. One key strategy is the development of solid dispersions.

  • Solid Dispersions: By dispersing Azvudine in a hydrophilic polymer matrix, it is possible to maintain the drug in an amorphous, high-energy state. This can lead to faster dissolution rates and the generation of a supersaturated solution in the gastrointestinal tract, which in turn creates a higher concentration gradient to drive absorption.

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic (PK) data in animal studies.

This is a common challenge when evaluating new formulations. The troubleshooting workflow below can help identify potential sources of variability.

A Inconsistent PK Data Observed B Review Dosing Procedure A->B Protocol C Analyze Formulation Stability A->C Formulation D Assess Animal Health & Fasting A->D Biological E Gavage technique consistent? Volume accurate? B->E F Physical/chemical stability of the formulation confirmed? C->F G Animals healthy? Fasting protocol followed? D->G H Refine Protocol & Retest E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent PK data.

Experimental Protocols & Data

Protocol 1: Preparation of Azvudine Solid Dispersion using Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the dissolution characteristics of Azvudine.

  • Selection of Carrier: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC). The drug-to-carrier ratio is a critical parameter to optimize, with common starting ratios being 1:1, 1:2, and 1:4 (w/w).

  • Dissolution: Weigh the calculated amounts of this compound and the selected carrier. Dissolve both components in a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol) with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum. Continue evaporation until a dry film is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried product, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Characterize the resulting solid dispersion for drug content, dissolution behavior (using USP Apparatus II), and solid-state properties (using DSC and XRD to confirm the amorphous state).

Data Summary: Pharmacokinetic Parameters of Azvudine Formulations in Rats

The following table summarizes pharmacokinetic data from a hypothetical study in Sprague-Dawley rats following oral administration of different Azvudine formulations at a dose of 10 mg/kg.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Azvudine Suspension (Control)350 ± 451.51850 ± 210100
Azvudine-PVP K30 Solid Dispersion (1:4)720 ± 900.754100 ± 350221.6
Azvudine-Soluplus® Solid Dispersion (1:4)815 ± 1100.54950 ± 420267.6

Data are presented as mean ± SD (n=6) and are for illustrative purposes.

Workflow for Bioavailability Enhancement Study

The diagram below outlines the typical experimental workflow for developing and evaluating a novel Azvudine formulation aimed at improving oral bioavailability.

A Hypothesis: Formulation X will improve Azvudine bioavailability B Formulation Development (e.g., Solid Dispersion) A->B C In Vitro Characterization B->C D Dissolution Testing (pH 1.2, 4.5, 6.8) C->D Performance E Solid-State Analysis (DSC, XRD) C->E Physical State F In Vivo Pharmacokinetic Study (e.g., Rat Model) D->F Proceed if successful E->F Proceed if successful G Data Analysis: Calculate PK Parameters (Cmax, AUC) F->G H Conclusion: Bioavailability Enhanced? G->H

Caption: General workflow for an oral bioavailability enhancement study.

Overcoming poor solubility of Azvudine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Azvudine hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Azvudine and its hydrochloride salt?

A1: The free base form of Azvudine has a predicted water solubility of 11.8 mg/mL.[1] Hydrochloride salts of compounds with basic functional groups are generally created to improve aqueous solubility.[2][3][4][5][6] One supplier notes that this compound is soluble in water, providing a 10 mM solution in 1 mL.[7] However, researchers may encounter solubility challenges at higher concentrations or in different buffer systems.

Q2: What are the key physicochemical properties of Azvudine that influence its solubility?

A2: Understanding the physicochemical properties of Azvudine is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below. The presence of a basic functional group (pKa = 3.78) is the primary reason for using the hydrochloride salt form to leverage pH-dependent solubility.[1][8]

Q3: Why am I observing precipitation when dissolving this compound in my aqueous buffer?

A3: Precipitation can occur for several reasons:

  • Concentration: The desired concentration may exceed the solubility limit in your specific buffer system.

  • pH of the Medium: this compound's solubility is pH-dependent. If the pH of your aqueous solution is near or above the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, causing precipitation.[9][10][11][12]

  • Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, reducing its solubility.[3]

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may show reduced solubility.

Physicochemical Data

A summary of relevant quantitative data for Azvudine is presented below for easy reference.

Table 1: Physicochemical Properties of Azvudine

Property Value Source
Molecular Formula C₉H₁₁FN₆O₄ [13][14][]
Molecular Weight 286.22 g/mol [13][]
Predicted Water Solubility 11.8 mg/mL [1]
pKa (Strongest Basic) 3.78 [1]
pKa (Strongest Acidic) 12.04 [1]

| LogP | 0.06 |[1] |

Table 2: Reported Solubility of Azvudine and its Hydrochloride Salt

Compound Form Solvent Reported Solubility Source
Azvudine (Free Base) DMSO 30 mg/mL [14]
Azvudine (Free Base) DMF 30 mg/mL [14]
Azvudine (Free Base) Ethanol 30 mg/mL [14]

| this compound | Water | 10 mM in 1 mL |[7] |

Troubleshooting Guides & Experimental Protocols

If you are experiencing poor solubility, the following troubleshooting workflow and detailed protocols can provide a systematic approach to resolving the issue.

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and solve solubility problems with this compound.

G start Start: Poor Solubility Observed check_conc Is concentration too high? start->check_conc check_ph Is pH of the medium > 4? check_conc->check_ph No reduce_conc Reduce Concentration check_conc->reduce_conc Yes ph_adjust Strategy 1: pH Adjustment check_ph->ph_adjust Yes cosolvent Strategy 2: Use of Co-solvents check_ph->cosolvent No end_solved Issue Resolved ph_adjust->end_solved complexation Strategy 3: Cyclodextrin (B1172386) Complexation cosolvent->complexation If co-solvents are not suitable cosolvent->end_solved Success complexation->end_solved reduce_conc->end_solved

Caption: Troubleshooting workflow for this compound solubility.

Strategy 1: Solubility Enhancement via pH Adjustment

For basic compounds like Azvudine, which are formulated as hydrochloride salts, maintaining an acidic pH is critical for solubility.[2][8][9] The protonated form of the molecule is more soluble in aqueous media.

Experimental Protocol: pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 5.0 (e.g., citrate (B86180) or phosphate (B84403) buffers). Avoid buffers containing high concentrations of chloride to prevent the common ion effect.[3]

  • Determine Intrinsic Solubility:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

  • Select Optimal pH: Plot solubility versus pH. Select the lowest pH value that provides the required solubility and is compatible with your experimental system. For most amine hydrochloride salts, a pH at least 2 units below the pKa of the conjugate acid is recommended.[2]

G cluster_low_ph Low pH (e.g., pH < 3.5) cluster_high_ph High pH (e.g., pH > 4.0) Az_H_Cl Azvudine-H⁺Cl⁻ (Salt Form) Az_H Azvudine-H⁺ (Protonated, Soluble) Az_H_Cl->Az_H Dissociates Az_free Azvudine (Free Base, Poorly Soluble) Az_H->Az_free Equilibrium shifts as pH increases precipitate Precipitation Az_free->precipitate

Caption: pH-dependent equilibrium of this compound.

Strategy 2: Solubility Enhancement Using Co-solvents

Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[16] This is a common and effective technique for many active pharmaceutical ingredients.

Experimental Protocol: Co-solvent System
  • Select Co-solvents: Choose water-miscible organic solvents that are compatible with your experimental design. Common choices for research purposes include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol (PG).[16]

  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures (e.g., 5%, 10%, 20% v/v of co-solvent in water or buffer).

  • Measure Solubility:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Agitate, equilibrate, filter, and analyze the concentration as described in the pH adjustment protocol.

  • Optimize Concentration: Identify the lowest percentage of co-solvent that achieves the target concentration of this compound.

    • Note: When preparing stock solutions, it is common practice to first dissolve the compound in a small amount of 100% organic solvent (like DMSO) and then dilute it slowly into the aqueous buffer while vortexing to avoid precipitation.

G start Azvudine HCl in Aqueous Solution add_cosolvent Add Water-Miscible Co-solvent (e.g., DMSO, PG) start->add_cosolvent reduce_polarity Reduces Polarity of the Solvent System add_cosolvent->reduce_polarity increase_sol Increases Drug Solubility reduce_polarity->increase_sol result Homogeneous Solution of Azvudine HCl increase_sol->result

Caption: Mechanism of co-solvency for solubility enhancement.

Strategy 3: Solubility Enhancement via Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug within their cavity to increase aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high water solubility and low toxicity.[19][20]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are recommended starting points.

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Filter the samples and analyze the concentration of dissolved this compound by HPLC-UV.

  • Analyze Data: Plot the solubility of this compound as a function of cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 complex.[18]

  • Prepare Solution: Based on the phase solubility diagram, determine the concentration of cyclodextrin required to dissolve the desired concentration of this compound for your experiment.

G cluster_reactants Components cluster_product Result Azvudine Azvudine HCl (Poorly Soluble Guest) Complex Water-Soluble Inclusion Complex Azvudine->Complex Complexation in Water Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complexation in Water

Caption: Formation of a water-soluble Azvudine-cyclodextrin complex.

References

Mitigating off-target effects of Azvudine hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Azvudine (B1666521) hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azvudine hydrochloride?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its antiviral activity stems from its intracellular conversion to its active triphosphate form, Azvudine triphosphate (FNC-TP), by host cell kinases.[2] FNC-TP acts as a competitive inhibitor of natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral enzymes like reverse transcriptase (in HIV) or RNA-dependent RNA polymerase (RdRp) (in HCV and SARS-CoV-2).[2][3] The incorporation of FNC-TP leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for further elongation, thereby inhibiting viral replication.[2]

Q2: What are the potential off-target effects of Azvudine in cellular assays?

A2: As a nucleoside analog, Azvudine can cause several off-target effects that may interfere with experimental results:

  • Mitochondrial Toxicity: A well-documented off-target effect of NRTIs is the inhibition of human mitochondrial DNA polymerase gamma (Polγ).[4][5] This can lead to mitochondrial DNA depletion, impaired oxidative phosphorylation, and subsequent cytotoxicity.

  • Modulation of Drug Transporters: Azvudine has been shown to regulate the expression and function of key cellular efflux pumps like P-glycoprotein (P-gp), MRP2, and BCRP.[6] This can alter the intracellular concentration of Azvudine or other compounds in the assay, leading to unexpected synergistic or antagonistic effects.

  • Host Cell Kinase Dependency: The activation of Azvudine is dependent on phosphorylation by host cell kinases.[2] The expression and activity of these kinases can vary significantly between different cell types, leading to inconsistencies in antiviral potency.

  • Perturbation of Cellular Nucleotide Pools: By mimicking natural nucleosides, Azvudine can potentially disrupt the delicate balance of the host cell's nucleotide pools, which can have broad consequences on cellular metabolism and proliferation.[7]

Q3: How is Azvudine activated within the cell?

A3: Azvudine requires intracellular phosphorylation to become active. Host cell kinases sequentially add three phosphate (B84403) groups to Azvudine, converting it into Azvudine triphosphate (FNC-TP).[2] This active moiety is then recognized by viral polymerases. This activation process is a critical step for its antiviral efficacy.

Troubleshooting Guide

Issue 1: High or unexpected cytotoxicity is observed in uninfected control cells treated with Azvudine.

  • Possible Cause 1: Mitochondrial Toxicity.

    • Explanation: NRTIs like Azvudine can inhibit mitochondrial DNA polymerase, leading to mitochondrial dysfunction and cell death, especially during long-term exposure or at high concentrations.[5]

    • Troubleshooting Steps:

      • Reduce Concentration & Duration: Determine the EC50 for your specific virus and cell line (see Table 1) and use the lowest effective concentration for the shortest possible duration.

      • Assess Mitochondrial Health: Run specific assays to measure mitochondrial toxicity.

        • MTT/XTT Assay: While common, be aware that some compounds can interfere with the assay itself.[8]

        • Orthogonal Assays: Confirm cytotoxicity with a membrane integrity assay like a lactate (B86563) dehydrogenase (LDH) release assay or a trypan blue exclusion assay.

        • Mitochondrial Function Assays: Measure mitochondrial membrane potential (e.g., using JC-1 dye) or cellular ATP levels.

  • Possible Cause 2: Assay Interference.

    • Explanation: The compound may be interfering with the cytotoxicity assay reagents. For example, some compounds can directly reduce the MTT tetrazolium salt, giving a false reading.[8]

    • Troubleshooting Steps:

      • Run a Cell-Free Control: Add Azvudine to assay media without cells and measure the signal to check for direct chemical interference.

      • Use an Alternative Assay: Confirm the results using a different cytotoxicity assay that has a distinct mechanism (e.g., CellTiter-Glo® for ATP measurement or a CyQUANT™ Direct Cell Proliferation Assay for DNA content).

Issue 2: Inconsistent antiviral activity is observed across different cell lines.

  • Possible Cause: Differential Activation of Azvudine.

    • Explanation: The antiviral activity of Azvudine is critically dependent on its phosphorylation by host cell kinases.[2] Different cell lines express these kinases at varying levels, which can lead to significant differences in the concentration of the active FNC-TP metabolite and, consequently, different EC50 values.

    • Troubleshooting Steps:

      • Characterize Cell Lines: If possible, use cell lines with well-characterized kinase expression profiles.

      • Empirically Determine EC50: Always perform a dose-response curve to determine the EC50 for each new cell line used in your experiments.

      • Normalize to a Positive Control: Use a control compound that does not require metabolic activation to help distinguish between cell-line-dependent activation issues and other sources of variability.

Issue 3: Unexpected results occur when co-administering Azvudine with other compounds.

  • Possible Cause: Modulation of Drug Efflux Pumps.

    • Explanation: Azvudine can modulate the activity of transporter proteins like P-glycoprotein (P-gp).[6] If a co-administered compound is a substrate of P-gp, Azvudine could alter its intracellular concentration, leading to unpredictable potentiation or antagonism.

    • Troubleshooting Steps:

      • Check Compound Profiles: Determine if the co-administered drugs are known substrates, inhibitors, or inducers of P-gp, MRP2, or BCRP.

      • Run Controls: Test each compound individually before combining them.

      • Use Transporter Inhibitors: In mechanistic studies, specific inhibitors of these transporters (e.g., Verapamil for P-gp) can be used to confirm if the observed interaction is transporter-mediated.

Data & Protocols

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity (EC50) of Azvudine

Virus StrainCell LineEC50 (nM)Reference
HIV-1 (Wild-Type)Various0.03 - 6.92[3]
HIV-2Various0.018 - 0.025[1]
HIV-1 (NRTI-Resistant, L74V)C81660.11[9][10]
HIV-1 (NRTI-Resistant, M184V)MT-427.45[11]
HIV-1 (3TC-Resistant, Induced)C816625.49[11][12]
HIV-1 (FNC-Resistant, Induced)C816680.82[11][12]

Note: EC50 values can vary based on the specific cell line, viral isolate, and assay conditions.

Experimental Protocols

Protocol 1: General MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (untreated) and "media only" (blank) controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantification of HIV-1 DNA by Real-Time PCR

This protocol is adapted from methodologies used to assess NRTI activity.[11][12]

  • Infection: Seed C8166 cells (1x10^6 cells/mL) in a 24-well plate. Infect with HIV-1 (e.g., HIV-1IIIB at an MOI of 0.1) in the presence or absence of Azvudine (e.g., 2 nM).

  • Synchronize Infection: Incubate the cell/virus mixture at 4°C for 2 hours to allow viral binding but not entry.

  • Initiate Reverse Transcription: Transfer the plate to a 37°C incubator to initiate infection.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.

  • DNA Extraction: Extract total cellular DNA from the harvested cells using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Real-Time qPCR: Perform real-time qPCR to quantify early (strong-stop minus-strand DNA) and late (full-length double-stranded DNA) reverse transcription products. Use specific primers designed for this purpose.

  • Data Analysis: Analyze the amplification data to determine the levels of viral DNA at each time point. A reduction in the amount of viral DNA in Azvudine-treated cells compared to untreated controls indicates inhibition of reverse transcription.

Visualizations

Diagrams of Mechanisms and Workflows

Azvudine_MoA cluster_cell Host Cell cluster_virus Viral Replication AZV_ext Azvudine (AZV) AZV_int AZV AZV_ext->AZV_int Uptake AZV_MP AZV-Monophosphate AZV_int->AZV_MP Host Kinase 1 AZV_DP AZV-Diphosphate AZV_MP->AZV_DP Host Kinase 2 AZV_TP Azvudine Triphosphate (FNC-TP - Active Form) AZV_DP->AZV_TP Host Kinase 3 Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) AZV_TP->Viral_Polymerase Competitive Inhibition Growing_DNA Growing DNA/RNA Viral_Polymerase->Growing_DNA Incorporation of FNC-TP Chain_Termination Chain Termination Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Growing_DNA->Chain_Termination Cytotoxicity_Troubleshooting Start Start: Unexpected Cytotoxicity Observed in Uninfected Cells Step1 Is the effect dose-dependent? Start->Step1 Step2 Run cell-free assay control. Does Azvudine interfere with assay? Step1->Step2 Yes No_Dep Effect is not dose-dependent. Suspect artifact or contamination. Step1->No_Dep No Step3 Confirm with an orthogonal assay (e.g., LDH, Trypan Blue). Is cytotoxicity still observed? Step2->Step3 No Result1 Result: Assay Interference. Select an alternative cytotoxicity assay. Step2->Result1 Yes Step4 Assess mitochondrial health (e.g., JC-1, ATP levels). Is mitochondrial function impaired? Step3->Step4 Yes Step3->Result1 No (Original result was false positive) Result2 Result: True Cytotoxicity. Likely mitochondrial toxicity. Step4->Result2 Yes Result3 Result: True Cytotoxicity. Cause still undetermined. Consider other mechanisms (e.g., cell cycle arrest). Step4->Result3 No Action1 Action: Lower concentration and/or reduce exposure time. Result2->Action1 Off_Target_Pathways cluster_mito Mitochondrion cluster_membrane Cell Membrane AZV Azvudine (NRTI) Pgp P-glycoprotein (P-gp) & other transporters AZV->Pgp Modulation of Expression/Activity AZV_TP_mito Azvudine-TP AZV->AZV_TP_mito Intracellular Activation Polg Mitochondrial DNA Polymerase γ (Polγ) mtDNA_rep mtDNA Replication Polg->mtDNA_rep mito_dys Mitochondrial Dysfunction (mtDNA Depletion, ↓ATP) mtDNA_rep->mito_dys Inhibition Drug_Efflux Efflux of other drugs Pgp->Drug_Efflux AZV_TP_mito->Polg Inhibition

References

Azvudine hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azvudine hydrochloride during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2][] Some suppliers also indicate storage at 4°C with sealed storage, away from moisture, is acceptable.[4][5] For maximal shelf life, storage at -20°C is recommended, which can preserve the compound for up to three years.[2]

Q2: How should I store this compound solutions?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these solutions should be kept at -80°C, where they can be stable for up to a year.[2] For shorter-term storage, -20°C for up to one month is also an option.[2][4]

Q3: I observed a color change in my solid this compound powder after long-term storage. What should I do?

A3: A color change may indicate degradation. It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the compound before use. If significant degradation is detected, the batch should be discarded. To prevent this, ensure the compound is stored in a tightly sealed container, protected from light and moisture.

Q4: My this compound solution appears cloudy or has precipitates after thawing. Is it still usable?

A4: Cloudiness or precipitation upon thawing can indicate several issues, including poor solubility at lower temperatures or degradation. Gentle warming and sonication may help redissolve the compound. However, if precipitation persists, it could be due to the formation of insoluble degradation products. It is advisable to filter the solution and verify the concentration and purity via HPLC before use.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, similar nucleoside analogues can be susceptible to hydrolysis and photolysis. Hydrolysis may affect the glycosidic bond or other functional groups, while exposure to light can lead to photochemical degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Potency in Assay Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., HPLC) on the stored sample. 3. If degradation is confirmed, use a new, properly stored batch of the compound.
Unexpected Peaks in HPLC/LC-MS Presence of degradation products or impurities.1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using mass spectrometry (MS). 3. If identified as degradation products, reassess storage and handling procedures.
Inconsistent Experimental Results Variability in the quality of this compound between batches or due to degradation.1. Standardize storage and solution preparation protocols. 2. Qualify each new batch of the compound by analytical methods before use. 3. Aliquot solutions to minimize freeze-thaw cycles.

Summary of Storage Conditions

Form Storage Temperature Duration Additional Notes
Solid (Powder) -20°CUp to 3 years[2]Dry, dark, and in a sealed container.[1]
0 - 4°CShort-term (days to weeks)[1]Sealed storage, away from moisture.[4][5]
Solution -80°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[2][4]Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, water).[][4]

    • Prepare sample solutions from the stored batches at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solutions.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Quantification:

    • Calculate the percentage of remaining this compound in the samples relative to the standard.

    • The formula for calculating the percentage of the remaining drug is: (Peak Area of Sample / Peak Area of Standard) * 100%.

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation:

    • Heat the solid powder of this compound at 105°C for 24 hours.

  • Analysis:

    • Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue Encountered issue Identify Issue: - Reduced Potency - Color Change - Precipitation - Unexpected HPLC Peaks start->issue check_storage Verify Storage Conditions: - Temperature - Light Exposure - Humidity issue->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Procedures improper_storage->correct_storage Yes analytical_test Perform Analytical Purity Test (HPLC) improper_storage->analytical_test No retest Retest with New Sample correct_storage->retest end End retest->end degradation Degradation Confirmed? analytical_test->degradation discard Discard Batch degradation->discard Yes proceed Proceed with Experiment degradation->proceed No discard->end proceed->end StabilityTestingWorkflow start Start: Stability Assessment sample_prep Prepare Samples: - Long-term stored sample - Freshly prepared standard start->sample_prep forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation hplc_analysis HPLC Analysis sample_prep->hplc_analysis compare_chromatograms Compare Chromatograms: - Retention Time - Peak Area - New Peaks hplc_analysis->compare_chromatograms forced_degradation->hplc_analysis stable Compound is Stable compare_chromatograms->stable No significant change unstable Compound is Unstable compare_chromatograms->unstable Significant change end End stable->end characterize_degradants Characterize Degradation Products (LC-MS) unstable->characterize_degradants characterize_degradants->end

References

Dealing with inconsistent results in Azvudine hydrochloride antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azvudine (B1666521) hydrochloride antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro antiviral and cytotoxicity assays of Azvudine.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine hydrochloride and what is its primary mechanism of action?

Azvudine (also known as FNC or RO-0622) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It has demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2] Its mechanism relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, FNC-TP.[3] FNC-TP then acts as a chain terminator, inhibiting viral DNA or RNA synthesis by viral polymerases such as reverse transcriptase (in HIV) and RNA-dependent RNA polymerase (RdRp) (in SARS-CoV-2).[3]

Q2: I am observing high variability in my EC50 values for Azvudine. What are the common causes?

Inconsistent EC50 values for Azvudine can stem from several factors:

  • Cellular Factors: The antiviral activity of Azvudine is highly dependent on its phosphorylation by cellular kinases.[3] Variations in cell health, passage number, and metabolic activity can alter the levels of these kinases, leading to inconsistent activation of the drug. Cell seeding density is also critical; both too low and too high densities can affect results.

  • Viral Factors: The multiplicity of infection (MOI) is a crucial parameter. A high MOI might overwhelm the cells before the drug can take effect, while a low MOI may not produce a robust enough signal for accurate measurement.

  • Compound Handling: this compound has specific solubility characteristics. Improperly prepared or stored stock solutions can lead to inaccurate concentrations in the assay.[4]

  • Assay-Specific Parameters: Differences in incubation times, serum concentration in the media, and the specific assay readout method (e.g., CPE, MTT, qPCR) can all contribute to variability.

Q3: My cytotoxicity assays (e.g., MTT) show cell death at concentrations where I expect to see antiviral activity. How can I troubleshoot this?

This is a common challenge. Here are a few things to consider:

  • Compound Purity: Ensure you are using a high-purity, analytical-grade this compound. Impurities could contribute to cytotoxicity.

  • Solvent Toxicity: If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in your assay wells is non-toxic to the cells (typically below 0.5%). Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Assay Interference: Some compounds can interfere with the MTT assay readout by directly reducing the MTT reagent or altering cellular metabolism in a way that doesn't reflect true cytotoxicity. Consider using an orthogonal cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, to confirm your results.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to drug-induced cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line under your experimental conditions.

Q4: Which cell line should I use for my Azvudine antiviral assay?

The choice of cell line is critical and depends on the virus being studied and the expression of necessary cellular kinases for Azvudine activation.

  • For HIV-1: C8166 cells and peripheral blood mononuclear cells (PBMCs) have been successfully used.[5]

  • For SARS-CoV-2: Vero E6 cells are commonly used for their susceptibility to infection and clear cytopathic effect (CPE).[6] However, they may not fully recapitulate the drug's activity in human respiratory cells. Calu-3 cells, a human lung adenocarcinoma cell line, are also a relevant model as they express TMPRSS2, a key protease for SARS-CoV-2 entry, and may provide more clinically relevant data.[7] The EC50 of Azvudine has been shown to differ between Vero E6 and Calu-3 cells.[2]

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Activity (EC50 Fluctuation)
Possible Cause Suggestion and Solution
Improper Stock Solution Preparation This compound is soluble in water (requires sonication) and DMSO.[4] Ensure the compound is fully dissolved. Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.
Variable Cell Health and Density Use cells within a consistent and low passage number range. Always perform a cell count before seeding to ensure uniform density across plates. Determine the optimal seeding density for your cell line and assay duration through a titration experiment. High cell densities at the time of infection can lead to increased yield variability for some viruses.[8]
Inconsistent Multiplicity of Infection (MOI) Carefully titrate your virus stock to ensure a consistent MOI is used for each experiment. An MOI that is too high can mask the antiviral effect, while one that is too low can lead to weak and variable signals.
Cellular Kinase Activity Variation Since Azvudine requires phosphorylation for activation, its efficacy can be cell-type dependent.[3] If you are observing inconsistent results, consider that factors affecting cell metabolism (e.g., media components, cell confluence) could be altering kinase activity. Maintain consistent cell culture conditions.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If possible, perform assays in serum-free or reduced-serum media, or ensure the serum concentration is consistent across all experiments.
Compound Stability in Media The stability of compounds in cell culture media can vary.[9][10] While specific data on Azvudine's stability in media over extended incubation is not readily available, it is a potential source of variability. Consider this when designing long-duration experiments.
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., MTT)
Possible Cause Suggestion and Solution
Compound Interference with MTT Reagent Some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. To test for this, run a control plate with Azvudine in cell-free media to see if a color change occurs. If interference is confirmed, switch to an alternative cytotoxicity assay like LDH or CellTiter-Glo.
Incomplete Solubilization of Formazan (B1609692) Crystals The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Ensure adequate mixing and incubation time with the solubilization solution. Visually inspect the wells under a microscope to confirm complete dissolution.[11]
High Cell Seeding Density Too many cells will result in a high background signal that can mask the cytotoxic effects of the compound. Optimize the cell number to ensure the absorbance values of the untreated control wells are within the linear range of the plate reader.
Contamination Microbial contamination can affect cell metabolism and interfere with the assay. Regularly check your cell cultures for contamination and always use aseptic techniques.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies. Note that these values can vary based on the specific experimental conditions.

Table 1: In Vitro Antiviral Activity (EC50) of Azvudine

VirusCell LineEC50Reference(s)
HIV-1 (Wild-Type)C8166 / PBMC0.03 - 6.92 nM[5]
HIV-2C8166 / PBMC0.018 - 0.025 nM[5]
SARS-CoV-2Vero E6~4.3 µM[2]
SARS-CoV-2Calu-3~1.2 µM[2]
Hepatitis C Virus (HCV)Stably transfected 2209-23 cells24 nM

Table 2: In Vitro Cytotoxicity (CC50) of Azvudine

Cell LineAssay TypeCC50Reference(s)
C8166MTT>1000 nM (Selectivity Index)[2]
PBMCMTT>1000 nM (Selectivity Index)[2]
Vero E6Not Specified>100 µM
Calu-3Not Specified>100 µM

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in C8166 Cells (Syncytium Formation Assay)
  • Cell Preparation: Culture C8166 cells in RPMI-1640 medium supplemented with 10% FBS. On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.

  • Infection: In a 96-well plate, mix the diluted compound with a pre-titered amount of HIV-1 (e.g., HIV-1IIIB) at a suitable MOI.

  • Cell Seeding: Add C8166 cells (e.g., 4 x 104 cells/well) to the virus-compound mixture.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.

  • Readout: Observe and count the number of syncytia (giant multi-nucleated cells) in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software.

Protocol 2: Cytotoxicity Assay in C8166 or PBMCs (MTT Assay)
  • Cell Seeding: Seed C8166 cells (e.g., 4 x 104 cells/well) or PBMCs (e.g., 5 x 105 cells/well) in a 96-well plate.[5]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 days (for C8166) or 7 days (for PBMCs).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove 100 µL of the supernatant and add 100 µL of solubilization solution (e.g., 20% SDS in 50% DMF) to each well.[5] Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Visualizations

Azvudine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azvudine Azvudine (Prodrug) Azvudine_in Azvudine Azvudine->Azvudine_in Cellular Uptake FNC_MP FNC-Monophosphate (FNC-MP) Azvudine_in->FNC_MP Phosphorylation FNC_DP FNC-Diphosphate (FNC-DP) FNC_MP->FNC_DP Phosphorylation FNC_TP FNC-Triphosphate (FNC-TP) Active Form FNC_DP->FNC_TP Phosphorylation Viral_Polymerase Viral Polymerase (RT or RdRp) FNC_TP->Viral_Polymerase Incorporation Kinase1 Cellular Kinase (e.g., DCK) Kinase1->FNC_MP Kinase2 Cellular Kinase (e.g., CMPK1) Kinase2->FNC_DP Kinase3 Cellular Kinase (e.g., NME2) Kinase3->FNC_TP Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Inhibition

Caption: Mechanism of action of Azvudine.

Troubleshooting_Workflow cluster_assay_params Assay Parameters Start Inconsistent Antiviral Assay Results Check_Compound 1. Check Compound Preparation & Storage Start->Check_Compound Check_Compound->Start Re-prepare/ Use fresh Check_Cells 2. Verify Cell Health, Density & Passage Check_Compound->Check_Cells Stock OK Check_Cells->Start Re-culture/ Optimize density Check_Virus 3. Confirm Virus Titer & MOI Consistency Check_Cells->Check_Virus Cells OK Check_Virus->Start Re-titer virus Check_Assay 4. Review Assay Parameters Check_Virus->Check_Assay Virus OK Resolved Results Consistent Check_Assay->Resolved Parameters Standardized Incubation_Time Incubation Time Serum_Conc Serum % Readout Readout Method

Caption: Troubleshooting workflow for inconsistent results.

References

Adjusting Azvudine hydrochloride treatment protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azvudine (B1666521) hydrochloride. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on adjusting treatment protocols for different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azvudine hydrochloride?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Its antiviral activity stems from its intracellular conversion into its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by reverse transcriptase, leading to premature chain termination and the inhibition of viral replication.[1] Azvudine has demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[2][3][4]

Q2: Does this compound have effects beyond its antiviral activity?

A2: Yes, research has shown that Azvudine also exhibits anticancer properties. It can inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis (programmed cell death).[5] Additionally, Azvudine has been observed to have immunomodulatory effects, such as influencing the activity of T cells.

Q3: What should be considered when designing an experiment with this compound for a new cell line?

A3: When working with a new cell line, it is crucial to first determine the optimal, non-toxic concentration range of Azvudine. This is achieved by performing a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, to determine the 50% cytotoxic concentration (CC50). Once the CC50 is established, you can select a range of non-toxic concentrations to evaluate the desired biological effect (e.g., antiviral efficacy, impact on cell signaling). It is also important to consider the doubling time of the cell line and adjust incubation times accordingly.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Efficacy Results

Inconsistent results in antiviral assays can be frustrating. Below is a guide to help you troubleshoot potential causes.

Potential CauseRecommended Solution
Cell Health and Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or sparsely populated cells can lead to variability.
Virus Titer Variability Use a consistent multiplicity of infection (MOI) for each experiment. Titer your virus stock regularly to ensure accuracy.
Compound Solubility and Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.[6]
Assay Timing Standardize incubation times for drug treatment and viral infection. For some viruses, the timing of drug addition relative to infection is critical.
Reagent Quality Use fresh, high-quality reagents, including cell culture media, serum, and assay components.

Issue 2: Unexpected Cytotoxicity

If you observe higher-than-expected cell death in your experiments, consider the following:

Potential CauseRecommended Solution
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Azvudine. Perform a dose-response cytotoxicity assay to determine the CC50 for your specific cell line.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.[6]
Extended Incubation Time Longer exposure to the drug may lead to increased cytotoxicity. Optimize the incubation time based on your experimental goals and cell type.
Interaction with Media Components Components in the cell culture medium could potentially interact with Azvudine. If you suspect this, you can test the compound's stability and cytotoxicity in different media formulations.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound across various cell lines and viruses.

Table 1: Antiviral Activity of this compound

VirusCell LineEC50Reference
HIV-1 (Wild-Type)-0.03 - 6.92 nM[7]
HIV-2-0.018 - 0.025 nM[7]
HBV-EC50 = 0.037 µM (HBsAg), 0.044 µM (HBeAg)[8]
SARS-CoV-2Vero E61.2 - 4.3 µM[4]

Table 2: Anticancer Activity and Cytotoxicity of this compound

Cell Line TypeSpecific Cell LineIC50 / CC50Reference
B-cell non-Hodgkin's lymphomas-0.95 - 4.55 µM[8]
Lung adenocarcinoma-0.95 - 4.55 µM[8]
Acute myeloid leukemia-0.95 - 4.55 µM[8]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will result in 70-80% confluency at the end of the assay.

    • For suspension cells, seed at a density of approximately 1 x 10^5 cells/well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a "cells only" control (no drug) and a "vehicle only" control (highest concentration of DMSO used).

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions.

    • Incubate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the drug concentration (log scale) and determine the CC50 value using non-linear regression analysis.

Signaling Pathway Diagrams

Antiviral Mechanism of Action

Azvudine's primary antiviral mechanism involves its conversion to an active triphosphate form, which then inhibits viral reverse transcriptase, leading to the termination of viral DNA chain elongation.

Induction of Apoptosis in Cancer Cells

In cancer cells, Azvudine has been shown to induce apoptosis, or programmed cell death. This process involves the activation of a cascade of proteins, including caspases.

References

Technical Support Center: The Impact of Serum Proteins on Azvudine Hydrochloride's In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro activity of Azvudine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How does the presence of human serum affect the in vitro anti-HIV activity of this compound?

A1: Studies have shown that the in vitro anti-HIV-1 activity of Azvudine, as measured by its 50% effective concentration (EC50), is unaffected by the presence of 50% human serum. This suggests that the components of human serum, including serum proteins, do not significantly antagonize the antiviral efficacy of Azvudine against HIV-1 in cell culture-based assays.

Q2: What is the extent of this compound's binding to plasma proteins?

A2: Azvudine has been reported to have low plasma protein binding in humans, dogs, and rats[1]. However, specific quantitative data on the binding affinity, such as the dissociation constant (Kd) for its interaction with individual human serum proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), are not extensively documented in publicly available literature. A molecular docking study has suggested a good binding affinity of Azvudine to albumin, though this is a computational prediction awaiting experimental confirmation.

Q3: Why is it important to consider the impact of serum proteins in in vitro antiviral assays?

A3: Serum proteins, particularly HSA and AAG, can bind to drugs, which can influence their availability to interact with the target virus or cells. For many antiviral drugs, a high degree of protein binding can lead to a decrease in the free drug concentration, potentially reducing the observed in vitro potency (i.e., an increase in the EC50 value). Therefore, assessing the effect of serum proteins is crucial for more accurately predicting the drug's potential in vivo efficacy.

Q4: If the in vitro activity of my compound is significantly reduced in the presence of serum, what are the potential next steps?

A4: A significant reduction in in vitro activity in the presence of serum suggests high protein binding. The next steps would be to quantify the binding to individual major serum proteins like HSA and AAG to understand the extent of this interaction. This information is valuable for lead optimization efforts, where medicinal chemists can aim to design analogs with reduced serum protein binding while maintaining antiviral potency. It is also a critical parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the required therapeutic dose.

Data Presentation

Table 1: In Vitro Anti-HIV Activity of Azvudine (FNC) Hydrochloride

Virus StrainCell LineEC50 (nM) in standard mediumEffect of 50% Human Serum on EC50
HIV-1C81660.03 - 6.92Unaffected
HIV-2C81660.018 - 0.025Data not available

Note: The EC50 values can vary depending on the specific laboratory conditions, cell line, and virus strain used.

Experimental Protocols & Troubleshooting

Protocol 1: Determination of Drug-Protein Binding by Equilibrium Dialysis

This method is a gold standard for quantifying the binding of a drug to plasma proteins.

Objective: To determine the percentage of this compound bound to human serum albumin (HSA) or human plasma.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable membranes (with a molecular weight cutoff that retains the protein but allows free drug to pass, e.g., 8-12 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human Serum Albumin (HSA) solution in PBS (e.g., 40 mg/mL) or human plasma

  • This compound stock solution

  • Analytical system for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of Azvudine in the protein solution (HSA or plasma) at the desired concentration.

  • Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly placed between the two chambers.

  • Add the Azvudine-protein solution to one chamber (the sample chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

  • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).

  • After incubation, collect samples from both the sample and buffer chambers.

  • Analyze the concentration of Azvudine in both chambers using a validated analytical method.

  • Calculate the fraction unbound (fu) and the percentage of protein binding.

Troubleshooting Guide for Equilibrium Dialysis:

IssuePotential Cause(s)Suggested Solution(s)
Low drug recovery Non-specific binding of the drug to the dialysis membrane or device.- Test for non-specific binding by running a control without protein. - Consider using a different type of membrane or a device made of a different material. - If non-specific binding is high, the ultrafiltration method might be a better alternative.
Equilibrium not reached Insufficient incubation time.- Perform a time-course experiment (e.g., sampling at 4, 8, 12, and 24 hours) to determine the optimal incubation time for equilibrium.
Membrane leakage Improperly seated membrane or a tear in the membrane.- Ensure the dialysis cells are assembled correctly. - Inspect membranes for any defects before use. - Run a control with a high molecular weight, non-binding compound to check for leakage.
Protocol 2: In Vitro Anti-HIV Assay using p24 Antigen ELISA

This protocol describes a common method to determine the antiviral activity of a compound against HIV-1.

Objective: To determine the EC50 of this compound against an HIV-1 strain in a susceptible cell line.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, C8166)

  • Complete cell culture medium

  • HIV-1 virus stock of a known titer

  • This compound stock solution

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Cell viability assay reagent (e.g., MTT, MTS)

Procedure:

  • Seed the cells in a 96-well plate at an optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the drug dilutions to the respective wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.

  • Add a pre-determined amount of HIV-1 virus stock to all wells except the "cell control" wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • After incubation, carefully collect the cell culture supernatant for p24 antigen analysis.

  • Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the kit manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • In parallel, assess the cytotoxicity of the compound on the host cells using a cell viability assay.

  • Calculate the percentage of inhibition of p24 production for each drug concentration and determine the EC50 value using non-linear regression analysis.

Troubleshooting Guide for p24 Antigen ELISA:

IssuePotential Cause(s)Suggested Solution(s)
High background signal - Insufficient washing. - Non-specific binding of antibodies. - Contaminated reagents.- Increase the number of wash steps and ensure complete removal of wash buffer. - Optimize the blocking step (e.g., increase incubation time, try a different blocking buffer). - Use fresh, high-quality reagents and sterile technique.
Low or no signal - Inefficient viral infection. - Inactive reagents (e.g., expired ELISA kit). - Incorrect assay procedure.- Verify the virus titer and the susceptibility of the cell line. - Check the expiration dates of all reagents and store them properly. - Carefully review and follow the ELISA kit protocol.
High well-to-well variability - Inconsistent pipetting. - Uneven cell seeding. - Edge effects in the 96-well plate.- Use calibrated pipettes and ensure proper mixing of reagents. - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.

Visualizations

experimental_workflow_protein_binding cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_drug Prepare Azvudine Solution dialysis_setup Assemble Dialysis Unit prep_drug->dialysis_setup prep_protein Prepare Protein Solution (HSA or Plasma) prep_protein->dialysis_setup incubation Incubate at 37°C (to reach equilibrium) dialysis_setup->incubation sampling Collect Samples (Protein & Buffer Chambers) incubation->sampling quantification Quantify Azvudine (e.g., LC-MS/MS) sampling->quantification calculation Calculate % Bound quantification->calculation

Caption: Workflow for determining drug-protein binding using equilibrium dialysis.

signaling_pathway_hiv_inhibition cluster_cell Inside Host Cell HIV HIV Virion HostCell Host T-Cell HIV->HostCell binds and enters ViralRNA Viral RNA RT Reverse Transcriptase ViralDNA Viral DNA RT->ViralDNA synthesizes ViralRNA->RT template Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication Azvudine Azvudine Azvudine->RT inhibits

Caption: Mechanism of HIV-1 inhibition by Azvudine via reverse transcriptase.

logical_relationship_serum_binding Drug Azvudine (Total Concentration) FreeDrug Free (Unbound) Azvudine Drug->FreeDrug BoundDrug Protein-Bound Azvudine Drug->BoundDrug SerumProtein Serum Proteins (e.g., HSA, AAG) SerumProtein->BoundDrug binds AntiviralActivity In Vitro Antiviral Activity FreeDrug->AntiviralActivity exerts BoundDrug->AntiviralActivity is inactive

Caption: Relationship between serum protein binding and antiviral activity.

References

Preventing the emergence of M184I/V mutations during Azvudine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azvudine (B1666521). The focus is on understanding and preventing the emergence of the M184I/V resistance mutations in the HIV-1 reverse transcriptase (RT) gene during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azvudine and how does it work?

Azvudine (FNC) is a novel nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Like other NRTIs, it acts as a chain terminator during the HIV-1 reverse transcription process. After being phosphorylated to its active triphosphate form by host cell kinases, it is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[3] This incorporation prevents the addition of the next nucleotide, thus halting DNA synthesis and inhibiting viral replication.[1][3]

Q2: What are the primary resistance mutations associated with Azvudine?

In vitro studies have shown that the primary resistance mutation selected by Azvudine is M184I in the reverse transcriptase gene.[1][2] While the M184V mutation also confers resistance to Azvudine, the M184I mutation appears to emerge more frequently and is considered the key mutation associated with Azvudine treatment.[1][2] This is in contrast to lamivudine (B182088) (3TC), which more commonly selects for the M184V mutation.[1]

Q3: Why does Azvudine preferentially select for the M184I mutation over M184V?

Molecular modeling suggests that the azido (B1232118) group in the chemical structure of Azvudine creates greater steric hindrance with the isoleucine residue at position 184 (M184I) compared to the valine residue (M184V).[1][2] This structural interaction is believed to be the reason for the preferential selection of the M184I mutation during Azvudine exposure.

Q4: How does the M184I/V mutation affect Azvudine's efficacy?

The M184V mutation has been shown to cause a significant, up to 250-fold, reduction in susceptibility to Azvudine.[1][2] However, even with this mutation, Azvudine can remain active in the nanomolar range.[1][2] The M184I mutation is also a key resistance mutation.[1]

Q5: Can the M184I mutation appear rapidly during Azvudine exposure?

Yes. Clinical observations in HIV-positive individuals who received short-term Azvudine treatment for COVID-19 have shown the emergence of the M184I mutation in as little as 3 to 4 days. This highlights the strong selective pressure Azvudine exerts on this specific codon in the reverse transcriptase gene.

Q6: How can the emergence of M184I/V mutations be prevented?

The most effective strategy to prevent the emergence of drug resistance mutations is through combination therapy.[1][4] Azvudine has demonstrated synergistic effects when used in combination with other approved anti-HIV drugs.[1][2] By using multiple drugs with different mechanisms of action, the virus is less likely to develop mutations that can overcome all the agents simultaneously.

Troubleshooting Guides

Issue 1: Early or unexpected detection of M184I/V mutations in in vitro selection experiments.
  • Possible Cause 1: High selective pressure.

    • Troubleshooting:

      • Review the starting concentration of Azvudine. An excessively high initial concentration can rapidly select for pre-existing, albeit rare, resistant variants.

      • Consider a more gradual dose-escalation strategy in your experimental protocol.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Ensure that the viral stock used for the experiment was not previously exposed to Azvudine or other NRTIs that select for M184I/V.

      • Sequence the baseline viral stock to confirm the absence of pre-existing M184I/V mutations.

  • Possible Cause 3: High viral inoculum.

    • Troubleshooting:

      • A higher initial viral load increases the probability of pre-existing resistant variants. Verify that the multiplicity of infection (MOI) is appropriate for the cell line and experimental goals.

Issue 2: Discrepancy between genotypic and phenotypic resistance results.
  • Scenario: Genotypic analysis shows the presence of M184I/V, but the phenotypic assay shows only a minor shift in the EC50 value for Azvudine.

    • Possible Cause: Mixed viral population.

      • Troubleshooting:

        • The genotypic assay may be detecting a subpopulation of resistant virus that is not yet dominant enough to cause a significant change in the overall phenotypic susceptibility.

        • Consider using more sensitive genotypic methods, such as next-generation sequencing (NGS), to quantify the proportion of the mutant population.

        • Continue the in vitro selection experiment for additional passages to see if the M184I/V population becomes dominant and correlates with a greater increase in the EC50 value.

  • Scenario: Phenotypic assay indicates resistance, but genotypic analysis does not detect M184I/V.

    • Possible Cause: Presence of other, less common, resistance mutations.

      • Troubleshooting:

        • Perform full reverse transcriptase gene sequencing to identify any other mutations that may be contributing to the observed resistance.

        • Review the scientific literature for newly identified resistance mutations associated with Azvudine or other NRTIs.

Data Presentation

Table 1: In Vitro Emergence of M184I and M184V Mutations with Azvudine (FNC) vs. Lamivudine (3TC) [1]

Passage NumberDrug% Frequency of M184I% Frequency of M184V
P-5FNC3.03%0%
3TC4.76%0%
P-11FNC66.67%0%
3TC91.66% (M184I/V)45.83%
P-16FNCNot Reported0%
3TCNot Reported>50%
P-21FNC95.83%2.08%
3TCNot Reported>50%

Table 2: Phenotypic Susceptibility of Azvudine (FNC) and Lamivudine (3TC) against Resistant HIV-1 Strains [1]

Virus StrainDrugEC50 (nM)Fold Change vs. Wild-Type
FNC-resistant (P-21)FNC80.82735
3TCNot Reported613
3TC-resistant (P-21)FNC25.49232
3TCNot Reported3419
HIV-1 LAI-M184VFNCNot Reported250 (reduction in susceptibility)

Experimental Protocols

1. In Vitro Selection of Azvudine-Resistant HIV-1

This protocol is adapted from studies selecting for NRTI resistance.[1]

  • Cell Line: C8166 cells are commonly used for HIV-1 propagation.

  • Virus: A wild-type laboratory strain of HIV-1, such as HIV-1IIIB.

  • Procedure:

    • Infect C8166 cells with HIV-1 at an appropriate multiplicity of infection (MOI).

    • Culture the infected cells in the presence of a starting concentration of Azvudine (e.g., at or slightly above the EC50).

    • Monitor viral replication by measuring p24 antigen levels in the culture supernatant using an ELISA.

    • When viral replication is detected (p24 levels rise), harvest the cell-free virus supernatant.

    • Use the harvested virus to infect fresh C8166 cells.

    • Double the concentration of Azvudine in the new culture.

    • Repeat this process for multiple passages (e.g., up to 21 passages or until a significant level of resistance is observed).

    • Collect viral aliquots at different passages for genotypic and phenotypic analysis.

2. Phenotypic Susceptibility Assay

  • Objective: To determine the 50% effective concentration (EC50) of Azvudine against a specific viral strain.

  • Procedure:

    • Infect C8166 cells with the virus of interest (e.g., passage-selected resistant virus or wild-type control) at a known MOI.

    • Plate the infected cells in a 96-well plate.

    • Add serial dilutions of Azvudine to the wells in triplicate.

    • Incubate the plate for a defined period (e.g., 72 hours).

    • Measure viral replication in the supernatant, typically by p24 ELISA.

    • Calculate the EC50 value, which is the concentration of Azvudine that inhibits viral replication by 50%.

    • The fold change in resistance is determined by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Visualizations

HIV_RT_Inhibition cluster_0 HIV Reverse Transcription cluster_1 Azvudine Mechanism of Action cluster_2 Resistance Mechanism vRNA Viral RNA Template RT Reverse Transcriptase vRNA->RT dNTPs Cellular dNTPs dNTPs->RT vDNA Viral DNA Synthesis RT->vDNA Elongation Chain_Termination Chain Termination RT->Chain_Termination Blocks Elongation provirus Provirus (Integration into Host DNA) vDNA->provirus Azvudine Azvudine Kinases Host Cell Kinases Azvudine->Kinases Azvudine_TP Azvudine-TP (Active Form) Azvudine_TP->RT Competitive Inhibition Kinases->Azvudine_TP M184I_V M184I/V Mutation in Reverse Transcriptase Reduced_Binding Reduced Azvudine-TP Binding/Incorporation M184I_V->Reduced_Binding Reduced_Binding->RT Decreases Inhibition

Caption: Mechanism of Azvudine action and resistance.

Experimental_Workflow cluster_0 In Vitro Resistance Selection cluster_1 Analysis cluster_2 Troubleshooting Logic Start Infect Cells with Wild-Type HIV-1 Culture Culture with Increasing Azvudine Concentrations Start->Culture Passage Serial Passaging of Virus Culture->Passage Passage->Culture Dose Escalation Harvest Harvest Virus at Different Passages Passage->Harvest Genotypic Genotypic Analysis (Sequencing of RT) Harvest->Genotypic Phenotypic Phenotypic Analysis (EC50 Determination) Harvest->Phenotypic Identify_Mutations Identify M184I/V and other mutations Genotypic->Identify_Mutations Determine_FC Determine Fold-Change in Resistance Phenotypic->Determine_FC Compare Compare Genotypic and Phenotypic Data Identify_Mutations->Compare Determine_FC->Compare Correlate Data Correlates: Resistance Pathway Confirmed Compare->Correlate Yes No_Correlate Data Discrepancy: Investigate Further Compare->No_Correlate No

Caption: Workflow for Azvudine resistance monitoring.

References

Technical Support Center: Managing Adverse Events of Azvudine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing adverse events observed during preclinical animal studies of Azvudine (B1666521) hydrochloride. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section offers practical guidance for identifying, monitoring, and mitigating common adverse events associated with Azvudine administration in animal models.

Issue 1: Hematological Abnormalities (Anemia, Neutropenia)

Q1: We are observing a decrease in red blood cell counts and hemoglobin levels in rats treated with Azvudine. How can we confirm and monitor this apparent anemia?

A1: Anemia is a potential adverse effect of nucleoside reverse transcriptase inhibitors (NRTIs) due to bone marrow suppression.[1] To confirm and monitor anemia, a systematic approach is crucial.

  • Confirmation:

    • Conduct complete blood counts (CBCs) at baseline and regular intervals (e.g., weekly) throughout the study. Key parameters to monitor include red blood cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

    • Examine peripheral blood smears for erythrocyte morphology. Look for signs of macrocytic anemia, which has been observed with other NRTIs.

  • Monitoring:

    • Increase the frequency of blood sampling if a downward trend is observed.

    • Monitor clinical signs of anemia in the animals, such as pale mucous membranes (gums, conjunctiva), lethargy, and increased respiratory rate.

    • For a more in-depth analysis, consider reticulocyte counts to assess the bone marrow's regenerative response.

Q2: What steps can be taken to manage Azvudine-induced anemia in our animal cohort without compromising the study's objectives?

A2: Management of treatment-induced anemia in a research setting focuses on supportive care and, if necessary, dose adjustment.

  • Supportive Care:

    • Ensure animals have unrestricted access to a nutrient-rich diet and fresh water. Supplementation with iron, vitamin B12, and folate can be considered after consulting with a veterinarian, as these are crucial for erythropoiesis.

    • Minimize stress in the animal housing environment.

    • In severe cases, a blood transfusion from a donor animal may be necessary to prevent mortality, though this can introduce confounding factors and should be a last resort.

  • Dose Adjustment:

    • If anemia is severe and life-threatening, a reduction in the Azvudine dose or a temporary cessation of treatment may be required. This decision should be made in the context of the study design and goals. It is critical to document these adjustments and their effects thoroughly.

Issue 2: Gastrointestinal Distress (Vomiting, Diarrhea)

Q3: Our beagle dogs are experiencing vomiting and diarrhea following oral administration of Azvudine. How can we alleviate these symptoms?

A3: Gastrointestinal (GI) disturbances are a known side effect of many orally administered drugs. The primary goals are to manage the symptoms and ensure the animal's well-being.

  • Symptomatic Relief:

    • Administering the drug with a small amount of palatable food can help reduce direct irritation of the gastric mucosa.

    • Ensure continuous access to fresh water to prevent dehydration. In cases of severe diarrhea or vomiting, subcutaneous or intravenous fluid therapy may be necessary to correct electrolyte imbalances.

    • Anti-emetic and anti-diarrheal medications can be considered, but their potential interaction with Azvudine's metabolism and the study's endpoints must be carefully evaluated. Consult with the study veterinarian to select appropriate agents. For example, sucralfate (B611045) can be used to coat and protect the gastric lining.

  • Monitoring:

    • Closely monitor the animals' food and water intake, body weight, and hydration status (e.g., skin turgor).

    • Record the frequency and severity of vomiting and diarrhea.

Issue 3: Reproductive Toxicity

Q4: We are planning a reproductive toxicity study of Azvudine in rats and are concerned about potential effects on fertility and fetal development. What are the key considerations?

A4: Azvudine has been reported to have reproductive toxicity in rats and rabbits.[1] Therefore, a carefully designed study is essential to characterize these effects.

  • Study Design:

    • Follow established guidelines, such as the OECD Guideline for Testing of Chemicals, Section 4, for reproductive and developmental toxicity studies.

    • Include multiple dose groups and a control group to establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL). The minimum reproductive NOAEL for female rats has been reported as 0.5 mg/kg/d and for males as 5.0 mg/kg/d.[1]

    • Evaluate both male and female fertility by treating animals for a full gametogenic cycle before mating.

  • Key Endpoints to Monitor:

    • Parental Animals: Mating and fertility indices, gestation length, clinical observations, and body weight.

    • Offspring: Litter size, pup viability, birth weight, sex ratio, and developmental landmarks (e.g., pinna unfolding, eye-opening).

    • Post-mortem Analysis: Gross necropsy of parental animals with a focus on reproductive organs. For offspring, assess for external, visceral, and skeletal malformations. Fetal resorption rates are a critical indicator of developmental toxicity.[2]

  • Animal Care:

    • Provide nesting material and ensure a quiet, stress-free environment for pregnant and lactating dams.

    • Monitor dams closely around the time of parturition.

Frequently Asked Questions (FAQs)

Q5: What are the primary target organs for Azvudine toxicity in animals?

A5: Based on preclinical studies, the main target organs for Azvudine toxicity are the immune system, bone marrow, and digestive system.[1] Reproductive organs are also a key target, with effects observed on ovarian mass and fetal resorption rates in rats.[2]

Q6: Is Azvudine genotoxic?

A6: Yes, in vitro and in vivo studies have indicated that Azvudine has mutagenic potential. It has shown positive results in the Ames test, chromosomal aberration tests, and in vivo mouse micronucleus tests.[1][2]

Q7: What is the proposed mechanism for Azvudine-related toxicity?

A7: As a nucleoside reverse transcriptase inhibitor (NRTI), the toxicity of Azvudine is likely linked to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ). This off-target effect can lead to mitochondrial dysfunction, resulting in a variety of adverse effects in different tissues. Inhibition of Pol-γ can deplete mitochondrial DNA, impairing the electron transport chain and leading to cellular energy deficits and oxidative stress.

Q8: Are there any specific biomarkers to monitor for Azvudine toxicity?

A8: While there are no specific biomarkers solely for Azvudine, a panel of general toxicological markers should be monitored:

  • Hematology: Complete blood count (CBC) with differential to assess for anemia, neutropenia, and other cytopenias.

  • Serum Chemistry: Liver function tests (ALT, AST, ALP) and renal function tests (BUN, creatinine) to monitor for organ damage.

  • Mitochondrial Toxicity: While more complex, assays for lactate (B86563) and pyruvate (B1213749) levels in the blood can indicate mitochondrial dysfunction. In terminal studies, tissue samples can be analyzed for mitochondrial DNA content and electron transport chain complex activity.

Data Presentation

Table 1: Summary of No-Observed-Adverse-Effect Levels (NOAELs) for Azvudine in Animal Studies

SpeciesDurationNOAELAdverse Effect
Rat (Male)-5.0 mg/kg/dayReproductive Toxicity
Rat (Female)-0.5 mg/kg/dayReproductive Toxicity
Rat Pups-1.5 mg/kg/dayDevelopmental Toxicity
Rat3 months0.5 mg/kg/dayChronic Toxicity
Rat26 weeks0.3 mg/kg/dayChronic Toxicity
Beagle Dog1 month0.1 mg/kg/dayChronic Toxicity
Beagle Dog39 weeks0.1 mg/kg/dayChronic Toxicity

Source: Data compiled from preclinical study reports.[1]

Experimental Protocols

Key Experiment 1: In Vivo Micronucleus Assay for Genotoxicity

Objective: To evaluate the potential of Azvudine to induce chromosomal damage in bone marrow erythrocytes of mice.

Methodology:

  • Animal Model: Use young adult mice (e.g., CD-1 or BALB/c), 6-10 weeks old.

  • Dose Administration: Administer Azvudine, typically via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control (e.g., cyclophosphamide). A preliminary dose-range finding study is recommended to determine the maximum tolerated dose (MTD).

  • Sample Collection: Collect bone marrow from the femur at 24 and 48 hours after a single treatment. For a repeated-dose study, collect 24 hours after the final dose.

  • Slide Preparation: Flush bone marrow cells with fetal bovine serum. Prepare smears on glass slides.

  • Staining: Stain slides with a fluorescent dye such as acridine (B1665455) orange or Giemsa stain to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Calculate the frequency of micronucleated PCEs (MN-PCEs). Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the Azvudine-treated groups compared to the vehicle control indicates a positive result for genotoxicity.

Key Experiment 2: Reproductive and Developmental Toxicity Screening in Rats

Objective: To assess the effects of Azvudine on fertility, pregnancy, and fetal development in rats.

Methodology:

  • Animal Model: Use sexually mature rats (e.g., Sprague-Dawley or Wistar).

  • Dosing: Administer Azvudine daily by oral gavage to males for at least 4 weeks (including 2 weeks prior to mating) and to females for 2 weeks prior to mating, during mating, gestation, and lactation.

  • Mating: House one male and one female together for mating. Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear.

  • Gestation and Parturition: Monitor pregnant females for clinical signs and body weight changes. Record gestation length and observe the parturition process.

  • Litter Assessment: On postnatal day 4, examine litters to determine the number of live and dead pups, sex, and individual pup weights. Cull litters to a standard size (e.g., 8-10 pups) to ensure uniform lactation.

  • Postnatal Evaluation: Monitor pup survival, body weight gain, and developmental landmarks until weaning.

  • Necropsy: Conduct a full necropsy on all parental animals. Weigh reproductive organs (testes, epididymides, ovaries, uterus). For males, collect sperm for motility and morphology analysis. For females, examine uterine horns for implantation sites and resorptions.

  • Data Analysis: Analyze fertility indices, litter data, and parental and offspring body weights and organ weights for statistically significant differences between treated and control groups.

Mandatory Visualization

NRTI_Mitochondrial_Toxicity_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_toxicity Adverse Events Azvudine Azvudine (NRTI) Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine->Azvudine_TP Cellular Kinases PolG DNA Polymerase Gamma (Pol-γ) Azvudine_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion ETC Electron Transport Chain (ETC) mtDNA_rep->ETC ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS mito_dys Mitochondrial Dysfunction ROS->mito_dys mtDNA_dep->mito_dys Toxicity Organ Toxicity (Bone Marrow, etc.) mito_dys->Toxicity

Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.

Experimental_Workflow_Genotoxicity start Start: Select Animal Model (e.g., Mice) dosing Dose Administration (Azvudine, Vehicle, Positive Control) start->dosing sampling Bone Marrow Sampling (24h & 48h post-dose) dosing->sampling slide_prep Slide Preparation (Smear and Fix) sampling->slide_prep staining Staining (e.g., Acridine Orange) slide_prep->staining analysis Microscopic Analysis (Score MN-PCEs) staining->analysis data_interp Data Interpretation (Statistical Analysis) analysis->data_interp end End: Assess Genotoxic Potential data_interp->end

Caption: Experimental workflow for the in vivo micronucleus assay.

Troubleshooting_Logic_Anemia start {Start: Decreased RBC/Hgb Observed} confirm Confirm with CBC & Blood Smear start->confirm monitor Monitor Clinically (Pale Mucous Membranes, Lethargy) confirm->monitor supportive Provide Supportive Care (Nutrition, Hydration, Stress Reduction) monitor->supportive dose_adjust Consider Dose Adjustment (If severe or life-threatening) supportive->dose_adjust document Document All Findings and Actions dose_adjust->document

Caption: Logical relationship for troubleshooting anemia in animal studies.

References

Validation & Comparative

Azvudine Hydrochloride vs. Lamivudine: A Comparative Analysis for the Treatment of NRTI-Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of Azvudine hydrochloride and Lamivudine (B182088), two nucleoside reverse transcriptase inhibitors (NRTIs), in the context of treating NRTI-resistant strains of the Human Immunodeficiency Virus (HIV). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available in vitro data, mechanisms of action, and relevant experimental protocols.

Executive Summary

Azvudine (FNC), a novel nucleoside analog, demonstrates potent in vitro activity against various HIV-1 strains, including those resistant to established NRTIs like Lamivudine (3TC).[1][2][3] The key resistance mutation for Lamivudine, M184V, confers high-level resistance.[4] While Azvudine's efficacy is also reduced by the M184V mutation, it remains active in the nanomolar range, a concentration at which Lamivudine loses its activity.[1][3][5] The primary resistance mutation associated with Azvudine is M184I.[1][2][3] Molecular modeling suggests that the azido (B1232118) group in Azvudine creates greater steric hindrance with the M184I mutant compared to the M184V mutant, potentially explaining its retained activity against M184V.[1][2]

Data Presentation: In Vitro Efficacy against HIV-1

The following table summarizes the 50% effective concentration (EC50) values for Azvudine and Lamivudine against wild-type and various NRTI-resistant HIV-1 strains. The data is extracted from a key comparative study by Wang et al. (2014).[3]

HIV-1 StrainGenotypeAzvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Fold Change in Resistance (Azvudine)Fold Change in Resistance (Lamivudine)
IIIBWild-Type0.11 ± 0.02335.60 ± 35.10--
LAI-M184VM184V27.45 ± 4.35>800,000~250>2384
FNCP-21M184I (dominant)80.82 ± 10.21205,740 ± 21,430~735~613
3TCP-21M184I/V25.49 ± 3.87>800,000~232>2384
74VL74V0.11 ± 0.03117.47 ± 15.631<1
WAN T69NT69N0.45 ± 0.0986.53 ± 11.25~4<1

Data presented as mean ± standard deviation. Fold change is calculated relative to the wild-type IIIB strain. FNCP-21 and 3TCP-21 are virus strains selected in vitro after 21 passages with Azvudine and Lamivudine, respectively.[3]

Mechanisms of Action and Resistance

Both Azvudine and Lamivudine are nucleoside analogs that, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of HIV reverse transcriptase and terminate the growing viral DNA chain.[4][6]

Signaling Pathway of NRTI Action and Resistance

The following diagram illustrates the mechanism of action for both drugs and how the M184V/I mutations confer resistance.

NRTI_Mechanism cluster_Cell Host Cell cluster_RT HIV Reverse Transcriptase Active Site Azvudine Azvudine Azvudine_TP Azvudine-TP Azvudine->Azvudine_TP Phosphorylation Lamivudine Lamivudine Lamivudine_TP Lamivudine-TP Lamivudine->Lamivudine_TP Phosphorylation dCTP Natural dCTP RT_WT Wild-Type RT dCTP->RT_WT Binds for DNA synthesis RT_M184VI M184V/I Mutant RT dCTP->RT_M184VI Normal Binding Azvudine_TP->RT_WT Competes with dCTP Azvudine_TP->RT_M184VI Reduced Binding/ Incorporation Lamivudine_TP->RT_WT Competes with dCTP Lamivudine_TP->RT_M184VI Severely Reduced Binding/ Incorporation Viral_DNA_Synthesis Viral DNA Elongation RT_WT->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination RT_WT->Chain_Termination Incorporation of NRTI-TP Resistant_Synthesis Continued Viral DNA Synthesis RT_M184VI->Resistant_Synthesis Preferential dCTP Incorporation

Caption: Mechanism of NRTI action and resistance.

Experimental Protocols

In Vitro Anti-HIV Drug Susceptibility Assay (p24 Antigen-Based)

This protocol is a standard method for determining the in vitro efficacy of antiretroviral drugs.

  • Cell Preparation: Culture a suitable cell line (e.g., C8166, a human T-cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Drug Dilution: Prepare serial dilutions of this compound and Lamivudine in the culture medium.

  • Infection: Infect the cells with the desired HIV-1 strain (wild-type or resistant) at a predetermined multiplicity of infection (MOI).

  • Treatment: Add the diluted drugs to the infected cell cultures. Include control wells with infected cells and no drug, and uninfected cells with no drug.

  • Incubation: Incubate the culture plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-5 days).

  • p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 capsid protein in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in drug-treated wells to the untreated control wells. The EC50 value is determined as the drug concentration that inhibits viral replication by 50%.

In Vitro Selection of Drug-Resistant HIV-1

This protocol describes a dose-escalation method for selecting drug-resistant viral strains in vitro.

Resistance_Selection_Workflow start Start with Wild-Type HIV-1 Strain infect Infect T-cell line (e.g., C8166) start->infect culture Culture with sub-optimal drug concentration (e.g., EC50) infect->culture monitor Monitor viral replication (p24 antigen levels) culture->monitor decision Viral replication recovers? monitor->decision passage Passage virus supernatant to fresh cells increase_dose Increase drug concentration passage->increase_dose harvest Harvest resistant virus stock passage->harvest After multiple passages with increasing dose decision->monitor No decision->passage Yes increase_dose->culture analyze Genotypic and Phenotypic Analysis harvest->analyze

Caption: Workflow for in vitro resistance selection.

Clinical Data

To date, large-scale, head-to-head clinical trials directly comparing the efficacy of Azvudine and Lamivudine in treatment-experienced patients with documented NRTI resistance are limited. A phase II clinical trial for Azvudine in treatment-naive HIV patients has been completed with favorable results.[7][8] Clinical studies on Lamivudine have shown that despite the presence of the M184V mutation, continued therapy can provide some residual virological benefit and reduce viral fitness.[9]

Conclusion

The available in vitro data suggests that this compound holds promise as a therapeutic option for HIV-1, particularly in cases of resistance to Lamivudine. Its ability to maintain activity against the M184V mutant strain, a common pathway for NRTI resistance, is a significant advantage.[1][3] However, the emergence of the M184I mutation under Azvudine pressure warrants further investigation.[1][2][3] Further clinical studies are essential to fully elucidate the comparative efficacy and long-term resistance profiles of Azvudine and Lamivudine in treatment-experienced patient populations.

References

Head-to-head comparison of Azvudine and Remdesivir against coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of two prominent RNA-dependent RNA polymerase inhibitors in the fight against SARS-CoV-2.

This guide provides a comprehensive, data-driven comparison of Azvudine (B1666521) and Remdesivir, two antiviral drugs that have been at the forefront of therapeutic research during the COVID-19 pandemic. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for coronavirus replication, yet they exhibit differences in their in vitro efficacy and metabolic activation. This document synthesizes available experimental data to offer an objective performance comparison, details the methodologies behind these findings, and visualizes the key mechanisms of action to aid in research and development efforts.

In Vitro Efficacy Against SARS-CoV-2

The in vitro efficacy of antiviral compounds is a crucial early indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of viral activity in cell-based assays. The data presented below has been compiled from various studies. It is important to note that direct comparison of EC50 values across different studies should be approached with caution, as variations in experimental conditions such as cell lines, viral strains, and assay endpoints can significantly influence the results.

DrugVirus/VariantCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Azvudine (FNC monophosphate analog, CL-236) SARS-CoV-2Calu-31.2>102.4>85.3[1]
SARS-CoV-2Vero E64.3166.1515.35[1]
HCoV-OC43H4604.3Not Reported15-83[1][2]
Remdesivir SARS-CoV-2 (WA1)A549-ACE2-TMPRSS20.042 ± 0.016Not ReportedNot Reported[3]
SARS-CoV-2 (Omicron BA.1)A549-ACE2-TMPRSS20.042 ± 0.016Not ReportedNot Reported[3]
SARS-CoV-2 (Omicron BA.2)Vero-E69.8Not ReportedNot Reported[3]
SARS-CoV-2Vero E60.77 - 23.15>100>4.3 - >129.8[4]
SARS-CoVHuman Airway Epithelial Cells0.069Not ReportedNot Reported[4]

Note: The EC50 values for Azvudine were determined using its monophosphate analog (CL-236) to facilitate in vitro testing, as the parent drug requires intracellular phosphorylation to become active[1]. The wide range of reported EC50 values for Remdesivir highlights the significant impact of the chosen cell line and viral variant on the observed in vitro potency[3][4].

Mechanism of Action: Targeting the Viral Engine

Both Azvudine and Remdesivir are nucleoside analogs that function as prodrugs. They are administered in an inactive form and must be metabolized within the host cell to their active triphosphate forms. These active metabolites then mimic natural nucleotides to deceive the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the virus's genetic material.

Upon incorporation into the nascent viral RNA chain, these analogs disrupt the replication process. This disruption can occur through immediate or delayed chain termination, effectively halting the production of new viral genomes.

Azvudine's Path to Viral RNA Inhibition

Azvudine, a cytidine (B196190) analog, is intracellularly phosphorylated to its active triphosphate form (FNC-TP). FNC-TP then competes with the natural cytidine triphosphate for incorporation into the viral RNA by the RdRp. This incorporation leads to the termination of the growing RNA chain, thereby inhibiting viral replication[5][6].

Azvudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Azvudine Azvudine (Prodrug) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Cellular Kinases FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP Azvudine Triphosphate (Active Form) FNC_DP->FNC_TP Cellular Kinases RdRp SARS-CoV-2 RdRp FNC_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Chain Termination Azvudine_Ext Azvudine Azvudine_Ext->Azvudine

Figure 1. Mechanism of action for Azvudine.
Remdesivir's Delayed Termination Strategy

Remdesivir, an adenosine (B11128) analog, also undergoes intracellular phosphorylation to its active triphosphate form (RDV-TP). RDV-TP competes with adenosine triphosphate for incorporation into the viral RNA. A unique feature of Remdesivir is its mechanism of "delayed chain termination." After RDV-TP is incorporated, the RdRp can add a few more nucleotides before RNA synthesis is halted[4].

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) RDV_Metabolite Metabolites Remdesivir->RDV_Metabolite Esterases/ Kinases RDV_TP Remdesivir Triphosphate (Active Form) RDV_Metabolite->RDV_TP Cellular Kinases RdRp SARS-CoV-2 RdRp RDV_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Delayed Chain Termination Remdesivir_Ext Remdesivir Remdesivir_Ext->Remdesivir

Figure 2. Mechanism of action for Remdesivir.

Experimental Protocols

The following section outlines the general methodologies employed in the in vitro studies cited in this guide. Specific parameters may vary between individual experiments.

Cell Lines and Virus Culture

A variety of cell lines are utilized for the in vitro testing of antivirals against coronaviruses. The choice of cell line is critical as it can significantly impact the outcome of the assay. Commonly used cell lines include:

  • Vero E6: An African green monkey kidney cell line that is highly permissive to SARS-CoV-2 infection[7].

  • Calu-3: A human lung adenocarcinoma cell line that is a relevant model for respiratory viruses[8].

  • A549-ACE2-TMPRSS2: A human lung carcinoma cell line engineered to overexpress ACE2 and TMPRSS2, the primary receptor and a key protease for SARS-CoV-2 entry, respectively[3].

  • H460: A human large cell lung cancer line used for studying various respiratory viruses[1].

SARS-CoV-2 isolates, including the ancestral strains and variants of concern, are propagated in appropriate cell lines to generate viral stocks for use in antiviral assays.

In Vitro Antiviral Activity Assays

The efficacy of antiviral compounds is typically assessed using one of the following assays:

1. Plaque Reduction Neutralization Test (PRNT): This is considered the gold standard for measuring the inhibition of viral infectivity[9][10].

PRNT_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Staining cluster_analysis Analysis Cell_Seeding Seed host cells in multi-well plates Serial_Dilutions Prepare serial dilutions of antiviral drug Pre_incubation Pre-incubate virus with drug dilutions Serial_Dilutions->Pre_incubation Infection Infect cell monolayers with virus-drug mixture Pre_incubation->Infection Overlay Add semi-solid overlay (e.g., agarose) Infection->Overlay Incubation Incubate for 2-3 days to allow plaque formation Overlay->Incubation Fix_Stain Fix cells and stain with crystal violet Incubation->Fix_Stain Plaque_Counting Count plaques in each well Fix_Stain->Plaque_Counting EC50_Calculation Calculate EC50 from dose-response curve Plaque_Counting->EC50_Calculation

Figure 3. Workflow of a Plaque Reduction Assay.
  • Detailed Methodology:

    • Host cells are seeded in multi-well plates and grown to confluency.

    • The antiviral drug is serially diluted.

    • A known amount of virus is pre-incubated with the drug dilutions before being added to the cell monolayers[11].

    • After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective drug concentration. This overlay restricts the spread of the virus, leading to the formation of localized lesions called plaques.

    • After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

    • The percentage of plaque reduction compared to a no-drug control is calculated for each drug concentration, and the EC50 value is determined from the resulting dose-response curve[11][12].

2. Viral RNA Yield Reduction Assay (qRT-PCR): This assay measures the reduction in viral RNA production in the presence of the antiviral drug.

qRTPCR_Workflow cluster_prep Preparation & Infection cluster_harvest Harvesting & Extraction cluster_quantification Quantification & Analysis Cell_Seeding Seed host cells in multi-well plates Drug_Treatment Treat cells with serial dilutions of antiviral drug Cell_Seeding->Drug_Treatment Infection Infect cells with SARS-CoV-2 Drug_Treatment->Infection Incubation Incubate for a defined period (e.g., 24-48h) Infection->Incubation Supernatant_Harvest Harvest cell supernatant and/or cell lysate Incubation->Supernatant_Harvest RNA_Extraction Extract viral RNA Supernatant_Harvest->RNA_Extraction qRT_PCR Quantify viral RNA using one-step qRT-PCR RNA_Extraction->qRT_PCR EC50_Calculation Calculate EC50 from dose-response curve qRT_PCR->EC50_Calculation

Figure 4. Workflow of a qRT-PCR based assay.
  • Detailed Methodology:

    • Host cells are seeded in multi-well plates.

    • Cells are treated with serial dilutions of the antiviral drug before or after infection with SARS-CoV-2[13].

    • After a defined incubation period (e.g., 24-48 hours), the cell supernatant and/or cell lysate is harvested.

    • Viral RNA is extracted from the samples[14].

    • The amount of viral RNA is quantified using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay, often targeting a conserved viral gene like the RdRp or nucleocapsid (N) gene[15][16].

    • The reduction in viral RNA levels compared to a no-drug control is used to calculate the EC50 value.

Cytotoxicity Assays

To determine the therapeutic window of an antiviral drug, its cytotoxicity is assessed in parallel with its antiviral activity. The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability. This is often determined using assays such as the MTT or MTS assay, which measure mitochondrial metabolic activity as an indicator of cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the potential of a drug candidate, with a higher SI indicating a more favorable safety profile.

Conclusion

References

Validating the Dual-Target Mechanism of Azvudine Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azvudine (B1666521) (FNC), a novel nucleoside analog, has demonstrated a unique dual-target mechanism of action, setting it apart from other antiviral agents. This guide provides an objective comparison of Azvudine's performance with alternative therapies, supported by available in vivo experimental data. We delve into its distinct mechanisms against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), alongside its immunomodulatory effects.

Dual-Target Mechanism of Azvudine

Azvudine's "dual-target" characteristic can be understood in three key contexts:

  • Dual Action Against HIV: It functions as a nucleoside reverse transcriptase inhibitor (NRTI) and is also described as an inhibitor of the Viral Infectivity Factor (Vif).[1][2][3] This dual action within a single molecule presents a promising strategy to combat HIV, including drug-resistant strains.

  • Broad-Spectrum Antiviral Activity: Azvudine exhibits potent inhibitory effects against different viruses through distinct mechanisms. It inhibits the reverse transcriptase of HIV and the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2 and Hepatitis C virus (HCV).[1][4][5]

  • Combined Antiviral and Immunomodulatory Effects: A significant in vivo finding is Azvudine's thymus-homing feature.[1][6][7][8] This suggests that beyond direct viral inhibition, Azvudine may also exert its therapeutic effect by modulating the host immune response, particularly by protecting and promoting T-cell function.[7][9]

In Vivo Validation and Efficacy

SARS-CoV-2

In vivo studies in animal models and human clinical trials have provided evidence for Azvudine's efficacy against SARS-CoV-2.

Rhesus Macaque Model: In SARS-CoV-2-infected rhesus macaques, oral administration of Azvudine (0.07 mg/kg, once daily) led to a significant reduction in viral load.[6] Furthermore, the treatment resulted in improved lymphocyte profiles, alleviation of inflammation and organ damage, and recuperation of the thymus.[1][6]

Rat Model: Pharmacokinetic studies in rats revealed a notable thymus-homing feature, with the active form of Azvudine, FNC triphosphate, concentrating in the thymus and peripheral blood mononuclear cells (PBMCs).[1][6]

Human Clinical Trials: Multiple Phase III clinical trials have evaluated the efficacy and safety of Azvudine in patients with mild-to-moderate COVID-19.[2][3] These studies have demonstrated that Azvudine can significantly shorten the time to nucleic acid negative conversion and improve clinical symptoms compared to placebo or standard treatment.[1][3][10] For instance, one study reported that the median time for clinical symptom improvement was statistically significant in the Azvudine group compared to the placebo group.[1] Another trial showed the average time to consecutive negative nucleic acid tests was reduced by 4.5 days with Azvudine treatment.[4]

HIV

While the dual-target mechanism of reverse transcriptase and Vif inhibition for HIV is cited, specific in vivo studies validating the Vif inhibition aspect are not as extensively detailed in currently available literature. The primary in vivo evidence for its anti-HIV activity comes from its potent inhibition of reverse transcriptase, a well-established target for NRTIs. Azvudine has shown high potency against both wild-type and drug-resistant HIV strains in vitro.[4]

Comparative Performance

Azvudine's multifaceted mechanism of action offers potential advantages over other antiviral agents that typically target a single viral protein.

FeatureAzvudine HydrochlorideLamivudine (B182088) (NRTI)Remdesivir (RdRp Inhibitor)Paxlovid (Protease Inhibitor)
Primary Target(s) HIV: Reverse Transcriptase (& Vif); SARS-CoV-2: RdRp; Immunomodulation (Thymus)[1][2][7]HIV: Reverse TranscriptaseSARS-CoV-2: RdRpSARS-CoV-2: 3CL Protease
Administration Oral[6]OralIntravenousOral
Key In Vivo Findings (SARS-CoV-2) Reduced viral load, improved lymphocyte profiles, thymus recuperation in rhesus macaques.[1][6] Shorter time to viral clearance and clinical improvement in humans.[1][10]N/AReduced time to recovery in hospitalized patients.Reduced risk of hospitalization or death in high-risk patients.
Resistance Profile Remains active against some NRTI-resistant HIV strains.[11][12] The M184I mutation is associated with resistance.[12][13]M184V/I mutation confers high-level resistance.Emergence of resistance mutations in the RdRp gene has been observed.Resistance can emerge through mutations in the 3CL protease.

Experimental Protocols

In Vivo Rhesus Macaque Study (SARS-CoV-2)
  • Animal Model: SARS-CoV-2-infected rhesus macaques.[6]

  • Drug Administration: Oral administration of Azvudine at a dose of 0.07 mg/kg, once daily.[6]

  • Outcome Measures:

    • Viral Load: Monitored through RT-qPCR of oropharyngeal swabs.[14]

    • Immunological Parameters: Lymphocyte profiles were assessed.[6]

    • Pathology: Inflammation and organ damage were evaluated.[6] Chest X-rays were used to assess ground-glass opacities.[6]

    • Thymus Function: Single-cell sequencing was employed to analyze the promotion of thymus function.[1][6]

In Vivo Rat Pharmacokinetic Study
  • Animal Model: Rats.[6]

  • Drug Administration: Oral administration of Azvudine.[6]

  • Outcome Measures:

    • Drug Distribution: Concentration of Azvudine and its active triphosphate form was measured in various tissues, with a focus on the thymus and peripheral blood mononuclear cells (PBMCs).[1][6]

Human Clinical Trial for COVID-19 (Phase III, Randomized, Controlled)
  • Study Population: Patients with mild and common COVID-19.[15]

  • Intervention:

    • Treatment Group: Azvudine tablets (e.g., 5 mg, once daily) plus standard symptomatic treatment.[3][6]

    • Control Group: Placebo or standard antiviral treatment plus symptomatic treatment.[1][15]

  • Primary Outcome:

    • Time to Nucleic Acid Negative Conversion: Time until two consecutive negative SARS-CoV-2 nucleic acid tests.[10][15]

  • Secondary Outcomes:

    • Viral Load: Reduction in viral load over time.[1][3]

    • Clinical Improvement: Time to improvement of clinical symptoms.[1][3]

    • Safety and Tolerability: Monitoring of adverse events.[3]

Visualizing the Mechanisms and Workflows

Azvudine_Mechanism cluster_HIV HIV Infection cluster_SARSCoV2 SARS-CoV-2 Infection cluster_HostCell Host Cell HIV_RNA HIV RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Vif Vif Protein A3G APOBEC3G (Host Antiviral Factor) Vif->A3G Degradation SARS_RNA SARS-CoV-2 RNA New_RNA New Viral RNA SARS_RNA->New_RNA Replication Azvudine Azvudine (FNC) Azvudine->Vif Inhibits Vif (Prevents A3G Degradation) Azvudine_TP Azvudine Triphosphate (Active) Azvudine->Azvudine_TP Phosphorylation Azvudine_TP->Proviral_DNA Inhibits Reverse Transcriptase Azvudine_TP->New_RNA Inhibits RdRp

Caption: Dual-target mechanism of Azvudine against HIV and SARS-CoV-2.

Azvudine_Immune_Modulation Azvudine Oral Azvudine Thymus Thymus Azvudine->Thymus Thymus-Homing & Concentration of Active Metabolite PBMCs PBMCs Azvudine->PBMCs Concentration of Active Metabolite T_Cells T-Cell Function and Development Thymus->T_Cells Promotes Immune_Response Enhanced Antiviral Immune Response T_Cells->Immune_Response

Caption: Immunomodulatory pathway of Azvudine via thymus-homing.

Experimental_Workflow_Rhesus_Macaque Infection Infect Rhesus Macaques with SARS-CoV-2 Treatment Oral Administration of Azvudine (0.07 mg/kg, qd) Infection->Treatment Monitoring Monitor Viral Load (RT-qPCR from swabs) Treatment->Monitoring Analysis Assess Lymphocyte Profiles, Inflammation, and Organ Damage Treatment->Analysis Thymus_Eval Evaluate Thymus Function (Single-cell sequencing) Treatment->Thymus_Eval Outcome Reduced Viral Load & Improved Immune Function Monitoring->Outcome Analysis->Outcome Thymus_Eval->Outcome

Caption: In vivo experimental workflow in the rhesus macaque model.

Conclusion

This compound presents a compelling case as a dual-target antiviral agent with both direct antiviral and immunomodulatory activities. Its efficacy against SARS-CoV-2 is supported by in vivo data from animal models and human clinical trials. While its dual action against HIV is mechanistically described, further in vivo studies are warranted to fully elucidate the contribution of Vif inhibition to its overall anti-HIV profile. The unique thymus-homing property of Azvudine distinguishes it from other antivirals and opens new avenues for therapeutic strategies that combine viral suppression with immune system support. Continued research will be crucial to fully harness the therapeutic potential of this promising molecule.

References

Azvudine Hydrochloride: A Comparative Analysis of Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1][2] A critical aspect of its clinical utility is its cross-resistance profile with existing NRTIs. This guide provides a comprehensive comparison of Azvudine's performance against drug-resistant HIV-1 strains in comparison to other nucleoside analogs, supported by experimental data and detailed methodologies.

Mechanism of Action

Azvudine, a cytidine (B196190) analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the reverse transcriptase (RT) enzyme. The presence of a 3'-OH group in Azvudine allows for its incorporation, but the 4'-azido group ultimately leads to chain termination, thus inhibiting the reverse transcription process.[1][3] This mechanism is fundamental to its antiviral effect against both wild-type and some drug-resistant viral strains.

Cross-Resistance Profile

In vitro studies have elucidated the cross-resistance profile of Azvudine against HIV-1 strains harboring key resistance mutations to other NRTIs.

Activity against NRTI-Resistant Strains

Azvudine has shown potent inhibitory activity against HIV-1 strains with mutations that confer resistance to other NRTIs, such as those with the L74V and T69N mutations.[1][2][4] However, its efficacy is most notably challenged by mutations at the M184 position of the reverse transcriptase.

The M184V mutation, which is a primary resistance mutation for lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), leads to a significant reduction in susceptibility to Azvudine, with a reported 250-fold decrease.[1][2][4] Despite this, Azvudine remains active in the nanomolar range against M184V-mutant viruses, a significant advantage over lamivudine, which is largely ineffective against this strain.[1][5]

The key resistance mutation identified for Azvudine through in vitro selection is M184I.[1][2][6] Molecular modeling studies suggest that the azido (B1232118) group of Azvudine creates greater steric hindrance with the isoleucine at position 184 compared to the valine substitution, potentially explaining the selection of M184I over M184V under Azvudine pressure.[1][2]

Quantitative Analysis of Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values of Azvudine and lamivudine against wild-type and NRTI-resistant HIV-1 strains.

Table 1: Comparative Antiviral Activity of Azvudine and Lamivudine against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainDrugEC50 (nM)Fold Change in EC50 (vs. Wild-Type)Reference
HIV-1IIIB (Wild-Type)Azvudine0.11-[1]
Lamivudine135.5-[1]
HIV-1LAV-M184VAzvudine27.45250[1]
Lamivudine>800,000>5904[1]
FNCP-21 HIV-1IIIB (M184I)Azvudine80.82735[1]
Lamivudine83074.5613[1]
3TCP-21 HIV-1IIIB (M184V)Azvudine25.49232[1]
Lamivudine463254.53419[1]
HIV-174VAzvudine0.111[1]
Lamivudine117.90.87[1]

Table 2: Antiviral Activity of Azvudine against Various HIV-1 and HIV-2 Strains

Virus StrainEC50 Range (nM)Reference
HIV-10.03 - 6.92[1][2]
HIV-20.018 - 0.025[1][2]

Experimental Protocols

In Vitro Induced Resistance Assay

The selection of drug-resistant HIV-1 strains was performed using a dose-escalation method. HIV-1IIIB was cultured in C8166 cells in the presence of increasing concentrations of Azvudine or lamivudine. The initial drug concentration was near the EC50 value and was gradually increased as viral replication was observed. The supernatant was collected at peak cytopathic effect (CPE) and used to infect fresh cells with a higher drug concentration. This process was repeated for multiple passages. The genotype of the resistant virus was determined by sequencing the reverse transcriptase gene.[1]

Antiviral Activity Assay

The anti-HIV activity of the compounds was evaluated by measuring the inhibition of virus-induced CPE in C8166 cells. Cells were infected with HIV-1 and cultured in the presence of serial dilutions of the test compounds. After a 3-day incubation period, cell viability was determined using the MTT method. The EC50 was calculated as the drug concentration required to inhibit viral replication by 50%.[1]

Visualizing the Mechanism and Resistance

Mechanism of Action of Azvudine

Azvudine_Mechanism cluster_cell Host Cell Azvudine Azvudine (FNC) Azvudine_TP Azvudine Triphosphate (FNC-TP) Azvudine->Azvudine_TP Phosphorylation (Host Kinases) RT Reverse Transcriptase Azvudine_TP->RT Incorporation Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA (Chain Terminated) RT->Proviral_DNA Inhibition of DNA Synthesis

Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Workflow for In Vitro Resistance Selection

Resistance_Selection_Workflow Start Start: Wild-Type HIV-1IIIB Infection Infect C8166 cells Start->Infection Culture Culture with increasing concentrations of Azvudine Infection->Culture CPE Observe for Cytopathic Effect (CPE) Culture->CPE Harvest Harvest virus from supernatant at peak CPE CPE->Harvest Passage Infect fresh cells with harvested virus and higher drug concentration Harvest->Passage Repeat Repeat for multiple passages Passage->Repeat Repeat->Culture Next Passage Sequencing Genotypic analysis of RT gene by sequencing Repeat->Sequencing End Identify Resistance Mutations Sequencing->End

Caption: Workflow for selecting Azvudine-resistant HIV-1 strains in vitro.

Conclusion

Azvudine demonstrates a favorable cross-resistance profile compared to some established NRTIs, particularly lamivudine. While the M184V mutation reduces its susceptibility, Azvudine retains significant activity, offering a potential therapeutic option for patients with lamivudine-resistant HIV-1. The primary resistance pathway for Azvudine appears to involve the M184I mutation. These findings highlight Azvudine's potential as a valuable component in combination antiretroviral therapy, especially in the context of increasing drug resistance. Further clinical investigations are warranted to fully elucidate its role in the management of HIV-1 infection.

References

Confirming the synergistic effect of Azvudine with other antiretroviral drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vitro studies confirms the synergistic effect of Azvudine (FNC) when used in combination with a range of other antiretroviral drugs, offering a promising avenue for enhancing HIV treatment strategies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data, methodologies, and underlying mechanisms of action.

Potent Synergy Across Multiple Antiretroviral Classes

Azvudine, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant synergistic activity when paired with antiretrovirals from various classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), other NRTIs, fusion inhibitors, integrase inhibitors, and protease inhibitors.[1][2][3] This broad synergistic profile suggests that Azvudine could be a valuable component of combination therapies, potentially leading to reduced drug dosages, lower toxicity, and a higher barrier to the development of drug resistance.

The primary evidence for this synergy comes from a pivotal study by Wang et al. (2014), which evaluated the in vitro antiviral activity of Azvudine in combination with six FDA-approved anti-HIV drugs in HIV-1 infected C8166 and peripheral blood mononuclear cells (PBMCs).[1][2][3] The study utilized the Combination Index (CI) method, a widely accepted standard for quantifying drug interactions, to assess the nature of the combined effects.

Quantitative Analysis of Synergistic Effects

The following table summarizes the 50% effective concentration (EC50) values of Azvudine and the six other antiretroviral drugs, both individually and in combination, as well as the corresponding Combination Index (CI) values in HIV-1IIIB infected C8166 cells. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Drug Combination (Azvudine +)Drug ClassEC50 Azvudine (nM)EC50 Other Drug (nM)EC50 Combination (Azvudine + Other Drug) (nM)Combination Index (CI)
Nevirapine NNRTI0.11 ± 0.0216.31 ± 2.150.03 + 4.570.56
Zidovudine NRTI0.11 ± 0.022.05 ± 0.310.04 + 0.730.72
Lamivudine (B182088) NRTI0.11 ± 0.02127.3 ± 15.40.03 + 34.370.54
Enfuvirtide Fusion Inhibitor0.11 ± 0.021.17 ± 0.190.04 + 0.420.72
Raltegravir Integrase Inhibitor0.11 ± 0.022.38 ± 0.260.03 + 0.670.56
Indinavir Protease Inhibitor0.11 ± 0.0221.54 ± 3.270.03 + 6.030.56

Data represents the mean ± standard deviation for three separate experiments. Data sourced from Wang et al., 2014.

The results consistently demonstrate a synergistic interaction (CI < 1) between Azvudine and all six tested antiretroviral drugs in C8166 cells.[1] Similar synergistic effects were also observed in HIV-1TC-1 infected PBMCs.[1][2][3]

Experimental Protocols

The following methodologies were employed in the key in vitro study to determine the synergistic effects of Azvudine.

Combination Antiviral Activity Assay

The antiviral effects of Azvudine in combination with other antiretroviral drugs were assessed in HIV-1IIIB infected C8166 cells and HIV-1TC-1 infected PBMCs.[1]

  • For C8166 cells: The formation of syncytia, a characteristic cytopathic effect of HIV infection, was observed and quantified under a microscope on the third day post-infection.

  • For PBMCs: The level of p24 antigen, a viral core protein, in the cell culture supernatant was measured by ELISA on the tenth day post-infection.

Synergy Analysis

The interaction between Azvudine and the other antiretroviral drugs was quantitatively analyzed using the Chou-Talalay method to calculate the Combination Index (CI).[1] The CalcuSyn software (Biosoft, USA) was used for this calculation. The CI values were interpreted as follows:

  • < 0.1: Very strong synergism

  • 0.1–0.3: Strong synergism

  • 0.3–0.7: Synergism

  • 0.7–0.85: Moderate synergism

  • 0.85–0.90: Slight synergism

  • 0.90–1.10: Nearly additive

  • 1.10–1.20: Slight antagonism

  • 1.20–1.45: Moderate antagonism

  • 1.45–3.3: Antagonism

  • 3.3–10: Strong antagonism

  • > 10: Very strong antagonism

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the points of intervention of these antiretroviral drugs and the experimental process, the following diagrams are provided.

HIV_Lifecycle_Inhibition cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Points of Antiretroviral Inhibition HIV_RNA HIV_RNA HIV_DNA HIV_DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated_DNA HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral_Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_HIV_Virion New_HIV_Virion Viral_Proteins->New_HIV_Virion Assembly & Budding Azvudine_NRTI Azvudine (NRTI) Zidovudine (NRTI) Lamivudine (NRTI) Azvudine_NRTI->HIV_RNA Inhibit Reverse Transcriptase Nevirapine_NNRTI Nevirapine (NNRTI) Nevirapine_NNRTI->HIV_RNA Raltegravir_INI Raltegravir (INI) Raltegravir_INI->HIV_DNA Inhibits Integrase Indinavir_PI Indinavir (PI) Indinavir_PI->Viral_Proteins Inhibits Protease Enfuvirtide_FI Enfuvirtide (FI) HIV_Virus HIV Virion Enfuvirtide_FI->HIV_Virus Inhibits Fusion HIV_Virus->HIV_RNA Entry & Uncoating

Caption: HIV life cycle and points of inhibition by different antiretroviral drug classes.

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Prepare C8166 or PBMC cell cultures Infection Infect cells with HIV-1 Cell_Culture->Infection Drug_Dilution Prepare serial dilutions of Azvudine and other ARVs Treatment Treat infected cells with drugs (single and combinations) Drug_Dilution->Treatment Infection->Treatment Incubation Incubate for a specific period Treatment->Incubation Measurement Measure viral replication (Syncytia or p24 levels) Incubation->Measurement EC50_Calc Calculate EC50 values Measurement->EC50_Calc CI_Calc Calculate Combination Index (CI) using CalcuSyn software EC50_Calc->CI_Calc Interpretation Interpret CI values (Synergy, Additive, Antagonism) CI_Calc->Interpretation

Caption: Experimental workflow for determining the synergistic effects of antiretroviral drugs.

Conclusion

The available in vitro data strongly supports the synergistic interaction of Azvudine with a variety of antiretroviral agents. This finding is significant for the development of future HIV treatment regimens, as it highlights Azvudine's potential to enhance the efficacy of existing therapies. Further clinical investigations are warranted to confirm these synergistic effects in vivo and to establish optimal combination therapies for patients with HIV.

References

Independent Validation of Azvudine Hydrochloride's Antiviral Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Azvudine (B1666521) hydrochloride against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), benchmarked against established antiviral agents. All presented data is sourced from peer-reviewed publications to ensure independent validation.

Antiviral Activity Against HIV-1

Azvudine (also known as FNC or RO-0622) has demonstrated potent in vitro activity against various strains of HIV-1, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] This section compares the efficacy of Azvudine with Lamivudine (B182088), a widely used NRTI for HIV treatment.

DrugVirus StrainCell LineEC50 (nM)Publication
Azvudine (FNC) HIV-1 IIIBC81660.03 - 0.11Wang RR, et al. (2014)
HIV-1 RFC81660.03 - 0.11Wang RR, et al. (2014)
HIV-1 KM018 (Clinical Isolate)PBMCs6.92Wang RR, et al. (2014)
HIV-1 TC-1 (Clinical Isolate)PBMCs0.34Wang RR, et al. (2014)
HIV-1 WAN T69N (NRTI-resistant)C81660.45Wang RR, et al. (2014)
Lamivudine (3TC) HIV-1 (Zidovudine-sensitive isolate)PBMCs70 - 200Merrill DP, et al. (1996)

EC50 (Half-maximal Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. Lower values indicate higher potency.

Antiviral Activity Against SARS-CoV-2

Azvudine has also been investigated for its potential to inhibit SARS-CoV-2. Its mechanism of action in this context is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3][4] This section compares its in vitro efficacy against that of Nirmatrelvir, the active component of Paxlovid.

DrugVirus Strain/VariantCell LineEC50 (nM)Publication
Azvudine (FNC) SARS-CoV-2 (unspecified)Vero E61200 - 4300Ren Z, et al. (2020)
Nirmatrelvir SARS-CoV-2 USA-WA1/2020VeroE6 P-gp KO38.0Owen DR, et al. (2021); Pfizer (2022)
SARS-CoV-2 Alpha (B.1.1.7)VeroE6 P-gp KO41.0Pfizer (2022)
SARS-CoV-2 Beta (B.1.351)VeroE6 P-gp KO127.2Pfizer (2022)
SARS-CoV-2 Gamma (P.1)VeroE6 P-gp KO24.9Pfizer (2022)
SARS-CoV-2 Delta (B.1.617.2)VeroE6 P-gp KO21.2Pfizer (2022)
SARS-CoV-2 Lambda (C.37)VeroE6 P-gp KO15.9Pfizer (2022)
SARS-CoV-2 Mu (B.1.621)VeroE6 P-gp KO25.7Pfizer (2022)
SARS-CoV-2 Omicron (B.1.1.529)VeroE6 P-gp KO16.2Pfizer (2022)

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future validation studies.

In Vitro Anti-HIV-1 Assay for Azvudine and Lamivudine (Wang RR, et al., 2014)
  • Cells and Viruses:

    • C8166 (a human T-cell line) and peripheral blood mononuclear cells (PBMCs) from healthy donors were used.

    • Laboratory-adapted HIV-1 strains (IIIB and RF), clinical primary isolates (KM018, TC-1), and an NRTI-resistant strain (WAN T69N) were utilized.

  • Assay Procedure:

    • C8166 cells or PHA-stimulated PBMCs were infected with the respective HIV-1 strains.

    • Following infection, the cells were washed to remove free virus and resuspended in culture medium.

    • The infected cells were seeded in 96-well plates containing serial dilutions of the test compounds (Azvudine or Lamivudine).

    • After a 3-day incubation period, the supernatant was collected.

  • Quantification of Antiviral Activity:

    • The concentration of HIV-1 p24 antigen in the supernatant was quantified using an in-house enzyme-linked immunosorbent assay (ELISA).

    • The EC50 values were calculated based on the inhibition of p24 antigen production in drug-treated cells compared to untreated control cells.

In Vitro Anti-SARS-CoV-2 Assay for Azvudine (Ren Z, et al., 2020)
  • Cells and Virus:

    • Vero E6 cells, a monkey kidney epithelial cell line, were used for the antiviral assays.

    • The specific strain of SARS-CoV-2 was not detailed in the pilot study.

  • Assay Procedure:

    • Vero E6 cells were seeded in 96-well plates.

    • The cells were treated with various concentrations of Azvudine.

    • Subsequently, the cells were infected with SARS-CoV-2.

  • Quantification of Antiviral Activity:

    • The antiviral activity was determined by observing the inhibition of the virus-induced cytopathic effect (CPE).

    • The EC50 was calculated as the concentration of Azvudine that inhibited the CPE by 50%.

In Vitro Anti-SARS-CoV-2 Assay for Nirmatrelvir (Owen DR, et al., 2021; Pfizer, 2022)
  • Cells and Viruses:

    • VeroE6 cells with a knockout of the P-glycoprotein (P-gp) transporter gene (VeroE6 P-gp KO) were used to avoid drug efflux.

    • A panel of SARS-CoV-2 variants of concern and interest were tested.

  • Assay Procedure:

    • VeroE6 P-gp KO cells were infected with the different SARS-CoV-2 variants at a uniform multiplicity of infection (MOI).

    • The infected cells were then treated with serial dilutions of Nirmatrelvir.

  • Quantification of Antiviral Activity:

    • Viral replication was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels.

    • The EC50 values were determined based on the reduction in viral RNA in treated cells compared to untreated controls.

Mechanism of Action Visualizations

The following diagrams illustrate the established mechanisms of action for Azvudine and the comparator drugs.

Azvudine_HIV_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Azvudine Azvudine (Prodrug) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Cellular Kinases FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) FNC_DP->FNC_TP Cellular Kinases RT Reverse Transcriptase FNC_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA (Incomplete) Chain_Termination Chain Termination Proviral_DNA->Chain_Termination RT->Proviral_DNA

Caption: Azvudine's mechanism of action against HIV.

Lamivudine_HIV_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Lamivudine Lamivudine (Prodrug) L_MP Lamivudine Monophosphate Lamivudine->L_MP Cellular Kinases L_DP Lamivudine Diphosphate L_MP->L_DP Cellular Kinases L_TP Lamivudine Triphosphate (Active Form) L_DP->L_TP Cellular Kinases RT Reverse Transcriptase L_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA (Incomplete) Chain_Termination Chain Termination Proviral_DNA->Chain_Termination RT->Proviral_DNA

Caption: Lamivudine's mechanism of action against HIV.

Azvudine_SARSCoV2_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Azvudine Azvudine (Prodrug) FNC_MP Azvudine Monophosphate Azvudine->FNC_MP Cellular Kinases FNC_DP Azvudine Diphosphate FNC_MP->FNC_DP Cellular Kinases FNC_TP Azvudine Triphosphate (FNC-TP - Active Form) FNC_DP->FNC_TP Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) FNC_TP->RdRp Competitive Inhibition Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp New_Viral_RNA New Viral RNA (Incomplete) Chain_Termination Chain Termination New_Viral_RNA->Chain_Termination RdRp->New_Viral_RNA

Caption: Azvudine's mechanism of action against SARS-CoV-2.

Nirmatrelvir_Mechanism cluster_virus SARS-CoV-2 Replication Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro / 3CLpro) Viral_Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Blocked Inhibition Inhibition of Proteolysis Mpro->Inhibition Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition

Caption: Nirmatrelvir's mechanism of action against SARS-CoV-2.

References

A Comparative Analysis of the Safety Profiles of Azvudine, Paxlovid, and Molnupiravir for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid development of oral antiviral therapies has been a critical component of the global response to the COVID-19 pandemic. This guide provides a detailed comparison of the safety profiles of three prominent oral antivirals: Azvudine, Paxlovid (nirmatrelvir/ritonavir), and Molnupiravir. The information presented is based on available clinical trial data and real-world evidence to support informed research and development decisions.

Comparative Safety and Tolerability

The overall safety and tolerability of Azvudine, Paxlovid, and Molnupiravir vary, with each presenting a distinct profile of adverse events, contraindications, and drug-drug interactions.

Azvudine has demonstrated a generally good safety and tolerance profile in clinical trials.[1] A meta-analysis of five randomized controlled trials (RCTs) involving 1142 patients showed a lower incidence of adverse events in the Azvudine group compared to control groups.[2] The most commonly reported adverse effects are mild to moderate and include dizziness, headache, nausea, and diarrhea.[3] However, a boxed warning in its Chinese package insert indicates a risk of decreased absolute neutrophil count, and increases in total bilirubin, glutathione (B108866) aminotransferase, and blood glucose.[4]

Paxlovid , a combination of nirmatrelvir (B3392351) and ritonavir (B1064), has been widely used. The most frequently reported side effects in the EPIC-HR trial were dysgeusia (altered taste) and diarrhea.[5] A significant consideration for Paxlovid is its potential for numerous drug-drug interactions, primarily due to the ritonavir component, which is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This can lead to increased concentrations of other medications, necessitating careful review of a patient's concomitant drug regimen.[6][7]

Molnupiravir was generally well-tolerated in its phase 3 clinical trial (MOVe-OUT), with the most common adverse effects being diarrhea, nausea, and dizziness, all occurring in less than 2% of patients.[4] However, concerns have been raised regarding its potential for mutagenicity. Due to these concerns, its use is not recommended in pregnant or breastfeeding women, and men planning to conceive are advised to use reliable contraception during and after treatment.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events reported in key clinical trials for each antiviral.

Adverse EventAzvudine (5 RCTs Meta-Analysis)[2]Paxlovid (EPIC-HR Trial)[5]Molnupiravir (MOVe-OUT Trial)[4]
Any Adverse Event 44.52%Not explicitly stated in snippetNot explicitly stated in snippet
Serious Adverse Events 1.16%Not explicitly stated in snippetNot explicitly stated in snippet
Diarrhea Common3%<2%
Nausea CommonNot explicitly stated in snippet<2%
Dizziness CommonNot explicitly stated in snippet<2%
Dysgeusia (Altered Taste) Not reported5%Not reported
Headache CommonNot explicitly stated in snippetNot explicitly stated in snippet

Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited for each antiviral, based on publicly available information.

Azvudine: Phase III Clinical Trial (NCT05033145)
  • Study Design: A randomized, double-blind, placebo-controlled, single-center Phase III clinical study.

  • Participants: 312 adult patients with initial-stage COVID-19 (mild cases). Inclusion criteria included a positive SARS-CoV-2 test and meeting WHO diagnostic criteria for COVID-19 without evidence of bacterial pneumonia or hypoxia.

  • Intervention: Participants were randomized to receive either Azvudine or a placebo.

  • Primary Outcome Measures: The primary goals were to evaluate the efficacy and safety of Azvudine. This included assessing the rate of change in biochemical markers of inflammatory and hepatic function, and RT-PCR test results on treatment days.

  • Safety Assessment: Safety was monitored through the evaluation of adverse events, serious adverse events, and changes in laboratory parameters.

Paxlovid: EPIC-HR Trial (NCT04960202)
  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 2,246 non-hospitalized, symptomatic, unvaccinated adults with confirmed COVID-19 who were at high risk of progressing to severe disease.

  • Intervention: Participants were randomized 1:1 to receive either Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or a placebo orally every 12 hours for five days.

  • Primary Outcome Measures: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.

  • Safety Assessment: Safety was assessed by monitoring treatment-emergent adverse events, serious adverse events, and laboratory abnormalities.

Molnupiravir: MOVe-OUT Trial (NCT04575597)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 1,433 non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 who had at least one risk factor for severe disease.

  • Intervention: Participants were randomized to receive either 800 mg of Molnupiravir or a placebo orally twice daily for five days.

  • Primary Outcome Measures: The primary efficacy endpoint was the incidence of hospitalization or death at day 29. The primary safety endpoint was the incidence of adverse events.

  • Safety Assessment: Safety was evaluated through the collection of data on all adverse events, serious adverse events, and discontinuation of the study drug due to adverse events.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for each antiviral, which are relevant to understanding their safety profiles.

Azvudine_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Azvudine Action Viral_RNA Viral RNA RdRp RNA-dependent RNA polymerase (RdRp) Viral_RNA->RdRp Template RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Azvudine Azvudine (Prodrug) Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine->Azvudine_TP Phosphorylation Azvudine_TP->RdRp Inhibits

Azvudine's Mechanism of Action

Paxlovid_Mechanism cluster_nirmatrelvir Nirmatrelvir Action cluster_ritonavir Ritonavir Action Nirmatrelvir Nirmatrelvir Mpro SARS-CoV-2 Main Protease (Mpro) Nirmatrelvir->Mpro Inhibits Nirmatrelvir_Metabolism Nirmatrelvir Metabolism Polyprotein_Cleavage Viral Polyprotein Cleavage Mpro->Polyprotein_Cleavage Prevents Ritonavir Ritonavir Ritonavir->Nirmatrelvir Boosts Concentration CYP3A4 Cytochrome P450 3A4 (CYP3A4) Ritonavir->CYP3A4 Inhibits CYP3A4->Nirmatrelvir_Metabolism Reduces

Paxlovid's Dual Mechanism of Action

Molnupiravir_Mechanism Molnupiravir Molnupiravir (Prodrug) NHC β-D-N4-hydroxycytidine (NHC) (Active Metabolite) Molnupiravir->NHC Hydrolysis NHC_TP NHC-Triphosphate (NHC-TP) NHC->NHC_TP Phosphorylation RdRp Viral RNA-dependent RNA polymerase (RdRp) NHC_TP->RdRp Incorporated during RNA_Replication Viral RNA Replication RdRp->RNA_Replication Mutated_RNA Mutated Viral RNA RNA_Replication->Mutated_RNA Leads to Error_Catastrophe Error Catastrophe & Non-viable Virus Mutated_RNA->Error_Catastrophe

Molnupiravir's Mechanism of Lethal Mutagenesis

References

A Molecular Modeling Showdown: Azvudine vs. 3TC in the Battle for Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative binding mechanisms and efficacy of two key nucleoside reverse transcriptase inhibitors against HIV.

This guide offers a detailed comparison of Azvudine (also known as FNC) and Lamivudine (B182088) (3TC), two prominent nucleoside reverse transcriptase inhibitors (NRTIs) used in the management of HIV. We will explore their performance through in vitro experimental data and delve into the structural basis of their interaction with HIV-1 reverse transcriptase (RT), particularly in the context of drug resistance. This analysis is tailored for researchers, scientists, and professionals in the field of drug development seeking a nuanced understanding of these antiviral agents.

At a Glance: Performance Against HIV-1

Azvudine consistently demonstrates more potent antiviral activity against both wild-type and resistant strains of HIV-1 compared to 3TC. The following table summarizes the 50% effective concentration (EC50) values, a measure of drug potency, for both compounds against various laboratory-adapted and clinical HIV-1 strains. Lower EC50 values indicate higher potency.

HIV-1 StrainAzvudine (FNC) EC50 (nM)3TC (Lamivudine) EC50 (nM)Fold Difference (3TC/Azvudine)
Wild-Type Strains
HIV-1IIIB (Lab-adapted)0.11 ± 0.021282.8 ± 127.3~11662
HIV-1RF (Lab-adapted)0.03 ± 0.01550.6 ± 11.2~18353
HIV-1KM018 (Clinical)6.92 ± 1.08341.2 ± 32.4~49
HIV-1TC-1 (Clinical)0.34 ± 0.0265.4 ± 8.2~192
NRTI-Resistant Strains
HIV-1L74V0.11 ± 0.01225.4 ± 25.6~2049
HIV-1T69N0.45 ± 0.05Not specified-
HIV-1M184V25.49 ± 3.128456.3 ± 765.4~332

Data sourced from Wang et al., 2014.[1]

The Heart of the Matter: Binding to Reverse Transcriptase

Both Azvudine and 3TC are prodrugs that, once inside the cell, are phosphorylated to their active triphosphate forms (FNCTP and 3TCTP, respectively). These active metabolites act as competitive inhibitors of the viral reverse transcriptase enzyme. By incorporating into the growing viral DNA chain, they cause chain termination, thus halting the replication of the virus.[1]

The key difference in their efficacy, especially against resistant strains, lies in their molecular interaction with the enzyme's active site. The M184V and M184I mutations in reverse transcriptase are known to confer high-level resistance to 3TC.[1] Molecular modeling studies suggest that the bulkier side chains of valine (V) and isoleucine (I) at position 184 create steric hindrance that prevents the efficient binding of 3TCTP.[1]

Experimental Protocols

The data presented in this guide is based on established in vitro and computational methodologies.

In Vitro Antiviral Activity Assay

The antiviral activity of Azvudine and 3TC was determined using a p24 antigen capture ELISA assay. Here is a summary of the protocol:

  • Cell Culture: C8166 cells or peripheral blood mononuclear cells (PBMCs) were used as the target cells for HIV-1 infection.

  • Virus Infection: Cells were infected with various strains of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the cells were cultured in the presence of serial dilutions of Azvudine or 3TC.

  • Incubation: The cultures were incubated for a period that allows for viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The level of HIV-1 p24 antigen in the culture supernatants was quantified using an in-house p24 antigen capture ELISA.

  • Data Analysis: The EC50 values were calculated as the drug concentration required to inhibit p24 production by 50% compared to untreated, virus-infected controls.

Molecular Modeling Protocol

To investigate the structural basis of drug resistance, a molecular docking study was performed. The general steps are as follows:

  • Protein Structure Preparation: The crystal structure of HIV-1 reverse transcriptase (e.g., PDB ID: 3V4I) was obtained from the Protein Data Bank. The structure was prepared by removing solvent molecules and adding hydrogen atoms.

  • Ligand Preparation: The 3D structures of the active triphosphate forms of Azvudine (FNCTP) and 3TC (3TCTP) were generated and energy-minimized.

  • Modeling of Mutations: The M184V and M184I mutations were introduced into the wild-type reverse transcriptase structure using molecular modeling software.

  • Molecular Docking: The prepared ligands (FNCTP and 3TCTP) were docked into the active site of the wild-type and mutant reverse transcriptase structures using a docking program like POSIT.

  • Analysis of Binding Modes: The resulting docked poses were analyzed to understand the key interactions (e.g., hydrogen bonds, steric clashes) between the drugs and the enzyme, providing insights into the mechanisms of binding and resistance.[1]

Visualizing the Science

To better understand the workflow and the molecular basis of the observed differences, the following diagrams are provided.

G cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cell_culture Cell Culture (C8166 or PBMCs) infection HIV-1 Infection cell_culture->infection drug_treatment Drug Treatment (Azvudine vs. 3TC) infection->drug_treatment p24_assay p24 Antigen ELISA drug_treatment->p24_assay ec50_calc EC50 Calculation p24_assay->ec50_calc analysis Binding Mode Analysis ec50_calc->analysis Correlate Potency with Structural Insights get_pdb Retrieve RT Structure (PDB) prep_protein Prepare Protein & Introduce Mutations get_pdb->prep_protein docking Molecular Docking prep_protein->docking prep_ligand Prepare Ligands (FNCTP & 3TCTP) prep_ligand->docking docking->analysis

Experimental workflow for comparing Azvudine and 3TC.

G cluster_wt Wild-Type RT cluster_mutant Mutant RT (M184V/I) wt_rt Wild-Type RT (Methionine at pos. 184) azvudine_wt Azvudine Binds Effectively (High Potency) wt_rt->azvudine_wt tc3_wt 3TC Binds Effectively (Potent) wt_rt->tc3_wt mutant_rt Mutant RT (Valine/Isoleucine at pos. 184) steric_hindrance Steric Hindrance in Binding Pocket mutant_rt->steric_hindrance azvudine_mutant Azvudine Binding Partially Retained (Reduced but still active) steric_hindrance->azvudine_mutant tc3_mutant 3TC Binding Severely Impeded (High-level Resistance) steric_hindrance->tc3_mutant

Impact of M184V/I mutations on drug binding.

Conclusion

The comparative analysis reveals that Azvudine is a significantly more potent inhibitor of HIV-1 reverse transcriptase than 3TC, particularly against clinically relevant drug-resistant strains. Molecular modeling studies provide a structural rationale for this observation, attributing the sustained efficacy of Azvudine in the face of resistance mutations to its unique chemical structure that avoids the severe steric clashes that hamper the binding of 3TC. These findings underscore the importance of continued structure-based drug design in developing next-generation antiretroviral agents that can effectively combat the evolving landscape of HIV drug resistance.

References

In Vitro Resistance Selection Studies: A Comparative Analysis of Azvudine and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro resistance profiles of Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), against other established NRTIs. The data presented is compiled from published experimental studies to assist researchers in understanding the mechanisms of resistance and the potential advantages of Azvudine in the context of antiretroviral therapy.

Executive Summary

In vitro studies are crucial for predicting the clinical utility of new antiretroviral agents and understanding their resistance pathways. For NRTIs, a key concern is the selection of mutations in the HIV-1 reverse transcriptase (RT) enzyme that reduce drug susceptibility. This guide focuses on the comparative in vitro resistance profiles of Azvudine and other NRTIs, with a particular emphasis on Lamivudine (B182088) (3TC), for which direct comparative data is available.

The primary findings from in vitro resistance selection studies indicate that Azvudine predominantly selects for the M184I mutation in the HIV-1 reverse transcriptase.[1][2] This is in contrast to Lamivudine, which selects for both M184I and M184V mutations.[1][2] While the M184V mutation confers high-level resistance to Lamivudine, Azvudine has been shown to retain activity in the nanomolar range against M184V-containing strains.[1][2]

Comparative Analysis of Resistance Development

Azvudine vs. Lamivudine

A key study directly compared the in vitro resistance development of Azvudine and Lamivudine through serial passage of HIV-1 in the presence of escalating drug concentrations. The primary resistance mutation selected by Azvudine was M184I, while Lamivudine selected for both M184I and M184V.[1][2]

Table 1: Emergence of Resistance Mutations for Azvudine and Lamivudine

DrugPrimary Resistance Mutation(s)
Azvudine (FNC) M184I[1][2]
Lamivudine (3TC) M184I / M184V[1][2]

Table 2: Fold Change in EC50 After 21 Passages

DrugFold Change in EC50
Azvudine (FNC) 735[1]
Lamivudine (3TC) 3419[1]
Activity Against NRTI-Resistant Strains

Azvudine has demonstrated potent inhibitory activity against several NRTI-resistant HIV-1 strains. Notably, it retains significant activity against strains with the M184V mutation, which is a major resistance pathway for Lamivudine and Emtricitabine.

Table 3: EC50 Values of Azvudine and Other NRTIs Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainMutation(s)Azvudine (FNC) EC50 (nM)Lamivudine (3TC) EC50 (nM)Zidovudine (AZT) EC50 (nM)
HIV-1IIIB (Wild-Type) None0.11 ± 0.02[1]32.65 ± 4.58[1]4.35 ± 1.20[1]
HIV-1LAV-M184V M184V27.45 ± 0.78[1]>800,000[1]1.15 ± 0.21[1]
HIV-174V L74V0.11 ± 0.01[1]117.95 ± 16.89[1]17.40 ± 2.40[1]
HIV-1WAN T69N T69N0.45 ± 0.06[1]--

Data for Lamivudine and Zidovudine are provided for comparison where available in the cited study. A "-" indicates that data was not provided in the source.

Experimental Protocols

In Vitro Resistance Selection by Serial Passage

The following is a generalized protocol for the in vitro selection of drug-resistant HIV-1, based on methodologies described in the literature.[1]

Objective: To generate drug-resistant viral strains by culturing HIV-1 in the presence of sub-optimal and escalating concentrations of an antiviral agent over multiple passages.

Materials:

  • HIV-1 laboratory strain (e.g., HIV-1IIIB)

  • Susceptible host cells (e.g., C8166 T-lymphoblastoid cells)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Antiviral drug stock solutions (Azvudine, Lamivudine, etc.)

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

  • Reagents for viral RNA extraction, RT-PCR, and sequencing

Methodology:

  • Initial Infection and Drug Exposure:

    • Seed host cells at an appropriate density in a 24-well plate.

    • Infect the cells with a known amount of wild-type HIV-1 at a low multiplicity of infection (MOI).

    • Add the antiviral drug at a starting concentration of approximately 2-4 times its EC50 value.

    • Incubate the culture at 37°C in a CO2 incubator.

  • Monitoring Viral Replication:

    • Monitor the cell cultures for signs of viral replication, such as cytopathic effects (CPE) or by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.

  • Virus Passage and Dose Escalation:

    • When viral replication is detected (e.g., significant CPE or a peak in p24 antigen levels), harvest the cell-free supernatant containing the virus.

    • Use a portion of this viral supernatant to infect fresh, uninfected host cells.

    • If viral replication is robust, double the concentration of the antiviral drug in the new culture. If replication is weak, maintain the same drug concentration for another passage.

    • Continue this process of serial passage and dose escalation.

  • Characterization of Resistant Virus:

    • After a predetermined number of passages or when the virus can replicate in significantly higher drug concentrations, harvest the resistant viral strain.

    • Determine the phenotype of the resistant virus by performing a drug susceptibility assay to calculate the new EC50 value and the fold-change in resistance compared to the wild-type virus.

    • Perform genotypic analysis by extracting viral RNA, amplifying the reverse transcriptase gene via RT-PCR, and sequencing the product to identify mutations associated with resistance.

Visualizing the Experimental Workflow

The process of in vitro resistance selection can be visualized as a cyclical workflow.

In_Vitro_Resistance_Selection cluster_setup Initial Setup cluster_cycle Passaging Cycle cluster_analysis Analysis Start Start Infect Infect Cells with Wild-Type HIV-1 Start->Infect AddDrug Add Antiviral Drug (Initial Concentration) Infect->AddDrug Monitor Monitor Viral Replication (p24) AddDrug->Monitor Harvest Harvest Virus Monitor->Harvest Replication Detected Phenotype Phenotypic Analysis (EC50 Determination) Monitor->Phenotype Resistance Achieved Passage Passage to Fresh Cells Harvest->Passage Escalate Escalate Drug Concentration Passage->Escalate Escalate->Monitor Genotype Genotypic Analysis (Sequencing) Phenotype->Genotype End End Genotype->End

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

Signaling Pathways and Logical Relationships

The primary mechanism of action for NRTIs involves the inhibition of the HIV-1 reverse transcriptase enzyme. The development of resistance is a direct consequence of mutations within the gene encoding this enzyme, which alter the enzyme's structure and its interaction with the NRTI.

NRTI_Resistance_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug_action NRTI Action and Resistance ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription (Reverse Transcriptase) Selection Drug Selection Pressure Provirus Proviral DNA (Integration) ViralDNA->Provirus NRTI NRTI (e.g., Azvudine) Inhibition Inhibition of Reverse Transcriptase NRTI->Inhibition NRTI->Selection Inhibition->ViralDNA Mutation RT Gene Mutation (e.g., M184I) Selection->Mutation leads to ResistantRT Resistant Reverse Transcriptase Mutation->ResistantRT ReducedSusceptibility Reduced Drug Susceptibility ResistantRT->ReducedSusceptibility ReducedSusceptibility->Inhibition overcomes

Caption: Mechanism of NRTI action and the development of resistance.

References

A Comparative Analysis of the Pharmacokinetic Properties of Azvudine and Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of Azvudine (B1666521) and Tenofovir (B777), two prominent antiviral agents. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of antiviral therapeutics.

Executive Summary

Azvudine, a nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity. Tenofovir, another cornerstone of antiviral therapy, is available in two prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both drugs target viral replication, their pharmacokinetic profiles exhibit notable differences that influence their clinical application, efficacy, and safety. This guide synthesizes available data on their absorption, distribution, metabolism, and excretion, providing a framework for comparative evaluation.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Azvudine, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). It is important to note that while extensive quantitative data is available for Tenofovir, specific human pharmacokinetic parameters such as Cmax and AUC for Azvudine are not widely available in publicly accessible literature.

ParameterAzvudineTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Mechanism of Action Nucleoside Reverse Transcriptase InhibitorNucleotide Reverse Transcriptase Inhibitor (Prodrug of Tenofovir)Nucleotide Reverse Transcriptase Inhibitor (Prodrug of Tenofovir)
Bioavailability High (83% in rats and dogs)[1]~25% (fasting), ~39% (with high-fat meal)[2]Not reported, but administration with a high-fat meal increases exposure[3]
Tmax (Time to Peak Plasma Concentration) Not explicitly stated in human studies~1.0-2.0 hours[4]~0.5-2.0 hours[3]
Cmax (Maximum Plasma Concentration) Specific human data not readily available. A study reported plasma exposure of approximately 2.85 ng/mL and 3.4 ng/mL for 3mg and 4mg single doses, respectively.[2]296 ± 86 ng/mL (single 300 mg dose)196 ± 96 ng/mL (single 25 mg dose)
AUC (Area Under the Curve) Specific human data not readily available. AUC0-t was noted to increase with dose.[2]2287 ± 677 ng·h/mL (single 300 mg dose)218 ± 82 ng·h/mL (single 25 mg dose)
Plasma Half-life (t½) ~13.8 hours[5]~17 hours~0.51 hours (TAF); ~32 hours (Tenofovir)[3]
Intracellular Half-life of Active Metabolite Information not readily availableTenofovir diphosphate: >60 hoursTenofovir diphosphate: >60 hours
Protein Binding Low in humans, dogs, and rats<0.7%~80%
Metabolism Primarily excreted unchanged. Phosphorylated intracellularly to the active triphosphate form.TDF is rapidly hydrolyzed to tenofovir, which is then phosphorylated intracellularly to the active tenofovir diphosphate. Not a substrate for CYP450 enzymes.TAF is primarily hydrolyzed within cells to tenofovir, which is then phosphorylated to tenofovir diphosphate. Substrate of P-gp and BCRP.
Excretion Primarily renal; >70% excreted in urine within 12 hours in HIV-infected patients.Primarily renal, through a combination of glomerular filtration and active tubular secretion.Primarily renal.
Food Effect Postprandial administration significantly increases exposure; recommended to be taken on an empty stomach.High-fat meal increases AUC by ~40% and Cmax by ~14%.[2]High-fat meal increases TAF exposure by 45%.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and analytical methodologies.

General Experimental Workflow for Pharmacokinetic Studies

A typical clinical pharmacokinetic study for an oral antiviral drug involves the following key stages:

G cluster_0 Pre-study Phase cluster_1 Dosing and Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Protocol Design & IRB Approval B Subject Recruitment & Screening A->B C Drug Administration (Single or Multiple Dose) B->C D Serial Blood/Plasma Sampling C->D E Urine/Other Matrix Collection C->E F Sample Preparation (e.g., Protein Precipitation, SPE) D->F E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Pharmacokinetic Modeling (NCA or Compartmental) H->I J Parameter Calculation (Cmax, AUC, t½) I->J K Statistical Analysis & Reporting J->K G cluster_azvudine Azvudine Pathway cluster_tenofovir Tenofovir Pathways cluster_tdf TDF cluster_taf TAF A_oral Oral Azvudine A_abs Absorption A_oral->A_abs A_plasma Azvudine in Plasma A_abs->A_plasma A_dist Distribution to Tissues A_plasma->A_dist A_ex Renal Excretion (Unchanged) A_plasma->A_ex A_intra Intracellular Azvudine A_dist->A_intra A_phos Phosphorylation A_intra->A_phos A_active Azvudine Triphosphate (Active) A_phos->A_active TDF_oral Oral TDF TDF_abs Absorption TDF_oral->TDF_abs TDF_hydrolysis Hydrolysis in Plasma TDF_abs->TDF_hydrolysis TDF_tenofovir Tenofovir in Plasma TDF_hydrolysis->TDF_tenofovir T_intra Intracellular Tenofovir TDF_tenofovir->T_intra T_ex Renal Excretion TDF_tenofovir->T_ex TAF_oral Oral TAF TAF_abs Absorption TAF_oral->TAF_abs TAF_plasma TAF in Plasma TAF_abs->TAF_plasma TAF_plasma->T_intra More efficient intracellular delivery T_phos Phosphorylation T_intra->T_phos T_active Tenofovir Diphosphate (Active) T_phos->T_active

References

Safety Operating Guide

Safe Disposal of Azvudine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Azvudine hydrochloride is a critical component of laboratory safety and environmental responsibility. As a potent nucleoside reverse transcriptase inhibitor, this compound and its associated waste must be managed in accordance with regulations for hazardous pharmaceutical waste to ensure the safety of personnel and the surrounding community. This guide provides essential information on the proper handling and disposal procedures for this compound in a laboratory setting.

Core Principles of this compound Disposal
Quantitative Data for Disposal Management

Proper disposal requires adherence to specific operational parameters. The following table summarizes key quantitative data relevant to the management of this compound waste.

ParameterGuidelineSource
Storage of Waste Store in a designated, secure area away from incompatible materials.[2][9]
Container Type Use leak-proof, puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Drug Waste." Containers for cytotoxic and cytostatic waste are often yellow with purple lids.[4][10]
Spill Management For minor spills, use a cytotoxic drug spill kit. For major spills, evacuate the area and contact EHS.[2]
Incineration Temperature High-temperature incineration is the preferred method for destroying cytotoxic drugs.[6]
Employee Training All personnel handling hazardous drug waste must receive training on proper procedures and emergency protocols.[3][6][3][6]

Experimental Protocols for Safe Disposal

The following protocols outline the step-by-step methodology for the safe disposal of this compound and contaminated materials in a laboratory setting.

Protocol 1: Disposal of Unused this compound
  • Assessment: Determine if the unused this compound is a listed hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or state regulations.[3][6]

  • Segregation: Do not mix unused this compound with other chemical waste unless specifically instructed to do so by your EHS department.

  • Packaging:

    • Place the original container with the unused drug into a larger, sealable, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Collection: Arrange for pickup and disposal by a licensed hazardous waste contractor.

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Segregation at Point of Use: Immediately place all items contaminated with this compound, such as gloves, gowns, bench paper, vials, and syringes, into a designated cytotoxic waste container.[4][10]

  • Container Specifications: The container must be leak-proof, puncture-resistant, and have a secure lid. It should be clearly marked with the cytotoxic/hazardous waste symbol.[4][10]

  • Sharps Disposal: All sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[10]

  • Closure and Removal: Once the container is full (do not overfill), securely close it. Arrange for its removal and disposal through your institution's hazardous waste management program.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions for researchers.

Azvudine_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Segregation cluster_containerization Step 2: Containerization cluster_labeling Step 3: Labeling cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal start Waste Generated (Unused Drug, Contaminated Labware, PPE) segregate Segregate at Point of Use start->segregate sharps Sharps Waste segregate->sharps non_sharps Non-Sharps Waste (Gloves, Gowns, Vials) segregate->non_sharps unused_drug Unused Bulk Drug segregate->unused_drug label_sharps Label: 'Cytotoxic Sharps' sharps->label_sharps label_non_sharps Label: 'Cytotoxic Waste' non_sharps->label_non_sharps label_unused Label: 'Hazardous Waste - Azvudine HCl' unused_drug->label_unused storage_area Designated Hazardous Waste Accumulation Area label_sharps->storage_area label_non_sharps->storage_area label_unused->storage_area ehs_pickup Arrange EHS/Licensed Waste Hauler Pickup storage_area->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Azvudine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Azvudine hydrochloride, a potent nucleoside reverse transcriptase inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

This compound is a powerful antiviral compound active against several viruses, including HIV, HBV, and HCV.[1][2][3] As with any potent pharmaceutical agent, strict adherence to safety protocols is paramount to prevent accidental exposure and ensure a safe laboratory environment. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for researchers and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on general safety protocols for handling potent pharmaceutical compounds and should be considered the minimum requirement.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer layer frequently, and both layers immediately upon any sign of contamination.
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory N95 or Higher RespiratorRequired when handling the powdered form of the compound or when there is a risk of aerosolization.
Body Laboratory CoatA buttoned lab coat must be worn at all times. Consider a disposable gown for procedures with a high risk of splashing.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_emergency Contingency prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After completion emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste a Don appropriate PPE b Prepare designated handling area (e.g., fume hood) a->b c Verify availability of spill kit and emergency shower/eyewash b->c d Weigh and handle solid this compound in a fume hood e Prepare solutions in a well-ventilated area d->e f Avoid inhalation of dust or aerosols e->f g Decontaminate all surfaces with an appropriate cleaning agent h Wipe down equipment used g->h i Dispose of all contaminated materials as hazardous waste j Follow institutional and local regulations for chemical waste i->j k Spill: Evacuate, ventilate, and use spill kit l Skin Contact: Wash with soap and water for 15 minutes k->l m Eye Contact: Flush with water for 15 minutes l->m n Inhalation: Move to fresh air and seek medical attention m->n

Figure 1: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing papers, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless specifically permitted by your institution's environmental health and safety department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Compliance: All waste must be disposed of in accordance with federal, state, and local regulations for hazardous materials.[4] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

In the case of a spill, the following logical steps should be taken to ensure safety and proper cleanup.

start Spill Occurs evacuate Evacuate immediate area start->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE (respirator, double gloves, gown, goggles) notify->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the area with an appropriate deactivating agent contain->clean dispose Dispose of all cleanup materials as hazardous waste clean->dispose end Spill Cleaned dispose->end

Figure 2: Logical flow for responding to a spill of this compound.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent antiviral compound, this compound, and maintain a safe and productive laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。